Product packaging for MKC8866(Cat. No.:CAS No. 1338934-59-0)

MKC8866

Cat. No.: B609116
CAS No.: 1338934-59-0
M. Wt: 361.3 g/mol
InChI Key: IFDGMRMUJYGWQQ-UHFFFAOYSA-N
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Description

IRE1 RNase Inhibitor ORIN1001 is an orally bioavailable inhibitor of the serine/threonine-protein kinase/endoribonuclease inositol-requiring enzyme 1 (inositol-requiring enzyme 1 alpha;  IRE1), with potential immunoactivating, chemosensitizing and antineoplastic activities. Upon oral administration, IRE1 RNase inhibitor ORIN1001 targets and binds to the RNase domain of IRE1, thereby inhibiting the activity of IRE1. This prevents activation of the IRE1/X-Box Binding Protein 1 (XBP1) pathway, inhibits unfolded protein response (UPR) stress adaptation and prevents the production of pro-tumorigenic factors. This may inhibit tumor growth in which IRE1 is overactivated. In addition, ORIN1001 abrogates the immunosuppressive tumor microenvironment (TME) through cytotoxic T-cell infiltration and depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the TME. IRE1, an endoplasmic reticulum (ER)-localized transmembrane protein containing an ER luminal stress-sensing domain and a cytoplasmic facing RNase domain, acts as a key sensor for the UPR and plays a key role in the response to and resolution of ER stress. IRE1 is involved in both protein phosphorylation and mRNA processing and degradation in response to ER stress-dependent signaling. IRE1 is frequently co-amplified with the MYC oncogene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO7 B609116 MKC8866 CAS No. 1338934-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDGMRMUJYGWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338934-59-0
Record name MKC-8866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MKC-8866
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of MKC8866 in Prostate Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, and the development of novel therapeutic strategies is paramount. One such promising agent is MKC8866, a small molecule inhibitor that has demonstrated potent anti-tumor activity in preclinical models of prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular targets and downstream effects on key oncogenic signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of prostate cancer therapeutics.

Core Mechanism of Action: Inhibition of the IRE1α-XBP1s Pathway

This compound is a highly specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.[1][2][3] In the context of prostate cancer, the IRE1α signaling pathway is frequently activated to promote cancer cell survival and proliferation.[1][2][3]

The primary mechanism of action of this compound involves the disruption of the IRE1α-X-box binding protein 1 (XBP1) signaling axis. Under ER stress, IRE1α's RNase domain unconventionally splices XBP1 messenger RNA (mRNA), leading to the production of a potent transcription factor, XBP1s.[1][2][3] XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation, thereby helping the cell to cope with stress. However, in prostate cancer, this pathway is hijacked to support tumorigenesis.

By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA, leading to a significant reduction in the levels of the active XBP1s transcription factor. This, in turn, suppresses the downstream signaling cascade that promotes prostate cancer cell growth and survival.[1][2][3]

Downstream Effect: Suppression of c-MYC Signaling

A critical downstream consequence of IRE1α-XBP1s inhibition by this compound is the suppression of the c-MYC oncogenic pathway.[1][2][3] c-MYC is a master transcriptional regulator that is overexpressed in a large proportion of prostate cancers and is a key driver of tumor initiation and progression.

Studies have shown a direct link between the IRE1α-XBP1s pathway and the activation of c-MYC signaling in prostate cancer.[1][2][3] The inhibition of IRE1α by this compound leads to a significant decrease in c-MYC mRNA and protein levels, ultimately resulting in the inhibition of prostate cancer cell proliferation and tumor growth.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in prostate cancer models.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAssayMetricThis compound ConcentrationResultReference
LNCaPColony FormationColony Number10 µMSignificant reduction[1]
C4-2BColony FormationColony Number10 µMSignificant reduction[1]
22Rv1Colony FormationColony Number10 µMSignificant reduction[1]
PC-3Colony FormationColony Number10 µMSignificant reduction[1]
LNCaPProstatosphere FormationSphere Number10 µMMarked inhibition[1]
C4-2BProstatosphere FormationSphere Number10 µMMarked inhibition[1]
22Rv1Prostatosphere FormationSphere Number10 µMMarked inhibition[1]
PC-3Prostatosphere FormationSphere Number10 µMMarked inhibition[1]

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Xenograft ModelTreatmentDosageTumor Volume ReductionReference
LNCaPThis compound20 mg/kg, p.o., dailySignificant inhibition[1]
C4-2BThis compound20 mg/kg, p.o., dailySignificant inhibition[1]

Table 3: Synergistic Effects of this compound with Standard-of-Care Prostate Cancer Drugs

Cell LineCombination TreatmentAssayResultReference
LNCaPThis compound + EnzalutamideColony FormationSynergistic inhibition[1]
LNCaPThis compound + Abiraterone AcetateColony FormationSynergistic inhibition[1]
LNCaPThis compound + CabazitaxelColony FormationSynergistic inhibition[1]

Experimental Protocols

Cell Culture and Reagents

Prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, and PC-3) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Colony Formation Assay
  • Cells were seeded in 6-well plates at a density of 1,000 cells per well.

  • The following day, cells were treated with either vehicle (DMSO) or the indicated concentrations of this compound.

  • The medium was replaced every 3-4 days with fresh medium containing the respective treatments.

  • After 10-14 days, colonies were fixed with methanol and stained with 0.5% crystal violet.

  • The number of colonies was counted manually or using an automated colony counter.

Prostatosphere Formation Assay
  • Single cells were suspended in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).

  • Cells were plated in ultra-low attachment 6-well plates at a density of 5,000 cells per well.

  • Cells were treated with vehicle or this compound.

  • After 7-10 days, the number of prostatospheres (spheres with a diameter > 50 µm) was counted under a microscope.

In Vivo Xenograft Studies
  • Male immunodeficient mice (e.g., nude or SCID) were used.

  • Prostate cancer cells (e.g., 1 x 10^6 LNCaP or C4-2B cells) were subcutaneously injected into the flanks of the mice.

  • When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment groups.

  • This compound was administered orally at the specified dose and schedule.

  • Tumor volume was measured regularly using calipers (Volume = (length x width²)/2).

  • At the end of the study, tumors were excised and weighed.

RNA Sequencing Analysis
  • Prostate cancer cells were treated with vehicle or this compound for a specified time (e.g., 24 hours).

  • Total RNA was extracted using a commercially available kit.

  • RNA quality and quantity were assessed using a Bioanalyzer.

  • Libraries for RNA sequencing were prepared following the manufacturer's protocol (e.g., Illumina TruSeq).

  • Sequencing was performed on a high-throughput sequencing platform.

  • Bioinformatic analysis was conducted to identify differentially expressed genes and enriched pathways.

Visualizations

Signaling Pathway Diagram

MKC8866_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Phenotype IRE1a IRE1α XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA splicing XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation XBP1s_protein_nucleus XBP1s XBP1s_protein->XBP1s_protein_nucleus translocation cMYC_gene c-MYC Gene XBP1s_protein_nucleus->cMYC_gene activates transcription cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA transcription Tumor_Growth_Inhibition Tumor Growth Inhibition cMYC_mRNA->Tumor_Growth_Inhibition promotes This compound This compound This compound->IRE1a inhibits RNase activity ER_Stress ER Stress ER_Stress->IRE1a activates

Caption: Mechanism of action of this compound in prostate cancer.

Experimental Workflow: In Vitro Efficacy

In_Vitro_Workflow start Prostate Cancer Cell Lines treatment Treat with this compound (or Vehicle) start->treatment colony_formation Colony Formation Assay treatment->colony_formation prostatosphere Prostatosphere Formation Assay treatment->prostatosphere analysis Quantify Colonies/ Spheres colony_formation->analysis prostatosphere->analysis end Assess In Vitro Efficacy analysis->end

Caption: Workflow for assessing the in vitro efficacy of this compound.

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow start Implant Prostate Cancer Cells in Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (or Vehicle) randomization->treatment measurement Measure Tumor Volume Regularly treatment->measurement endpoint Endpoint: Excise and Weigh Tumors measurement->endpoint end Assess In Vivo Efficacy endpoint->end

Caption: Workflow for in vivo xenograft studies of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer by targeting a key survival pathway hijacked by cancer cells. Its specific inhibition of the IRE1α RNase activity leads to the suppression of the XBP1s-c-MYC signaling axis, resulting in potent anti-tumor effects in preclinical models. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and clinical development of this compound and other inhibitors of the IRE1α pathway for the treatment of prostate cancer.

References

The Role of MKC8866 in the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that has been implicated in the survival and proliferation of cancer cells. One of the key mediators of the UPR is the inositol-requiring enzyme 1α (IRE1α), a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. The RNase activity of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of genes involved in protein folding, quality control, and ER-associated degradation, ultimately promoting cell survival under stress. MKC8866 is a potent and specific small molecule inhibitor of the IRE1α RNase activity. This document provides an in-depth technical overview of the role of this compound in modulating the UPR, with a focus on its mechanism of action, its effects on cancer cells, and the experimental methodologies used to characterize its activity.

Introduction to the Unfolded Protein Response and IRE1α

The endoplasmic reticulum (ER) is the primary site of protein folding and modification for secreted and transmembrane proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and high protein synthesis demand in cancer cells, can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1] To cope with this stress, cells activate the unfolded protein response (UPR), a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.[2]

The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK (protein kinase R-like ER kinase), and ATF6 (activating transcription factor 6).[2] IRE1α is the most conserved of these sensors.[3] Upon ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain.[4] This RNase activity has two main functions:

  • XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. This unconventional splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s.[5]

  • Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane, a process that can have both pro-survival and pro-apoptotic consequences.[4]

In many cancers, the IRE1α-XBP1s pathway is constitutively active and plays a crucial role in promoting tumor growth, angiogenesis, and therapeutic resistance.[5] This has made IRE1α an attractive therapeutic target for cancer drug development.[1]

This compound: A Specific Inhibitor of IRE1α RNase Activity

This compound is a salicylaldehyde analog that acts as a potent and selective inhibitor of the IRE1α RNase domain.[6][7] It covalently binds to a lysine residue (K907) within the RNase catalytic site, forming a Schiff base, which blocks its endoribonuclease activity.[4] This inhibition prevents both the splicing of XBP1 mRNA and the degradation of RIDD substrates.[8]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the specific inhibition of the RNase activity of IRE1α. This leads to a reduction in the levels of spliced XBP1 (XBP1s) and the subsequent downregulation of its target genes.[8] Importantly, this compound does not affect the kinase activity of IRE1α, nor does it impact the other branches of the UPR, such as the PERK or ATF6 pathways, at concentrations where it effectively inhibits IRE1α RNase activity.[8]

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen IRE1a_inactive IRE1α (inactive) IRE1a_active IRE1α (active) Dimerized & Autophosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing BiP BiP BiP->IRE1a_inactive keeps inactive UnfoldedProteins Unfolded Proteins UnfoldedProteins->IRE1a_inactive activates UnfoldedProteins->BiP sequesters XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., ERDJ4, HERPUD1) XBP1s_protein->UPR_Genes activates transcription cMYC_Genes c-MYC Target Genes XBP1s_protein->cMYC_Genes activates transcription This compound This compound This compound->IRE1a_active Inhibits RNase Activity UPR_Genes->ER_Lumen Protein Folding & Degradation cluster_Cytosol cluster_Cytosol cMYC_Genes->cluster_Cytosol Cell Growth & Proliferation

Figure 1: this compound Signaling Pathway. This diagram illustrates the IRE1α branch of the Unfolded Protein Response and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
IC50 (IRE1α RNase activity) Human IRE1α (cell-free)0.29 µM[6]
EC50 (XBP1s expression) MM1 Myeloma cells0.52 µM[9]
IC50 (Cell viability) RPMI 8226 cells (unstressed)0.14 µM[7]
IC50 (Cell viability) LNCaP cellsMost robust effect among 4 cell lines[7]
Effective Concentration MDA-MB-231 cells20 µM (to decrease proliferation)[7]
Effective Concentration LNCaP cells10 µM (to induce with 30nM TG for 3h)[6]
Table 2: In Vivo Activity and Properties of this compound
ParameterModelDosage/ConcentrationOutcomeReference
Oral Bioavailability Mice-30%[5]
Time to Max Plasma Conc. Mice (oral gavage)-4 hours[5]
Tumor Growth Inhibition Prostate Cancer XenograftsMonotherapySignificant therapeutic activity[6]
Synergistic Effects Prostate Cancer ModelsIn combination with clinical PCa drugsEnhanced anti-tumor effects[6]
Sensitization to Chemo Glioblastoma Mouse ModelIn combination with radiation/chemotherapyImproved survival[10]
Response to Chemotherapy Triple-Negative Breast CancerIn combination with paclitaxelEnhanced effectiveness and reduced relapse[11]
XBP1 Splicing Inhibition Mouse Kidney4 mg/kgInhibition of tunicamycin-induced splicing[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Culture and Treatments
  • Cell Lines: LNCaP, C4-2B, PC-3, DU145 (prostate cancer), MDA-MB-231, T47D, MCF7, SKBR3 (breast cancer), MM1, RPMI 8226 (multiple myeloma), GL261 (glioblastoma).

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentration (e.g., 0.2-20 µM). Control cells are treated with an equivalent volume of DMSO.[7]

  • ER Stress Induction: To induce ER stress, cells can be treated with tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 30 nM).[3][6]

Western Blotting for UPR Markers

This protocol is used to assess the protein levels of key UPR markers.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.

    • Primary Antibodies: anti-XBP1s, anti-PERK, anti-phospho-eIF2α, anti-ATF6, anti-CHOP, anti-GAPDH (loading control).

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Quantitative PCR (qPCR) for XBP1 Splicing and Target Genes

This method is used to quantify the levels of XBP1s mRNA and its downstream target genes.

  • RNA Extraction: Total RNA is extracted from treated cells using TRIzol reagent according to the manufacturer's instructions.[3]

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

    • Target Genes: XBP1s, ERDJ4 (DNAJB9), HERPUD1.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, the cells are treated with various concentrations of this compound or DMSO control.

  • Incubation: The plates are incubated for a specified period (e.g., 3-6 days).[7]

  • Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo or by direct cell counting.

cluster_setup Experimental Setup cluster_analysis Analysis start Seed Cells in Multi-well Plates treat Treat with this compound (various concentrations) and/or ER Stress Inducer start->treat incubate Incubate for Specified Time treat->incubate harvest Harvest Cells incubate->harvest viability_analysis Cell Viability Assay incubate->viability_analysis protein_analysis Protein Analysis (Western Blot) harvest->protein_analysis rna_analysis RNA Analysis (qPCR) harvest->rna_analysis

Figure 2: Experimental Workflow. A generalized workflow for in vitro characterization of this compound.

This compound in Cancer Therapy

The reliance of many cancers on the IRE1α-XBP1s pathway for survival and proliferation makes this compound a promising therapeutic agent.

Prostate Cancer

In prostate cancer, the IRE1α-XBP1s pathway is activated by androgen signaling and is crucial for tumor growth.[5] this compound has been shown to strongly inhibit prostate cancer tumor growth as a monotherapy and acts synergistically with current prostate cancer drugs in preclinical models.[5] A key finding is that the IRE1α-XBP1s pathway is required for c-MYC signaling, a major oncogenic driver in prostate cancer.[5] By inhibiting XBP1s, this compound can suppress c-MYC expression and its downstream effects on cell proliferation.[12]

Breast Cancer

In triple-negative breast cancer (TNBC), chemotherapy can activate the IRE1α stress response, leading to the production of pro-survival signals that promote the growth of new cancer cells and contribute to relapse.[11] this compound can block this process, and in preclinical models, it increased the effectiveness of chemotherapy and reduced tumor relapse.[11] It has been shown that this compound reduces the secretion of pro-tumorigenic cytokines, such as CXCL1 and IL-8, which can decrease the number of tumor-initiating cells.[8]

Glioblastoma

Glioblastoma multiforme (GBM) is an aggressive brain cancer with a poor prognosis.[13] The IRE1α/XBP1s axis plays a role in remodeling the tumor microenvironment to favor tumor growth.[3] While this compound does not cross the blood-brain barrier, local intracerebral administration has been shown to sensitize glioblastoma to radiation and chemotherapy in vivo.[10][13]

Hematological Malignancies

The IRE1α-XBP1s pathway is also implicated in the survival of various hematological malignancies, including multiple myeloma and acute myeloid leukemia (AML).[14][15] this compound has been shown to have synergistic effects with proteasome inhibitors in AML cells, leading to increased cell death.[15]

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic candidate that specifically targets the RNase activity of IRE1α. Its ability to inhibit XBP1 splicing and modulate the unfolded protein response has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The link between the IRE1α-XBP1s pathway and key oncogenic drivers like c-MYC provides a strong rationale for its clinical development.

Future research should focus on:

  • Clinical Trials: Evaluating the safety and efficacy of this compound in human clinical trials, both as a monotherapy and in combination with existing cancer therapies.

  • Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to this compound treatment. An XBP1-specific gene expression signature has been associated with prostate cancer prognosis and could be a starting point.[5]

  • Overcoming Drug Resistance: Investigating the potential for this compound to overcome resistance to current therapies.

  • Delivery Methods: Developing novel delivery strategies, particularly for cancers of the central nervous system, to overcome challenges like the blood-brain barrier.

References

MKC8866: A Selective Inhibitor of XBP1 Splicing for Oncological Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and therapeutic resistance. A key mediator of the UPR is the IRE1α-XBP1 signaling axis. The endoribonuclease activity of IRE1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of a broad range of genes involved in protein folding, degradation, and cellular metabolism, thereby supporting tumor growth and adaptation to the harsh tumor microenvironment. MKC8866, a potent and selective small molecule inhibitor of the IRE1α RNase activity, has emerged as a promising therapeutic agent by effectively blocking XBP1 splicing. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its investigation.

Introduction

The endoplasmic reticulum (ER) is a central organelle responsible for protein synthesis, folding, and modification. Perturbations in ER homeostasis, collectively known as ER stress, activate the unfolded protein response (UPR). The UPR is orchestrated by three ER-resident transmembrane proteins: PERK, ATF6, and IRE1α. While acute UPR activation is a pro-survival mechanism, chronic activation, particularly of the IRE1α-XBP1 pathway, is increasingly recognized as a key driver of tumorigenesis and chemoresistance in various cancers, including prostate, breast, and glioblastoma.

The IRE1α-XBP1 signaling pathway is a highly conserved branch of the UPR. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1u), generating the spliced form, XBP1s.[1] XBP1s is a potent transcription factor that translocates to the nucleus and activates the transcription of genes involved in restoring ER homeostasis but also promotes pro-tumorigenic processes.[2] Given its central role in cancer cell survival, the IRE1α-XBP1 axis represents a compelling target for therapeutic intervention.

This compound (also known as Orin1001) is a salicylaldehyde analog that acts as a specific and potent inhibitor of the RNase activity of IRE1α.[3][4] By binding to the RNase catalytic site, this compound prevents the splicing of XBP1 mRNA, thereby inhibiting the production of the pro-tumorigenic transcription factor XBP1s.[5] This guide details the preclinical data supporting the anti-cancer activity of this compound and provides a resource of experimental methods for its further investigation.

Mechanism of Action of this compound

This compound selectively targets the endoribonuclease function of IRE1α, without affecting its kinase activity. This specific inhibition prevents the conversion of XBP1u mRNA to XBP1s mRNA. The subsequent reduction in XBP1s levels leads to the downregulation of its target genes, which are crucial for cancer cell survival and proliferation. Notably, this compound has been shown to disrupt c-MYC signaling, a key oncogenic pathway in prostate cancer, by inhibiting XBP1s-mediated transcriptional activation of c-MYC.[6]

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Stress ER Stress IRE1a_inactive IRE1α (inactive) ER Stress->IRE1a_inactive Unfolded Proteins BiP BiP ER Stress->BiP Sequestration IRE1a_active IRE1α (active) RNase activity IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing BiP->IRE1a_inactive Inhibition XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation This compound This compound This compound->IRE1a_active Inhibition Target_Genes Target Genes (e.g., c-MYC, BiP, P58IPK) XBP1s_protein->Target_Genes Transcriptional Activation Tumor_Survival Tumor Survival & Proliferation Target_Genes->Tumor_Survival

Figure 1: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across various cancer types. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineCancer TypeValueReference(s)
IC50 (IRE1α RNase activity) Human IRE1α (cell-free)-0.29 µM[3][4]
IC50 (XBP1s expression) LNCaPProstate Cancer0.38 µM[6]
RPMI 8226 (unstressed)Multiple Myeloma0.14 µM[4]
EC50 (DTT-induced XBP1s) MM1Multiple Myeloma0.52 µM[6]
Cell Viability (IC50) LNCaPProstate Cancer~5 µM[6]
VCaPProstate Cancer~10 µM[6]
22Rv1Prostate Cancer>10 µM[6]
C4-2BProstate Cancer>10 µM[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosage & AdministrationOutcomeReference(s)
Nude mice (LNCaP xenograft)Prostate Cancer300 mg/kg, oral gavage, dailySignificant tumor growth inhibition[6]
Nude mice (22Rv1 xenograft)Prostate Cancer300 mg/kg, oral gavage, dailySignificant tumor growth inhibition[6]
Nude mice (VCaP xenograft)Prostate Cancer300 mg/kg, oral gavage, dailySignificant tumor growth inhibition[6]
Nude mice (C4-2B xenograft)Prostate Cancer300 mg/kg, oral gavage, dailySignificant tumor growth inhibition[6]
Athymic nude mice (MDA-MB-231 xenograft)Triple-Negative Breast Cancer300 mg/kg, oral gavage, dailyNo significant effect as monotherapy[5]
Athymic nude mice (MDA-MB-231 xenograft)Triple-Negative Breast Cancer300 mg/kg this compound (oral, daily) + 10 mg/kg Paclitaxel (IV, weekly)Enhanced efficacy of paclitaxel, reduced tumor regrowth[5]
Immunocompetent mice (GL261 syngeneic)GlioblastomaLocal delivery via hydrogelSensitizes tumors to radiation and chemotherapy[7]

Table 3: Pharmacokinetic and Clinical Trial Information for this compound (Orin1001)

ParameterSpeciesValue/StatusReference(s)
Oral Bioavailability Mice~30%
Maximum Plasma Concentration (Tmax) Mice4 hours post oral administration
Clinical Trial (NCT03950570) HumanPhase 1/2, advanced solid tumors and metastatic breast cancer. Phase 1 completed.[8][9]
Recommended Phase 2 Dose (RP2D) Human500 mg (single agent), 300 mg (in combination with Abraxane)[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., LNCaP, MDA-MB-231) Treatment 2. Treatment (this compound ± ER stress inducer) Cell_Culture->Treatment XBP1_Splicing 3a. XBP1 Splicing Assay (RT-PCR) Treatment->XBP1_Splicing Western_Blot 3b. Protein Expression (Western Blot) Treatment->Western_Blot Cell_Viability 3c. Cell Viability (MTT Assay) Treatment->Cell_Viability Colony_Formation 3d. Clonogenicity (Colony Formation Assay) Treatment->Colony_Formation RNA_Seq 3e. Global Gene Expression (RNA Sequencing) Treatment->RNA_Seq Animal_Model 4. Animal Model (Xenograft/Syngeneic) In_Vivo_Treatment 5. In Vivo Treatment (Oral gavage) Animal_Model->In_Vivo_Treatment Tumor_Measurement 6. Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Tissue_Analysis 7. Ex Vivo Analysis (IHC, Western, etc.) Tumor_Measurement->Tissue_Analysis

Figure 2: General experimental workflow for evaluating this compound activity.
XBP1 Splicing Assay (RT-PCR)

This assay is fundamental to confirming the on-target activity of this compound by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.

  • 1. RNA Extraction:

    • Culture cells to 70-80% confluency in a 6-well plate.

    • Treat cells with this compound at desired concentrations for the specified duration. Co-treatment with an ER stress inducer like thapsigargin (e.g., 30 nM for 3-24 hours) can be performed.

    • Wash cells with ice-cold PBS and lyse using a suitable RNA extraction reagent (e.g., TRIzol).

    • Purify total RNA according to the manufacturer's protocol.

  • 2. cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • 3. PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron of XBP1.

      • Human XBP1:

        • Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'[10]

        • Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

      • Mouse Xbp1:

        • Forward: 5'-GAACCAGGAGTTAAGAACACG-3'[11]

        • Reverse: 5'-AGGCAACAGTGTCAGAGTCC-3'[11]

    • PCR cycling conditions (example): 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 58°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

  • 4. Gel Electrophoresis:

    • Resolve the PCR products on a 2.5-3% agarose gel.

    • The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands (XBP1s being 26 bp smaller).

    • Quantify band intensities using densitometry software (e.g., ImageJ). The percentage of splicing can be calculated as: (XBP1s / (XBP1s + XBP1u)) * 100.

Western Blot Analysis

Western blotting is used to assess the protein levels of key components and downstream targets of the IRE1α-XBP1 pathway.

  • 1. Protein Extraction and Quantification:

    • Following treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • 2. SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • 3. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

      • XBP1s: (e.g., BioLegend, #647501, 1:1000)

      • IRE1α: (e.g., Cell Signaling Technology, #3294, 1:1000)

      • Phospho-IRE1α (Ser724): (e.g., Novus Biologicals, NB100-2323, 1:1000)

      • BiP/GRP78: (e.g., BD Biosciences, #610978, 1:1000)

      • P58IPK: (e.g., Abcam, ab109117, 1:1000)

      • GAPDH (loading control): (e.g., Santa Cruz Biotechnology, sc-47724, 1:5000)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an appropriate substrate and imaging system.

Cell Viability (MTT) Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability.

  • 1. Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • 2. Treatment:

    • Treat cells with a range of this compound concentrations for 24-72 hours.

  • 3. MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • 4. Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • 5. Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the in vivo efficacy of this compound.

  • 1. Cell Implantation:

    • Subcutaneously inject cancer cells (e.g., 1-5 x 106 LNCaP or MDA-MB-231 cells) suspended in a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[8][12]

  • 2. Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment groups.

    • Administer this compound (e.g., 200-300 mg/kg) or vehicle daily via oral gavage.[5][6]

    • For combination studies, co-administer with other agents (e.g., paclitaxel, enzalutamide) according to established protocols.[5][6]

  • 3. Efficacy Assessment:

    • Measure tumor volume regularly (e.g., every 2-3 days).

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., IHC, Western blot, RT-PCR).

Synergistic Anti-Tumor Effects

This compound has demonstrated synergistic effects when combined with standard-of-care chemotherapeutics and targeted agents. For instance, in prostate cancer models, this compound enhances the anti-tumor activity of anti-androgens like enzalutamide and taxanes.[6] In triple-negative breast cancer, it potentiates the efficacy of paclitaxel.[5] These findings suggest that inhibiting the IRE1α-XBP1 pathway can overcome adaptive resistance mechanisms and improve the efficacy of existing cancer therapies.

This compound This compound IRE1a_Inhibition Inhibition of IRE1α-XBP1 Pathway This compound->IRE1a_Inhibition Chemotherapy Chemotherapy/ Targeted Therapy Direct_Cytotoxicity Direct Cytotoxicity/ Target Inhibition Chemotherapy->Direct_Cytotoxicity Reduced_Survival Reduced Cancer Cell Survival & Proliferation IRE1a_Inhibition->Reduced_Survival Overcome_Resistance Overcoming Therapeutic Resistance IRE1a_Inhibition->Overcome_Resistance Direct_Cytotoxicity->Reduced_Survival Synergistic_Effect Synergistic Anti-Tumor Effect Reduced_Survival->Synergistic_Effect Overcome_Resistance->Synergistic_Effect

Figure 3: Logical relationship of this compound's synergistic effect with other therapies.

Conclusion and Future Directions

This compound represents a promising, first-in-class inhibitor of the IRE1α-XBP1 signaling pathway with demonstrated preclinical activity in a range of cancer models. Its ability to selectively target a key pro-survival pathway in cancer cells, both as a monotherapy and in combination with existing treatments, highlights its therapeutic potential. The ongoing clinical evaluation of this compound (Orin1001) will provide crucial insights into its safety and efficacy in patients with advanced cancers.[8][9] Further research is warranted to explore the full potential of IRE1α inhibition as a novel anti-cancer strategy, including the identification of predictive biomarkers for patient stratification and the investigation of its role in modulating the tumor microenvironment and anti-tumor immunity. This technical guide provides a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this compound.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics of MKC8866

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of MKC8866, a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

This compound is a salicylaldehyde analog that specifically targets the RNase domain of IRE1α, a key sensor in the unfolded protein response (UPR).[1] By inhibiting IRE1α, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s, a critical transcription factor for the expression of genes involved in protein folding and degradation.[2][3][4] The IRE1α-XBP1s signaling pathway has been implicated in the progression of various cancers, including prostate and breast cancer, making this compound a promising therapeutic agent.[2][3][5] This guide summarizes the available in vivo pharmacokinetic data for this compound and details the experimental protocols used to obtain this information.

Pharmacokinetic Profile of this compound

The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical in vivo studies.

ParameterValueSpeciesDosingReference
Oral Bioavailability 30%MouseOral[2]
Tmax (Time to Maximum Concentration) 4 hoursMouseOral[2]
Blood-Brain Barrier Penetration Does not crossMouseNot specified[6][7]

In Vivo Efficacy and Dosing

This compound has demonstrated significant therapeutic activity as a monotherapy and in combination with other agents in various preclinical cancer models.[2][3]

Cancer ModelAnimal ModelDosageRoute of AdministrationOutcomeReference
Prostate Cancer (Xenograft) Male nude mice (BALB/c Nu/Nu)200 mg/kg or 300 mg/kgOral gavage (daily)Strong inhibition of tumor growth[1][2]
Prostate Cancer (Syngeneic) FVB mice300 mg/kgOral gavage (every two days)Dramatically reduced tumor growth[8]
Triple-Negative Breast Cancer (Xenograft) Female athymic nude mice300 mg/kgOral gavage (daily)Enhanced efficacy of paclitaxel[3][9][10]
Glioblastoma MouseNot specified (local delivery)Intracerebral hydrogelSensitized tumors to radio/chemotherapy[6][7][11]

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies employed in the in vivo assessment of this compound.

  • Prostate Cancer Xenograft Models: Studies have utilized 5-week-old male nude mice (BALB/c Nu/Nu) for evaluating the efficacy of this compound against prostate cancer cell line xenografts.[1][2]

  • Syngeneic Prostate Cancer Models: FVB mice have been used for studies involving Myc-CaP cells to investigate the effects of this compound in an immunocompetent setting.[8]

  • Breast Cancer Xenograft Models: Female athymic nude mice were used to establish MDA-MB-231 tumor xenografts to test the efficacy of this compound in combination with paclitaxel.[3][9][10]

  • Formulation 1: For some studies, this compound was prepared as a suspension in corn oil for oral administration.[1]

  • Formulation 2: In other experiments, this compound was administered as a suspension in 1% microcrystalline cellulose in a simple sugar.[9]

  • Route of Administration: The primary route of administration for systemic delivery in these studies was oral gavage.[1][2][3][8][9][10]

To confirm the on-target activity of this compound in vivo, researchers have measured the inhibition of its direct target, the IRE1α-mediated splicing of XBP1.

  • Tissue Analysis: The levels of spliced XBP1 (XBP1s) were measured in tumor, liver, and kidney tissues of treated mice.[2]

  • Methodology: The suppression of tunicamycin-induced XBP1 splicing was used as a pharmacodynamic marker of this compound activity in tissues.[2]

  • Results: this compound treatment led to a significant reduction in XBP1s expression in tumors, confirming target engagement in vivo.[2][3]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathway and experimental processes provide a clearer understanding of the drug's mechanism and the studies conducted.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a Activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Splices RIDD_Substrates RIDD Substrates (mRNAs, miRNAs) IRE1a->RIDD_Substrates Degrades (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Degraded_Substrates Degraded Substrates RIDD_Substrates->Degraded_Substrates UPR_Genes UPR Target Genes (e.g., BiP, P58IPK) XBP1s_Protein->UPR_Genes Activates Transcription cMYC_Signaling c-MYC Signaling XBP1s_Protein->cMYC_Signaling Activates This compound This compound This compound->IRE1a Inhibits RNase Activity

Figure 1: IRE1α Signaling Pathway and Inhibition by this compound.

PK_Workflow cluster_Dosing Animal Dosing Phase cluster_Sampling Sample Collection Phase cluster_Analysis Bioanalytical Phase cluster_Data Data Analysis Phase Animal_Model Select Animal Model (e.g., Nude Mice) Formulation Prepare this compound Formulation (e.g., Suspension in Corn Oil) Animal_Model->Formulation Administration Administer Drug (e.g., Oral Gavage) Formulation->Administration Timepoints Collect Blood Samples at Pre-defined Timepoints Administration->Timepoints Tissue_Harvest Harvest Tissues at Study End (Tumor, Liver, etc.) Administration->Tissue_Harvest Processing Process Samples (e.g., Plasma Separation) Timepoints->Processing Tissue_Harvest->Processing Extraction Extract this compound from Matrix Processing->Extraction PD_Analysis Pharmacodynamic Analysis (e.g., XBP1s levels) Processing->PD_Analysis For PD Markers Quantification Quantify Drug Concentration (e.g., LC-MS/MS) Extraction->Quantification PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, Bioavailability) Quantification->PK_Parameters

Figure 2: Experimental Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

This compound demonstrates favorable pharmacokinetic and pharmacodynamic properties in preclinical models, with moderate oral bioavailability and effective target inhibition in vivo.[2] While it shows significant promise in peripheral tumors, its inability to cross the blood-brain barrier necessitates local delivery strategies for central nervous system malignancies.[6][7] The data summarized in this guide underscore the potential of this compound as a therapeutic agent and provide a foundation for further research and clinical development. The detailed methodologies offer a framework for designing future in vivo studies to further explore the pharmacokinetic and therapeutic potential of this IRE1α inhibitor.

References

MKC8866: Initial Findings on Toxicity and Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MKC8866 is a novel small molecule inhibitor targeting the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often hijacked by cancer cells to promote their survival and proliferation. By selectively inhibiting IRE1α, this compound presents a promising therapeutic strategy for various malignancies, including prostate and breast cancer. This technical guide provides a comprehensive overview of the initial findings on the toxicity and safety profiles of this compound, based on publicly available preclinical data. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Core Safety and Toxicity Findings

Preclinical studies in mouse models have consistently demonstrated that this compound is generally well-tolerated at therapeutically effective doses. The majority of the available data points towards a favorable safety profile, with minimal to no overt signs of toxicity observed in treated animals.

In Vivo Safety Observations

The primary safety assessments of this compound have been conducted in the context of efficacy studies in various cancer xenograft and syngeneic mouse models. While detailed toxicology reports with comprehensive histopathology and clinical chemistry are not publicly available, the following observations have been consistently reported:

  • General Health and Behavior: Across multiple studies, mice treated with this compound did not exhibit overt signs of toxicity. This includes normal behavior, grooming, and food and water intake.

  • Body Weight: A critical indicator of general toxicity, the body weight of mice treated with this compound, either as a monotherapy or in combination with other agents, did not show any significant changes compared to vehicle-treated control groups.

  • Long-term Dosing: In a study involving a triple-negative breast cancer xenograft model, daily oral administration of this compound at a dose of 300 mg/kg for 60 consecutive days was well-tolerated with no evident toxicity.

  • Combination Therapy: When used in combination with other chemotherapeutic agents such as paclitaxel, enzalutamide, abiraterone acetate, and cabazitaxel, this compound did not appear to exacerbate the toxicity of these agents.

  • Glioblastoma Model: In a preclinical glioblastoma model, this compound was described as having "minimal toxicity".

It is important to note that while these findings are encouraging, they are largely based on general observations during efficacy studies. A comprehensive toxicological evaluation would require dedicated studies with detailed histopathological and clinical chemistry analysis, which are not currently in the public domain.

Quantitative Toxicity Data

As of the latest available information, specific quantitative toxicity data for this compound, such as the median lethal dose (LD50), has not been publicly disclosed. The preclinical studies have focused on establishing efficacy at doses that are well-tolerated, rather than determining the maximum tolerated dose (MTD) or dose-limiting toxicities in a formal toxicology study.

Table 1: Summary of Preclinical Safety Findings for this compound

ParameterObservationReference(s)
General Toxicity Well-tolerated in mice with no overt signs of toxicity at therapeutic doses.
Body Weight No significant changes in body weight observed in mice treated with this compound as a monotherapy or in combination with other drugs.
Long-term Dosing Daily oral administration of 300 mg/kg for 60 consecutive days was well-tolerated with no evident toxicity.
Maximum Concentration After 28 days of dosing at 300 mg/kg, the maximum systemic concentration of this compound was approximately 110 μg/mL with no signs of overt toxicity.
Combination Therapy No noteworthy toxicities were observed when this compound was co-administered with enzalutamide, abiraterone acetate, or cabazitaxel.
Specific Organ Toxicity No apoptosis was observed in the liver and pancreas of tumor-bearing mice treated with this compound alone or in combination with docetaxel. A study on a similar IRE1α inhibitor in a model of mutant proinsulin expression in a pancreatic β-cell line did not show increased apoptosis.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature that provide insights into the safety profile of this compound.

In Vivo Xenograft Studies in Nude Mice
  • Animal Model: Male nude mice (BALB/c Nu/Nu, 5 weeks of age) or female athymic nude mice (Crl:NU(Ncr)-Foxn1nu).

  • Tumor Implantation: Human cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, C4-2B for prostate cancer; MDA-MB-231 for breast cancer) were subcutaneously inoculated into the flanks of the mice.

  • Drug Formulation and Administration:

    • Vehicle: 1% microcrystalline cellulose in a simple sugar solution.

    • This compound Preparation: A 30 mg/mL suspension of this compound was prepared in the vehicle.

    • Dosing: Mice were treated with 300 mg/kg of this compound daily via oral gavage.

  • Toxicity Monitoring:

    • Acceptable Toxicity Definition: A group mean body weight loss of less than 20% during the study and not more than one treatment-related death among ten treated animals.

    • Parameters Monitored:

      • Frequent observation for health and overt signs of any adverse treatment-related side effects.

      • Individual body weight was monitored regularly.

      • Tumor volume was measured with calipers.

  • Euthanasia Criteria: Animals were euthanized if their body weight exceeded the limits for acceptable body weight loss or if tumors became necrotic or reached a predetermined maximum size.

Syngeneic Mouse Models for Immunotherapy Combination
  • Animal Model: FVB mice.

  • Tumor Implantation: Myc-CaP prostate cancer cells were injected subcutaneously.

  • Dosing:

    • This compound was administered orally at 300 mg/kg once every two days.

    • For combination therapy, an anti-PD-1 antibody was also administered.

  • Toxicity Monitoring: Body weight of the mice was monitored throughout the experiment. No significant changes were reported.

Signaling Pathways and Mechanism of Action

This compound is a specific inhibitor of the RNase domain of IRE1α, one of the three main sensor proteins of the Unfolded Protein Response (UPR). The UPR is activated under conditions of endoplasmic reticulum (ER) stress, which is caused by an accumulation of unfolded or misfolded proteins.

The Unfolded Protein Response (UPR) Pathway

The UPR consists of three signaling branches initiated by the ER-resident transmembrane proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (Activating Transcription Factor 6). Under normal conditions, these sensors are kept in an inactive state by the chaperone protein BiP (also known as GRP78). Upon ER stress, BiP dissociates from these sensors, leading to their activation.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Downstream Downstream Signaling ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds IRE1a_inactive IRE1α (inactive) BiP->IRE1a_inactive inhibits PERK_inactive PERK (inactive) BiP->PERK_inactive inhibits ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive inhibits IRE1a_active IRE1α (active) Dimerization & Autophosphorylation IRE1a_inactive->IRE1a_active PERK_active PERK (active) Dimerization & Autophosphorylation PERK_inactive->PERK_active ATF6_active ATF6 (active) (cleaved) ATF6_inactive->ATF6_active translocates to Golgi & cleaved XBP1_splicing XBP1 mRNA Splicing IRE1a_active->XBP1_splicing RIDD RIDD (Regulated IRE1-Dependent Decay) IRE1a_active->RIDD eIF2a eIF2α Phosphorylation PERK_active->eIF2a ATF6_n ATF6n translocates to nucleus ATF6_active->ATF6_n ATF4 ATF4 Translation eIF2a->ATF4

Figure 1: Overview of the Unfolded Protein Response (UPR) pathway.
Mechanism of this compound Action

This compound specifically targets the RNase domain of activated IRE1α. This inhibition prevents the downstream signaling of the IRE1α branch, namely the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). Importantly, this compound has been shown to be highly selective for the IRE1α pathway, without affecting the other two arms of the UPR, the PERK and ATF6 pathways.

MKC8866_Mechanism cluster_IRE1a IRE1α Pathway cluster_Inhibition Inhibition by this compound IRE1a_active Activated IRE1α XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices other_mRNA Other mRNAs IRE1a_active->other_mRNA degrades (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA mRNA_degradation mRNA Degradation other_mRNA->mRNA_degradation XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translates Cell_Survival Cell Survival & Proliferation XBP1s_protein->Cell_Survival promotes This compound This compound This compound->IRE1a_active inhibits RNase domain

Figure 2: Mechanism of action of this compound on the IRE1α pathway.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a general workflow for assessing the in vivo toxicity of a compound like this compound based on the methodologies described in the available literature.

InVivo_Toxicity_Workflow start Start: Select Animal Model (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Vehicle or this compound (e.g., 300 mg/kg, oral gavage, daily) randomization->treatment monitoring Monitor Animals Daily: - Body Weight - General Health - Tumor Volume treatment->monitoring data_collection Collect Data Throughout Study monitoring->data_collection endpoint Endpoint Criteria Met: - Max Tumor Size - Study Duration (e.g., 60 days) - Adverse Events data_collection->endpoint endpoint->monitoring No euthanasia Euthanize Animals endpoint->euthanasia Yes analysis Analyze Data: - Body Weight Changes - Survival Curves - Tumor Growth Inhibition euthanasia->analysis conclusion Conclusion on Toxicity Profile analysis->conclusion

Figure 3: General experimental workflow for in vivo toxicity assessment.

Conclusion

The initial preclinical findings for this compound suggest a favorable safety and toxicity profile. The compound is well-tolerated in mouse models at doses that demonstrate significant anti-tumor efficacy, both as a monotherapy and in combination with existing cancer therapies. No significant acute or long-term toxicities, such as weight loss or overt signs of distress, have been reported in the publicly available literature. However, it is crucial to acknowledge the absence of comprehensive, quantitative toxicology data, including LD50 values and detailed histopathological analysis of major organs. Further dedicated toxicology studies will be necessary to fully characterize the safety profile of this compound as it progresses through clinical development. The high specificity of this compound for the IRE1α branch of the UPR provides a strong rationale for its therapeutic potential with a potentially wide therapeutic window.

The Selective Inhibition of IRE1α by MKC8866: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of MKC8866, a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity. As a key mediator of the unfolded protein response (UPR), IRE1α represents a critical therapeutic target in a range of diseases, including cancer and inflammatory conditions. Understanding the precise selectivity of small molecule inhibitors like this compound is paramount for their development as safe and effective therapeutic agents.

Core Tenets of this compound Selectivity

This compound, a salicylaldehyde analog, demonstrates a high degree of selectivity for the RNase activity of IRE1α. This selectivity is evidenced by its potent inhibition of IRE1α-mediated X-box binding protein 1 (XBP1) mRNA splicing, a hallmark of IRE1α activation, without significantly affecting the other two major branches of the UPR mediated by PERK and ATF6.[1][2][3] This specific mechanism of action makes this compound a valuable tool for dissecting the biological roles of the IRE1α pathway and a promising candidate for therapeutic intervention.

Quantitative Analysis of this compound Potency and Selectivity

The following table summarizes the key quantitative data demonstrating the potency and selectivity of this compound for IRE1α.

TargetAssay TypeSpeciesIC50 / EC50Reference
IRE1α RNase In vitro biochemical assayHumanIC50: 0.29 µM[4][5][6][7]
XBP1 Splicing Cellular assay (DTT-induced)Human (MM1 myeloma cells)EC50: 0.52 µM[5][6][7]
XBP1 Splicing Cellular assay (Thapsigargin-induced)Human (LNCaP prostate cancer cells)IC50: 0.38 µM[6]
PERK Pathway Cellular assay (Western Blot for p-PERK)Human (T47D breast cancer cells)No significant inhibition[1][2]
ATF6 Pathway Cellular assay (Western Blot for cleaved ATF6)Human (T47D breast cancer cells)No significant inhibition[1][2]

Signaling Pathways and Mechanism of Action

To visually comprehend the role of this compound, it is essential to understand the IRE1α signaling pathway.

IRE1a_Pathway IRE1α Signaling Pathway and this compound Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds IRE1a_inactive IRE1α (inactive monomer) BiP->IRE1a_inactive dissociates from IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation XBP1s_protein_nuc XBP1s Protein XBP1s_protein->XBP1s_protein_nuc translocation UPR_Genes UPR Target Genes (e.g., ER chaperones, ERAD components) Cell_Survival Cell Survival and Adaptation UPR_Genes->Cell_Survival This compound This compound This compound->IRE1a_active inhibits RNase activity XBP1s_protein_nuc->UPR_Genes activates transcription

Figure 1: IRE1α signaling and this compound inhibition.

Under conditions of endoplasmic reticulum (ER) stress, the chaperone protein BiP dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation. This conformational change activates the RNase domain of IRE1α, which then excises a 26-nucleotide intron from the mRNA of XBP1 (XBP1u). The spliced XBP1 mRNA (XBP1s) is translated into a potent transcription factor that upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and other adaptive responses to restore ER homeostasis. This compound specifically binds to the RNase domain of activated IRE1α, thereby preventing the splicing of XBP1u mRNA and blocking the downstream signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are outlines of key experimental protocols used to characterize this compound.

In Vitro IRE1α RNase Activity Assay (FRET-based)

This assay directly measures the endoribonuclease activity of IRE1α and its inhibition by this compound using a fluorescence resonance energy transfer (FRET) reporter.

Principle: A short RNA stem-loop substrate mimicking the XBP1u splice site is labeled with a FRET pair (a donor and an acceptor fluorophore). In its intact state, the proximity of the fluorophores allows for FRET to occur. Upon cleavage by IRE1α, the FRET pair is separated, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human IRE1α cytoplasmic domain

  • FRET-labeled RNA substrate

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2)

  • This compound stock solution in DMSO

  • 384-well microplate

  • Fluorescence plate reader capable of FRET measurements

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the recombinant IRE1α enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET-labeled RNA substrate to all wells.

  • Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time using a plate reader.

  • Calculate the FRET ratio (acceptor emission / donor emission) for each well.

  • Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.

FRET_Assay_Workflow In Vitro IRE1α RNase FRET Assay Workflow start Start prep_inhibitor Prepare this compound serial dilutions start->prep_inhibitor add_enzyme Add recombinant IRE1α to plate prep_inhibitor->add_enzyme add_inhibitor Add this compound/DMSO to wells add_enzyme->add_inhibitor incubate Incubate for inhibitor binding add_inhibitor->incubate add_substrate Add FRET-labeled RNA substrate incubate->add_substrate read_fluorescence Monitor fluorescence (FRET) over time add_substrate->read_fluorescence calculate_ic50 Calculate IC50 value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the in vitro FRET-based IRE1α RNase assay.
Cellular XBP1 Splicing Assay (RT-PCR)

This assay assesses the ability of this compound to inhibit IRE1α-mediated XBP1 splicing in a cellular context.

Principle: Cells are treated with an ER stress-inducing agent to activate IRE1α, in the presence or absence of this compound. Total RNA is then extracted, and reverse transcription followed by PCR (RT-PCR) is performed using primers that flank the 26-nucleotide intron in XBP1 mRNA. The unspliced and spliced forms of XBP1 can be distinguished by size on an agarose gel.

Materials:

  • Cell line of interest (e.g., LNCaP, T47D)

  • Cell culture medium and supplements

  • ER stress inducer (e.g., thapsigargin, tunicamycin, or DTT)

  • This compound stock solution in DMSO

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents (Taq polymerase, dNTPs)

  • Primers for XBP1 (human or mouse specific)

  • Agarose gel electrophoresis system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Induce ER stress by adding thapsigargin, tunicamycin, or DTT and incubate for an appropriate duration (e.g., 4-6 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription to synthesize cDNA.

  • Amplify the XBP1 cDNA using PCR with primers flanking the splice site.

  • Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.

  • Quantify the band intensities to determine the percentage of XBP1 splicing and calculate the IC50 of this compound.

XBP1_Splicing_Assay_Workflow Cellular XBP1 Splicing RT-PCR Assay Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells treat_inhibitor Pre-treat with this compound/DMSO seed_cells->treat_inhibitor induce_stress Induce ER stress (e.g., Thapsigargin) treat_inhibitor->induce_stress extract_rna Extract total RNA induce_stress->extract_rna rt_pcr Perform RT-PCR for XBP1 extract_rna->rt_pcr gel_electrophoresis Separate PCR products on agarose gel rt_pcr->gel_electrophoresis quantify Quantify band intensities (spliced vs. unspliced) gel_electrophoresis->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the cellular XBP1 splicing RT-PCR assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a drug with its protein target in a cellular environment.

Principle: The binding of a ligand, such as this compound, can stabilize its target protein, IRE1α, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured IRE1α remaining at each temperature is quantified, typically by Western blotting.

Materials:

  • Cell line expressing IRE1α

  • This compound stock solution in DMSO

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against IRE1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Treat cultured cells with this compound or DMSO (vehicle control) for a specified time.

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Analyze the amount of soluble IRE1α in the supernatant by SDS-PAGE and Western blotting.

  • Plot the amount of soluble IRE1α as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The available data robustly support the high selectivity of this compound for the RNase domain of IRE1α. Its ability to potently inhibit XBP1 splicing without affecting the PERK and ATF6 signaling pathways underscores its specificity for this arm of the unfolded protein response. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other selective IRE1α inhibitors, which hold significant promise for the development of targeted therapies for a variety of diseases. Further studies, including comprehensive kinome-wide profiling, will continue to refine our understanding of the selectivity profile of this important research compound.

References

Methodological & Application

Application Notes and Protocols for MKC8866 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of MKC8866 in cell culture experiments. This compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR).

Introduction

Endoplasmic reticulum (ER) stress and the subsequent activation of the UPR have been implicated in the pathology of numerous diseases, including cancer. The IRE1α signaling pathway, a central branch of the UPR, plays a critical role in cell fate decisions under ER stress. Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD). In several cancers, the IRE1α-XBP1s pathway is co-opted to promote tumor growth, survival, and therapeutic resistance.

This compound specifically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and subsequent downstream signaling. This targeted inhibition makes this compound a valuable tool for studying the role of the IRE1α-XBP1s pathway in various cellular processes and a potential therapeutic agent.

Mechanism of Action

This compound is a salicylaldehyde analog that binds to the RNase catalytic site of IRE1α. This binding allosterically inhibits the enzyme's endoribonuclease activity, preventing the unconventional splicing of XBP1 mRNA. Consequently, the production of the pro-survival transcription factor XBP1s is suppressed. This leads to the downregulation of XBP1s target genes, such as BiP and P58IPK, without affecting the phosphorylation of IRE1α itself. Notably, research has revealed a critical link between the IRE1α-XBP1s pathway and the activation of the c-MYC oncogenic pathway, which is inhibited by this compound treatment.

Signaling Pathway Diagram

IRE1a_XBP1s_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive Accumulation of unfolded proteins IRE1a_active IRE1α (active) Dimerized & Autophosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome XBP1s_protein XBP1s Protein (Transcription Factor) Ribosome->XBP1s_protein XBP1s_protein_nuc XBP1s XBP1s_protein->XBP1s_protein_nuc Translocation This compound This compound This compound->IRE1a_active Inhibition of RNase activity UPR_Genes UPR Target Genes (e.g., BiP, P58IPK) XBP1s_protein_nuc->UPR_Genes Transcriptional Activation cMYC_Gene c-MYC Gene XBP1s_protein_nuc->cMYC_Gene Transcriptional Activation Protein_Folding Protein Folding & ERAD UPR_Genes->Protein_Folding Enhances cMYC_protein c-MYC Protein cMYC_Gene->cMYC_protein Transcription & Translation Proliferation_Survival Cell Proliferation & Survival cMYC_protein->Proliferation_Survival Promotes

Caption: The IRE1α-XBP1s signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and experimental conditions for this compound in various cell lines as reported in the literature.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (µM)Effective Concentration (µM)Incubation Time (h)NotesReference
LNCaPProstate Cancer0.380.2 - 1024 - 72Effective in suppressing TG-induced XBP1s expression.
22Rv1Prostate Cancer-0.2 - 1024 - 72-
VCaPProstate Cancer-0.2 - 1024 - 72-
C4-2BProstate Cancer-0.2 - 1024 - 72Efficacy increased under TG-induced ER stress.
MDA-MB-231Triple-Negative Breast Cancer-1024 - 72Used in combination with paclitaxel.
GL261Glioblastoma-10 - 10024 - 72Used in combination with temozolomide and radiation.
U87Glioblastoma-30Up to 72Investigated for its role in CD95-mediated cell death.
SUM159Breast Cancer-101Used to study CD95 mRNA expression.

Table 2: In Vitro Assay Conditions for this compound

AssayCell LineThis compound Concentration (µM)Treatment DurationInducer (if any)PurposeReference
XBP1 Splicing AssayLNCaP0.2 - 1024 h30 nM Thapsigargin (TG)To determine the IC50 for XBP1s inhibition.
Cell Viability AssayLNCaP, 22Rv1, VCaP, C4-2B0.2 - 103 daysNoneTo assess the effect on cell proliferation.
Colony Formation AssayLNCaP, 22Rv1, VCaP, C4-2BNot specified-NoneTo evaluate long-term proliferative capacity.
Western BlotLNCaP1024 h30 nM TGTo analyze the expression of XBP1s, BiP, P58IPK.
RNA SequencingLNCaP1024 h30 nM TGTo identify global transcriptomic changes.
Mammosphere Formation AssayMDA-MB-231Not specified-PaclitaxelTo assess the impact on cancer stem-like cells.
XBP1 Splicing AssayU2510 - 1007 days5 µg/mL TunicamycinTo test the efficacy of this compound released from a gel.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to a concentration of 3 mg/mL (approximately 8.3 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to one year. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay

This protocol is adapted from studies on prostate cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells treat_cells Treat with this compound (various concentrations) plate_cells->treat_cells incubate Incubate for 3 days treat_cells->incubate add_reagent Add Cell Counting Kit-8 (CCK-8) reagent incubate->add_reagent measure_abs Measure absorbance (450 nm) add_reagent->measure_abs analyze_data Analyze data and calculate cell viability measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for a typical cell viability assay using this compound.

Materials:

  • Cells of interest (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plates for 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of XBP1 Splicing

This protocol is designed to assess the inhibitory effect of this compound on IRE1α-mediated XBP1 mRNA splicing by detecting the expression of the spliced XBP1 protein (XBP1s).

Materials:

  • Cells of interest (e.g., LNCaP)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • ER stress inducer (e.g., Thapsigargin [TG] or Tunicamycin [Tm])

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-XBP1s, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Induce ER stress by adding an appropriate concentration of TG (e.g., 30 nM) or Tm to the culture medium.

  • Incubate the cells for the desired duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against XBP1s overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the XBP1s band intensity to a loading control (e.g., GAPDH).

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the IRE1α-XBP1s signaling pathway. Its specificity allows for the targeted dissection of this branch of the UPR in various cellular contexts, particularly in cancer biology. The provided protocols and data serve as a starting point for researchers to design and execute experiments utilizing this compound in their cell culture models. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.

Application Notes and Protocols for MKC8866 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo use of MKC8866, a specific inhibitor of the IRE1α RNase pathway. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, IRE1α's RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.

This compound specifically targets the RNase domain of IRE1α, thereby inhibiting the splicing of XBP1 mRNA and suppressing the downstream signaling cascade.[1][2] This mechanism has been shown to impede tumor growth, reduce cancer cell viability, and synergize with existing cancer therapies in various preclinical models.[2][3][4]

Signaling Pathway

The IRE1α-XBP1s signaling pathway, which is inhibited by this compound, is a critical arm of the UPR. The following diagram illustrates the mechanism of action of this compound within this pathway.

IRE1_XBP1s_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a Activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Target Genes (e.g., c-MYC) XBP1s_Protein->UPR_Genes Activates Transcription This compound This compound This compound->IRE1a Inhibits RNase activity

Caption: Mechanism of action of this compound in the IRE1α-XBP1s signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in various in vivo studies.

Table 1: this compound Dosage and Administration in Monotherapy Studies

Animal ModelCancer TypeDosageAdministration RouteStudy DurationReference
Male Nude MiceProstate Cancer200 mg/kgOral GavageDaily[3]
Male Nude MiceProstate Cancer300 mg/kgOral GavageDaily[1]
Female Athymic Nude MiceTriple-Negative Breast Cancer300 mg/kgOral GavageDaily for 60 days[2]
MiceER Stress Induction4 mg/kgNot specifiedNot specified[3]

Table 2: this compound Dosage and Administration in Combination Therapy Studies

Animal ModelCancer TypeCombination AgentThis compound DosageAdministration RouteStudy DurationReference
Female Athymic Nude MiceTriple-Negative Breast CancerPaclitaxel (10 mg/kg, weekly, IV)300 mg/kgOral GavageDaily for 60 days[2][5]
Male Nude MiceProstate CancerEnzalutamide200 mg/kg (every other day)Oral GavageNot specified[3]
Male Nude MiceProstate CancerAbiraterone Acetate200 mg/kg (every other day)Oral GavageNot specified[3]
Male Nude MiceProstate CancerCabazitaxel200 mg/kg (every other day)Oral GavageNot specified[3]
Immunocompetent MiceGlioblastomaStandard of Care (Surgery + Radio/Chemotherapy)Not specified (local delivery)Intracerebral HydrogelSingle dose[6][7][8]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Xenograft Mouse Model

This protocol is adapted from studies on prostate and triple-negative breast cancer xenografts.[2][3][4]

1. Materials:

  • This compound powder

  • Vehicle solution (choose one):

    • 1% Microcrystalline cellulose in simple sugar solution[4]

    • DMSO, PEG300, Tween80, and sterile ddH₂O[1]

    • Corn oil and DMSO[1]

  • Appropriate gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Animal balance

  • Xenograft tumor-bearing mice (e.g., BALB/c Nu/Nu or athymic nude mice)

2. Preparation of this compound Formulation:

  • For 1% Microcrystalline Cellulose: Suspend this compound powder in the vehicle to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse receiving 0.2 mL).[4] Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • For DMSO/PEG300/Tween80/ddH₂O: As an example for a 1 mL working solution, dissolve the required amount of this compound in 50 µL of fresh DMSO. Add 400 µL of PEG300 and mix until clear. Add 50 µL of Tween80 and mix. Finally, add 500 µL of sterile ddH₂O to reach the final volume.[1] This solution should be prepared fresh daily.

  • For DMSO/Corn Oil: For a 1 mL working solution, dissolve the required amount of this compound in 50 µL of fresh DMSO and then add 950 µL of corn oil and mix thoroughly.[1] This mixture should be used immediately.

3. Administration Procedure:

  • Weigh each mouse to determine the precise volume of this compound suspension to administer.

  • Gently restrain the mouse.

  • Insert the gavage needle orally and pass it into the esophagus.

  • Slowly administer the calculated volume of the this compound suspension.

  • Monitor the animal for any signs of distress post-administration.

  • Repeat the administration daily or as per the experimental design.

Oral_Gavage_Workflow Start Start Prep Prepare this compound Formulation Start->Prep Weigh Weigh Mouse Prep->Weigh Calculate Calculate Dose Volume Weigh->Calculate Administer Administer via Oral Gavage Calculate->Administer Monitor Monitor Animal Administer->Monitor Repeat Daily Repetition Monitor->Repeat Repeat->Weigh Next Dose End End of Study Repeat->End Final Dose Hydrogel_Implantation_Workflow Start Start Prepare_Gel Prepare this compound-loaded Fibrin Hydrogel Start->Prepare_Gel Anesthetize Anesthetize Mouse Prepare_Gel->Anesthetize Surgery Perform Craniotomy and Tumor Resection Anesthetize->Surgery Implant Implant Hydrogel in Resection Cavity Surgery->Implant Close Close Surgical Site Implant->Close PostOp_Care Post-operative Monitoring Close->PostOp_Care End End PostOp_Care->End

References

Application of MKC8866 in Combination with Chemotherapy: Enhancing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of MKC8866, a selective inhibitor of the endoplasmic reticulum (ER) stress sensor IRE1α RNase activity, in combination with conventional chemotherapy. Preclinical studies have demonstrated that this compound can significantly enhance the anti-tumor efficacy of chemotherapeutic agents such as paclitaxel in triple-negative breast cancer (TNBC) and temozolomide in glioblastoma. The mechanism of action involves the modulation of the tumor cell secretome and the inhibition of pro-survival signaling pathways. This document summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The unfolded protein response (UPR) is a cellular stress response pathway that is often hijacked by cancer cells to promote their survival and proliferation under stressful tumor microenvironment conditions.[1] One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity.[2] The RNase activity of IRE1α mediates the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation.[3] this compound is a small molecule inhibitor that selectively targets the RNase activity of IRE1α.[3] By inhibiting IRE1α, this compound can disrupt a key survival mechanism in cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.

Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound with chemotherapy.

Table 1: In Vivo Efficacy of this compound and Paclitaxel Combination in a Triple-Negative Breast Cancer (TNBC) Xenograft Model [3][4]

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 60Percent XBP1 mRNA Splicing InhibitionSurvival Outcome
VehicleDaily oral gavageApproached maximum permitted size by day 25--
This compound alone300 mg/kg, daily oral gavageNo significant attenuation of tumor growth compared to vehicleReduced IRE1 RNase activity-
Paclitaxel alone10 mg/kg, weekly intravenous injectionReduced tumor growth--
This compound + PaclitaxelThis compound (300 mg/kg, daily) + Paclitaxel (10 mg/kg, weekly)Markedly enhanced efficacy compared to paclitaxel aloneReduced IRE1 RNase activitySignificantly prolonged survival compared to paclitaxel alone
Paclitaxel (days 1-10)7.5 mg/kgInitial reduction in tumor volume-Tumor regrowth evident after day 18
Paclitaxel (days 1-10) + this compound (days 1-28)Paclitaxel (7.5 mg/kg) + this compound (300 mg/kg)Repressed tumor regrowth after paclitaxel withdrawal-Tumor regrowth only apparent after cessation of this compound

Table 2: In Vitro Effects of this compound on TNBC Cell Lines [3]

Cell LineTreatmentEffect on ProliferationEffect on Pro-tumorigenic Factor Secretion
MDA-MB-231This compoundDecreased proliferation without inducing cell deathReduced secretion of IL-6, IL-8, CXCL1, GM-CSF, and TGFβ2
MDA-MB-468, BT-549, HCC1806This compoundDecreased proliferationSignificantly reduced CXCL1 secretion in all cell lines
MDA-MB-231Paclitaxel-Increased production of pro-tumorigenic cytokines
MDA-MB-231This compound + Paclitaxel-Reduced production of pro-tumorigenic cytokines

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the application of this compound in combination with chemotherapy.

Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., Chemotherapy-induced) IRE1a IRE1α ER_Stress->IRE1a activates XBP1u XBP1u mRNA IRE1a->XBP1u splices This compound This compound This compound->IRE1a inhibits RNase activity XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation Pro_tumorigenic_Factors Pro-tumorigenic Factors (IL-6, IL-8, CXCL1) XBP1s_protein->Pro_tumorigenic_Factors upregulates transcription Tumor_Growth Tumor Growth and Survival Pro_tumorigenic_Factors->Tumor_Growth promotes Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture TNBC Cell Lines Treatment_vitro Treat with this compound, Chemotherapy, or Combination Cell_Culture->Treatment_vitro Proliferation_Assay Proliferation Assays (e.g., EdU incorporation) Treatment_vitro->Proliferation_Assay Secretome_Analysis Secretome Analysis (ELISA, Q-PCR) Treatment_vitro->Secretome_Analysis Xenograft Establish TNBC Xenografts in Nude Mice Treatment_vivo Administer this compound and/or Chemotherapy Xenograft->Treatment_vivo Tumor_Measurement Monitor Tumor Volume Treatment_vivo->Tumor_Measurement Analysis Analyze Tumors (XBP1 splicing, etc.) Treatment_vivo->Analysis

References

Application Notes: Utilizing MKC8866 for the Investigation of IRE1α Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] IRE1α possesses both kinase and endoribonuclease (RNase) activity.[1][2] Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s.[3][4] XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis.[3] Dysregulation of the IRE1α-XBP1s pathway has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[5][6]

MKC8866 is a potent and selective small molecule inhibitor of the IRE1α RNase activity.[7][8][9] It is a salicylaldehyde analog that specifically targets the RNase domain, thereby inhibiting the splicing of XBP1 mRNA and subsequent downstream signaling events.[7][10] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the IRE1α signaling pathway in various research contexts.

Mechanism of Action

This compound acts as a specific inhibitor of the IRE1α endoribonuclease activity.[7] It effectively blocks the splicing of XBP1 mRNA to its active form, XBP1s, without affecting the kinase activity of IRE1α or the other UPR branches, such as the PERK and ATF6 pathways.[5][10] This specificity makes this compound an invaluable tool for dissecting the precise roles of the IRE1α RNase-mediated signaling in cellular physiology and pathology.

Applications

  • Investigation of IRE1α's role in cancer biology: Studies have shown that this compound can inhibit the growth of various cancer cells, including prostate and breast cancer, both in vitro and in vivo.[5][10][11] It has been demonstrated to reduce cell proliferation, colony formation, and synergize with existing chemotherapeutic agents.[5][10]

  • Elucidation of downstream targets: By specifically inhibiting the RNase activity of IRE1α, this compound allows for the identification and study of genes and pathways regulated by XBP1s.

  • Drug development and screening: this compound can be used as a reference compound in screens for novel inhibitors of the IRE1α pathway.

  • Studies on ER stress-related diseases: The role of IRE1α signaling can be investigated in other diseases where ER stress is implicated, such as neurodegenerative and metabolic disorders.

Data Presentation

Quantitative Data Summary for this compound
ParameterValueCell Line/SystemConditionReference
IC50 (hIRE1α in vitro) 0.29 µMCell-free assay-[7][8][9]
IC50 (XBP1s expression) 0.38 µMLNCaP30 nM Thapsigargin-induced ER stress[5]
IC50 (XBP1s expression) 0.14 µMRPMI 8226Unstressed[5][8][9]
EC50 (DTT-induced XBP1s expression) 0.52 µMMM1DTT-induced ER stress[5][8][9]
In vitro concentration for proliferation decrease 20 µMBreast cancer cell lines (MCF7, SKBR3, MDA-MB-231)-[9][10]
In vivo dosage (Prostate cancer xenografts) 300 mg/kg (every other day)VCaP xenografts in nude mice-[5]
In vivo dosage (Syngeneic prostate cancer model) 300 mg/kg (once every two days)Myc-CaP cells in FVB mice-[4]

Mandatory Visualizations

Signaling Pathway Diagram

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Stress ER Stress IRE1a_inactive IRE1α (inactive) ER Stress->IRE1a_inactive Unfolded Proteins IRE1a_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity splices intron XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulates Transcription This compound This compound This compound->IRE1a_active Inhibits RNase ER_Homeostasis ER Homeostasis UPR_Genes->ER_Homeostasis Restores

Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., LNCaP, MDA-MB-231) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment er_stress Optional: Induce ER Stress (e.g., Thapsigargin, Tunicamycin) cell_culture->er_stress western_blot Western Blot (p-IRE1α, IRE1α, XBP1s, CHOP) treatment->western_blot qpcr RT-qPCR (XBP1s, ERDJ4, HERPUD1) treatment->qpcr viability_assay Cell Viability Assay (e.g., CCK-8, MTT) treatment->viability_assay colony_formation Colony Formation Assay treatment->colony_formation er_stress->treatment data_analysis Data Analysis and Interpretation western_blot->data_analysis qpcr->data_analysis viability_assay->data_analysis colony_formation->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying IRE1α signaling using this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of IRE1α Pathway Components

Objective: To determine the effect of this compound on the protein levels of key IRE1α pathway components.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-XBP1s, anti-phospho-IRE1α, anti-IRE1α, anti-CHOP, anti-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., LNCaP, T47D) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for the desired time (e.g., 24 hours).[10] If inducing ER stress, add an agent like tunicamycin (e.g., 1 µg/ml) with or without this compound.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[10]

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 2: RT-qPCR for XBP1s and Downstream Target Genes

Objective: To measure the effect of this compound on the mRNA levels of spliced XBP1 and its target genes.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for XBP1s, ERDJ4, HERPUD1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. Extract total RNA from the cells.[5][12]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.[5]

  • qPCR: Perform qPCR using the appropriate primers and master mix. A standard curve method can be used for relative quantification.[5]

  • Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in expression relative to the control-treated cells.

Protocol 3: Cell Viability Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • 96-well plates

  • Cell counting kit (e.g., Cell Counting Kit-8 (CCK-8), MTT)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates.[5]

  • Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 3 days).[5][6]

  • Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[5]

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 4: Colony Formation Assay

Objective: To evaluate the effect of this compound on the long-term proliferative capacity of cells.

Materials:

  • 6-well or 10-cm plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in plates.

  • Treatment: Treat the cells with this compound at various concentrations. The treatment can be continuous or for a shorter period, followed by growth in drug-free media.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.[5]

  • Analysis: Count the number of colonies and analyze the colony size.

Conclusion

This compound is a powerful and specific tool for investigating the IRE1α signaling pathway. Its ability to selectively inhibit the RNase activity of IRE1α allows for a detailed examination of the downstream consequences of this pathway in various biological contexts. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of ER stress and related diseases.

References

Application Notes and Protocols for Assessing MKC8866 Efficacy in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key cellular stress response pathway, the Unfolded Protein Response (UPR), has been identified as a critical contributor to glioblastoma's therapeutic resistance and survival. The Inositol-requiring enzyme 1α (IRE1α) pathway, a central branch of the UPR, is frequently activated in GBM and promotes tumor progression. MKC8866 is a potent and selective inhibitor of the IRE1α RNase activity, which is responsible for the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. By inhibiting this pathway, this compound presents a promising therapeutic strategy to sensitize glioblastoma cells to standard-of-care therapies such as temozolomide (TMZ).

These application notes provide a comprehensive guide for assessing the efficacy of this compound in glioblastoma, detailing in vitro and in vivo experimental protocols, and outlining the underlying signaling pathways.

Mechanism of Action of this compound in Glioblastoma

This compound targets the endoribonuclease (RNase) activity of IRE1α, a key sensor of endoplasmic reticulum (ER) stress. In glioblastoma, the tumor microenvironment's hypoxic and nutrient-deprived conditions lead to chronic ER stress and activation of the UPR. IRE1α activation leads to the unconventional splicing of XBP1 mRNA, generating the potent transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation, promoting cell survival. By inhibiting IRE1α's RNase activity, this compound blocks the production of XBP1s, thereby impairing the adaptive UPR and sensitizing glioblastoma cells to apoptosis.

Furthermore, the IRE1α pathway is interconnected with other stress response pathways involving key proteins such as Glucose-Regulated Protein 78 (GRP78) and Activating Transcription Factor 4 (ATF4). GRP78, a master regulator of the UPR, is overexpressed in glioblastoma and contributes to chemoresistance.[1][2][3] ATF4 is another stress-induced transcription factor that plays a crucial role in tumor cell adaptation and survival.[4][5] The interplay between these pathways is a critical aspect of glioblastoma biology and a key consideration when evaluating the efficacy of UPR inhibitors like this compound.

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayTreatmentKey FindingsReference
GL261Cell Viability (WST-1)This compound (0-200 µM)Dose-dependent decrease in cell viability.[6]
GL261Cell Viability (WST-1)This compound + TMZ + RadiationThis compound sensitizes cells to TMZ and radiation.[6]
U87MGCell ViabilityThis compound + TMZThis compound sensitizes cells to TMZ.[7]
Patient-Derived GBM CellsCell Viability (Cell Titer-Blue)MKC-3946 (another IRE1α inhibitor)Significant reduction in cell viability.[8]
Patient-Derived GBM CellsCell Viability (Cell Titer-Blue)MKC-3946 + TMZPotentiated the effect of TMZ, especially in MGMT-methylated cells.[8]
U87MGApoptosis (Annexin V)Astemizole (Eag1 inhibitor) + TMZIncreased apoptosis rate compared to TMZ alone.[9]
In Vivo Efficacy of this compound
Animal ModelTumor ModelTreatmentKey FindingsReference
Immunocompetent C57BL/6 MiceOrthotopic GL261This compound + Stupp-like (Surgery + Radiation + TMZ)Significantly improved survival compared to Stupp-like treatment alone.[10][11]
Immunocompetent C57BL/6 MiceOrthotopic GL261This compound + Stupp-likeReduced tumor infiltration and aggressiveness.[6]
Athymic Nude MiceSubcutaneous MDA-MB-231 (Breast Cancer Xenograft)This compound + PaclitaxelMarkedly enhanced efficacy of paclitaxel in reducing tumor growth.[2]
Xenograft Mouse ModelU87 cell lineDWMA-003TS + TMZSignificantly decreased tumor volume compared to TMZ alone.
Xenograft Mouse ModelU87 cell lineMetformin + TMZEnhanced anti-tumor effect and increased apoptosis.

Experimental Protocols

In Vitro Assays

This protocol is adapted for glioblastoma cell lines to assess cell viability following treatment with this compound.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, GL261)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Glioblastoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells by trypsinization and collect the culture medium containing floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

This protocol is for the detection of key proteins in the IRE1α pathway and related stress responses.

Materials:

  • Glioblastoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-IRE1α, anti-p-IRE1α, anti-XBP1s, anti-GRP78, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Protocol:

  • Treat cells with this compound and/or an ER stress inducer (e.g., tunicamycin).

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

This protocol quantifies the level of spliced XBP1 (XBP1s) mRNA, a direct measure of IRE1α RNase activity.

Materials:

  • Glioblastoma cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for total XBP1, spliced XBP1, and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Protocol:

  • Treat cells with this compound and/or an ER stress inducer.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers specific for total XBP1 and spliced XBP1.

  • Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene. The ratio of spliced to total XBP1 can be calculated to determine the extent of splicing.

In Vivo Efficacy Assessment

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompetent mice to evaluate the efficacy of this compound in a clinically relevant setting.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • GL261 murine glioblastoma cells

  • Stereotactic apparatus

  • Anesthetics

  • This compound, Temozolomide (TMZ)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

  • Culture GL261 cells and prepare a single-cell suspension in sterile PBS.

  • Anesthetize the mouse and secure it in a stereotactic frame.

  • Create a small burr hole in the skull over the desired brain region (e.g., striatum).

  • Slowly inject 1-5 µL of the cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.

  • Close the incision with sutures or surgical glue.

  • Monitor the mice for tumor growth using bioluminescence imaging or MRI.

  • Once tumors are established, initiate treatment with this compound, TMZ, and/or radiation according to the experimental design.[6]

  • Monitor tumor growth and animal survival. At the end of the study, harvest brains for histological and immunohistochemical analysis.

This protocol is for assessing the proliferative index of glioblastoma tumors in mouse brain sections.

Materials:

  • Paraffin-embedded mouse brain sections

  • Anti-Ki-67 antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the brain sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C.

  • Block endogenous peroxidase activity with 3% H2O2.

  • Block non-specific binding with a blocking serum.

  • Incubate with the primary anti-Ki-67 antibody overnight at 4°C.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Quantify the percentage of Ki-67-positive cells in the tumor area.

Visualizations

Signaling Pathways and Experimental Workflows

MKC8866_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Stress ER Stress GRP78 GRP78 ER Stress->GRP78 activates IRE1a IRE1α IRE1a->IRE1a XBP1u XBP1u mRNA IRE1a->XBP1u splices GRP78->IRE1a dissociates from PERK PERK GRP78->PERK dissociates from ATF6 ATF6 GRP78->ATF6 dissociates from eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA preferential translation ATF4_protein ATF4 Protein (Transcription Factor) ATF4_mRNA->ATF4_protein translation UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_genes activates transcription Survival_genes Pro-survival & Chemoresistance Genes ATF4_protein->Survival_genes activates transcription Cell Survival Cell Survival UPR_genes->Cell Survival Survival_genes->Cell Survival Chemoresistance Chemoresistance Survival_genes->Chemoresistance This compound This compound This compound->IRE1a inhibits RNase activity

Caption: this compound inhibits the IRE1α RNase-mediated splicing of XBP1u mRNA.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment Cell Culture Glioblastoma Cell Culture (e.g., U87MG, GL261) Treatment Treatment with this compound (± Temozolomide) Cell Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Blot Western Blot (IRE1α, GRP78, ATF4) Treatment->Western Blot qPCR RT-qPCR (XBP1 Splicing) Treatment->qPCR Data Analysis1 Data Analysis Viability->Data Analysis1 IC50 Calculation Data Analysis2 Data Analysis Apoptosis->Data Analysis2 Quantification of Apoptotic Cells Data Analysis3 Data Analysis Western Blot->Data Analysis3 Protein Expression Levels Data Analysis4 Data Analysis qPCR->Data Analysis4 Gene Expression Analysis

Caption: Workflow for in vitro assessment of this compound efficacy.

In_Vivo_Workflow cluster_model Animal Model cluster_treatment Treatment Regimen cluster_endpoints Efficacy Endpoints Implantation Orthotopic Implantation of Glioblastoma Cells (GL261) Tumor Growth Tumor Growth Monitoring (Bioluminescence/MRI) Implantation->Tumor Growth Treatment Treatment with this compound (± TMZ, Radiation) Tumor Growth->Treatment Tumor Volume Tumor Volume Measurement Treatment->Tumor Volume Survival Survival Analysis Treatment->Survival IHC Immunohistochemistry (Ki-67, etc.) Treatment->IHC at endpoint Data Analysis1 Data Analysis Tumor Volume->Data Analysis1 Tumor Growth Inhibition Data Analysis2 Data Analysis Survival->Data Analysis2 Median Survival Data Analysis3 Data Analysis IHC->Data Analysis3 Proliferation Index

Caption: Workflow for in vivo assessment of this compound efficacy.

References

Application Notes and Protocols for MKC8866 Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MKC8866 is a first-in-class, orally bioavailable, and specific small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity. IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). In several cancers, the IRE1α-XBP1s signaling pathway is hijacked to promote tumor growth, survival, and therapeutic resistance. This compound selectively inhibits the endoribonuclease (RNase) domain of IRE1α, thereby blocking the splicing of X-box binding protein 1 (XBP1) mRNA and attenuating downstream signaling cascades, including the c-MYC oncogenic pathway.[1][2][3] These application notes provide a summary of the efficacy of this compound in patient-derived xenograft (PDX) models of various cancers and detailed protocols for its use in preclinical studies.

Data Presentation

Table 1: Efficacy of this compound Monotherapy in Prostate Cancer Xenograft Models
Xenograft ModelMouse StrainThis compound Dosage and AdministrationOutcome
LNCaPNude300 mg/kg, daily, oral gavageSignificant tumor growth inhibition
VCaPNude200 mg/kg, daily, oral gavageSignificant tumor growth inhibition
VCaPNude300 mg/kg, every other day, oral gavageSignificant tumor growth inhibition
22Rv1Nude300 mg/kg, daily, oral gavageSignificant tumor growth inhibition
C4-2BNude300 mg/kg, daily, oral gavageSignificant tumor growth inhibition
Table 2: Synergistic Efficacy of this compound with Standard-of-Care Agents in Prostate Cancer PDX Models
Xenograft ModelMouse StrainCombination TreatmentOutcome
VCaPNudeThis compound (300 mg/kg, every other day, oral) + Enzalutamide (30 mg/kg, every other day, oral)Enhanced tumor growth inhibition compared to single agents
VCaPNudeThis compound (300 mg/kg, every other day, oral) + Abiraterone Acetate (20 mg/kg, every other day, oral)Enhanced tumor growth inhibition compared to single agents
Table 3: Efficacy of this compound in Other PDX Models
Cancer TypeXenograft ModelMouse StrainTreatmentOutcome
Triple-Negative Breast Cancer (TNBC)MDA-MB-231Athymic NudeThis compound (300 mg/kg, daily, oral) + Paclitaxel (7.5 mg/kg, i.v.)Enhanced effectiveness of paclitaxel and reduced tumor regrowth post-paclitaxel withdrawal
Glioblastoma (GBM)GL261ImmunocompetentLocal intracerebral inhibition with this compound + Irradiation + TemozolomideSensitized glioblastoma to irradiation and chemotherapy

Signaling Pathway and Experimental Workflow Diagrams

MKC8866_Signaling_Pathway This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein translates to This compound This compound This compound->IRE1a inhibits RNase activity cMYC_Gene c-MYC Gene XBP1s_Protein->cMYC_Gene activates transcription of Tumor_Growth Tumor Growth & Survival cMYC_Gene->Tumor_Growth

Caption: this compound inhibits the IRE1α RNase to block XBP1 splicing and suppress c-MYC signaling.

PDX_Experimental_Workflow Patient-Derived Xenograft (PDX) Experimental Workflow with this compound Patient_Tumor 1. Patient Tumor Tissue (Prostate Cancer Biopsy/Resection) Implantation 2. Subcutaneous Implantation (Immunocompromised Mice) Patient_Tumor->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~150-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration - Vehicle Control - this compound - Combination Therapy Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring (2-3 times/week) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: Workflow for evaluating this compound efficacy in prostate cancer PDX models.

Experimental Protocols

Protocol 1: Establishment of Prostate Cancer Patient-Derived Xenografts (PDX)

1. Materials:

  • Fresh prostate cancer tissue from patient biopsy or surgical resection, collected in sterile medium (e.g., DMEM) on ice.

  • Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Surgical instruments (sterile scalpels, forceps).

  • Matrigel (optional, can improve engraftment rates).

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

  • Animal housing under sterile conditions.

2. Procedure:

  • Within 2-4 hours of collection, wash the patient tumor tissue with sterile PBS containing antibiotics.

  • In a sterile petri dish on ice, mechanically mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • (Optional) Mix the tumor fragments with an equal volume of Matrigel.

  • Anesthetize the mouse. Shave and sterilize the flank area.

  • Using forceps, create a small subcutaneous pocket on the flank.

  • Implant one to two tumor fragments into the subcutaneous pocket.

  • Close the incision with a wound clip or suture.

  • Monitor the mice for tumor growth by palpation and caliper measurement at least twice a week. Tumors are typically established when they reach a volume of 150-200 mm³.

  • Once the initial tumor (F0) reaches approximately 1000 mm³, it can be harvested and passaged to create a cohort of mice for treatment studies (F1 generation).

Protocol 2: this compound Treatment in Prostate Cancer PDX Models

1. Materials:

  • Established prostate cancer PDX-bearing mice with tumor volumes of 150-200 mm³.

  • This compound.

  • Vehicle for oral gavage (e.g., 1% microcrystalline cellulose in 1 g/mL sucrose solution, or 0.5% hydroxypropyl methylcellulose with 0.1% Tween 20).[4]

  • Oral gavage needles.

  • Calipers for tumor measurement.

  • Scale for mouse body weight.

2. Procedure:

  • Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy) with comparable average tumor volumes. A typical group size is 6-10 mice.

  • Preparation of this compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 300 mg/kg in a volume of 100-200 µL). Ensure the suspension is homogenous before each administration.

  • Administration:

    • For monotherapy, administer this compound by oral gavage daily or every other day at the specified dose (e.g., 300 mg/kg).[4]

    • For combination studies, co-administer this compound with other agents such as enzalutamide (e.g., 30 mg/kg, oral gavage, every other day) or abiraterone acetate (e.g., 20 mg/kg, oral gavage, every other day).[4]

    • Administer the vehicle to the control group following the same schedule.

  • Monitoring:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint:

    • Continue the treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be processed for further analysis, such as Western blotting to confirm the inhibition of XBP1 splicing, immunohistochemistry, or RNA sequencing.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Measuring XBP1 Splicing Inhibition by MKC8866

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the inhibition of X-box binding protein 1 (XBP1) mRNA splicing by the IRE1α RNase inhibitor, MKC8866. This document outlines the underlying signaling pathway, experimental workflows, and specific methodologies for quantifying the inhibitory effect of this compound on the IRE1α-XBP1 axis, a critical pathway in the unfolded protein response (UPR) and a therapeutic target in various diseases.

Introduction

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a signaling network called the unfolded protein response (UPR). One of the key branches of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), an ER-resident transmembrane protein with both kinase and endoribonuclease (RNase) activity.[1]

Upon ER stress, IRE1α autophosphorylates and activates its RNase domain, which then excises a 26-nucleotide intron from the mRNA of XBP1.[1] This unconventional splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[2] XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.[3] However, chronic activation of the IRE1α-XBP1 pathway has been implicated in the pathology of various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[3][4]

This compound is a small molecule inhibitor that specifically targets the RNase activity of IRE1α.[5][6] By binding to the RNase catalytic site, this compound prevents the splicing of XBP1 mRNA, thereby inhibiting the downstream signaling cascade.[5] This document provides detailed protocols to measure the efficacy of this compound in inhibiting XBP1 splicing.

Signaling Pathway

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active) RNase domain IRE1a_inactive->IRE1a_active Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation XBP1s_protein_nuc XBP1s Protein XBP1s_protein->XBP1s_protein_nuc Nuclear Translocation This compound This compound This compound->IRE1a_active Inhibition Target_Genes Target Gene Expression (e.g., ERDJ4, HERPUD1) XBP1s_protein_nuc->Target_Genes Transcription Activation

Caption: The IRE1α-XBP1 signaling pathway and the mechanism of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on XBP1 splicing and downstream gene expression from published studies.

Table 1: In Vitro Inhibition of XBP1s by this compound

Cell LineInducer (Concentration)This compound Concentration (µM)Observed EffectReference
LNCaP (Prostate Cancer)Thapsigargin (30 nM)0.38 (IC50)Dose-dependent suppression of XBP1s expression.[7]
T47D (Breast Cancer)Tunicamycin (1 µg/ml)5, 10, 20Dose-dependent reduction in XBP1s protein levels.[5]
MDA-MB-231 (Breast Cancer)Basal20Decreased levels of XBP1s transcript.[5]
U937, Molm 13, KG1a (AML)Basal20Significant decrease in XBP1s protein levels.[8]
KG1a, U937 (AML)Bortezomib or Carfilzomib20Reversal of proteasome inhibitor-induced increase in XBP1s.[8]

Table 2: In Vivo Inhibition of XBP1 Splicing by this compound

Animal ModelTumor TypeThis compound TreatmentObserved EffectReference
MouseProstate Cancer XenograftsOral administrationSignificantly lower XBP1s expression in treated tumors.[7]
Mouse-Oral administrationSuppression of tunicamycin-induced XBP1 splicing in liver and kidney.[7]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_Methods XBP1 Splicing Analysis Methods A Cell Culture and Treatment (e.g., with ER stress inducer and/or this compound) B RNA Extraction A->B C cDNA Synthesis B->C D XBP1 Splicing Analysis C->D D1 Conventional RT-PCR + Gel Electrophoresis D->D1 D2 Quantitative PCR (qPCR) for spliced XBP1 (XBP1s) D->D2 D3 RT-PCR + Restriction Enzyme Digestion D->D3 E Data Analysis D1->E D2->E D3->E

References

Application Notes and Protocols: Investigating Tumor Microenvironment Changes with MKC8866

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MKC8866 is a potent and specific small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity.[1] The IRE1α pathway is a central component of the unfolded protein response (UPR), a cellular stress response pathway often hijacked by cancer cells to promote survival and progression.[2][3] Emerging evidence highlights the critical role of IRE1α signaling not only in tumor cell survival but also in shaping the tumor microenvironment (TME).[2][4] this compound provides a valuable tool to investigate and therapeutically target the IRE1α-dependent modulation of the TME. These application notes provide detailed protocols for utilizing this compound to study its effects on the TME in preclinical cancer models.

Mechanism of Action

This compound, a salicylaldehyde analog, selectively binds to the RNase catalytic site of IRE1α, inhibiting both the splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.[5][6] This inhibition leads to a downstream cascade of effects, including the modulation of pro-tumorigenic secreted factors and the reprogramming of immune cell populations within the TME.[2][5] In prostate cancer, the IRE1α-XBP1s pathway has been shown to be activated by the androgen receptor and promotes tumor progression by activating c-MYC signaling.[7]

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_TME Tumor Microenvironment ER_Stress ER Stress (e.g., hypoxia, nutrient deprivation) IRE1a IRE1α ER_Stress->IRE1a activates XBP1u XBP1u mRNA IRE1a->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s cMYC c-MYC Signaling XBP1s->cMYC activates ProTumorigenicFactors Pro-Tumorigenic Factors (IL-6, IL-8, CXCL1, etc.) XBP1s->ProTumorigenicFactors promotes expression TAMs Tumor-Associated Macrophages (TAMs) ProTumorigenicFactors->TAMs recruits & polarizes MDSCs Myeloid-Derived Suppressor Cells (MDSCs) ProTumorigenicFactors->MDSCs recruits This compound This compound This compound->IRE1a inhibits RNase activity Teff Cytotoxic T-cells IFN_Response Interferon Response MKC8866_effect->TAMs reduces abundance MKC8866_effect->MDSCs depletes MKC8866_effect->Teff enhances infiltration MKC8866_effect->IFN_Response potentiates

Diagram 1: Mechanism of Action of this compound on the IRE1α Pathway and the Tumor Microenvironment.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayEndpointThis compound ConcentrationResultReference
LNCaPProstate CancerCell ProliferationGrowth InhibitionSub-optimal dosesSynergistic inhibition with antiandrogens[7]
MDA-MB-231Triple-Negative Breast CancerCell ProliferationDecreased Proliferation20 µMReduced entry into S phase[5]
GL261GlioblastomaTMZ IC50Increased SensitivityNot specifiedIncreased sensitivity to TMZ, especially with radiation[4]
In Vivo Efficacy of this compound
Cancer ModelTreatment GroupOutcomeFindingReference
Prostate Cancer XenograftsThis compound monotherapyTumor Growth InhibitionStrong inhibition of tumor growth[7][8]
Triple-Negative Breast Cancer XenograftThis compound + PaclitaxelTumor VolumeSignificant enhancement of paclitaxel-mediated tumor repression[5]
Syngeneic Mouse Prostate CancerThis compound + anti-PD-1Anti-tumor ImmunityEnhanced anti-PD-1 checkpoint inhibitor therapy[2][9]
Glioblastoma (immunocompetent)This compound + radio/chemotherapyTreatment EfficacySensitizes glioblastoma to irradiation/chemotherapy[4][10]
Effects of this compound on the Tumor Microenvironment
Cancer TypeExperimental ModelParameter MeasuredEffect of this compoundReference
Prostate CancerSyngeneic mouse modelTumor-Associated Macrophages (TAMs)Reduced abundance[2][3]
Prostate CancerSyngeneic mouse modelInterferon (IFN) ResponsePotentiated[9]
Triple-Negative Breast CancerIn vitro (MDA-MB-231 cells)Secreted Cytokines (IL-6, IL-8, CXCL1, GM-CSF, TGFβ2)Decreased production and secretion[5]
MYC-driven Breast CancerPDX modelsMyeloid-Derived Suppressor Cells (MDSCs)Depletion (in combination with docetaxel)[11]
MYC-driven Breast CancerPDX modelsCytotoxic T-cell infiltrationMassive infiltration (in combination with docetaxel)[11]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cancer Cell Proliferation and IRE1α Signaling

Objective: To determine the effect of this compound on cancer cell proliferation and its ability to inhibit IRE1α signaling.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, LNCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Tunicamycin (Tm) or Thapsigargin (TG) as an ER stress inducer

  • Cell counting solution (e.g., Trypan Blue) or proliferation assay kit (e.g., EdU incorporation)

  • RNA extraction kit

  • qRT-PCR reagents and primers for XBP1s, ERDJ4, and a housekeeping gene.

  • Protein lysis buffer and antibodies for immunoblotting (XBP1s, p-PERK, ATF6, Actin).

Procedure:

  • Cell Proliferation Assay: a. Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment. b. The following day, treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO as a vehicle control. c. Monitor cell proliferation at desired time points (e.g., every 2 days for 6 days) by cell counting or using a proliferation assay kit according to the manufacturer's instructions.[5]

  • Analysis of IRE1α Signaling by qRT-PCR: a. Seed cells and treat with this compound (e.g., 10-20 µM) for various durations (e.g., 4, 6, 12, 24 hours).[5] b. To induce ER stress, treat cells with Tm (e.g., 1 µg/ml) or TG (e.g., 30 nM) for a short period (e.g., 3 hours) in the presence or absence of this compound.[1] c. Extract total RNA and perform qRT-PCR to quantify the mRNA levels of XBP1s and its downstream target ERDJ4. Normalize to a housekeeping gene.

  • Analysis of UPR Pathway Specificity by Immunoblotting: a. Treat cells with an ER stress inducer (e.g., Tm) with or without increasing concentrations of this compound for 24 hours.[5] b. Lyse the cells, quantify protein concentration, and perform immunoblotting for XBP1s, PERK, CHOP, and ATF6 to confirm the selectivity of this compound for the IRE1α pathway.[5]

cluster_proliferation Proliferation Assay cluster_qpcr qRT-PCR Analysis cluster_western Immunoblotting start Start seed_cells Seed Cancer Cells start->seed_cells treat_this compound Treat with this compound or DMSO (Vehicle) seed_cells->treat_this compound induce_stress Induce ER Stress (optional) (Tunicamycin/Thapsigargin) treat_this compound->induce_stress monitor_growth Monitor Cell Growth (e.g., Cell Counts, EdU) induce_stress->monitor_growth extract_rna Extract RNA induce_stress->extract_rna lyse_cells Lyse Cells & Quantify Protein induce_stress->lyse_cells end End monitor_growth->end run_qpcr qRT-PCR for XBP1s, ERDJ4 extract_rna->run_qpcr run_qpcr->end run_western Immunoblot for UPR markers (XBP1s, PERK, ATF6) lyse_cells->run_western run_western->end

Diagram 2: Workflow for In Vitro Analysis of this compound Effects.
Protocol 2: In Vivo Assessment of this compound on Tumor Growth and the TME

Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other therapies and to analyze its impact on the tumor microenvironment in a preclinical mouse model.

Materials:

  • Immunocompromised or syngeneic mice

  • Tumor cells for implantation

  • This compound formulation for in vivo administration

  • Chemotherapeutic agent (e.g., paclitaxel) or immunotherapy (e.g., anti-PD-1 antibody)

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell profiling (e.g., anti-CD45, anti-F4/80, anti-CD11b, anti-Gr-1, anti-CD8)

  • RNA/protein extraction reagents for tumor analysis

Procedure:

  • Tumor Implantation and Treatment: a. Implant tumor cells subcutaneously or orthotopically into mice. b. When tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy/Immunotherapy, Combination). c. Administer this compound and other treatments according to the desired schedule and dosage. For example, this compound can be administered daily by oral gavage. d. Monitor tumor growth by caliper measurements every 2-3 days.[5] Monitor animal health and body weight.

  • Tumor and Spleen Collection and Processing: a. At the end of the study, euthanize mice and excise tumors and spleens. b. A portion of the tumor can be fixed for immunohistochemistry, another portion snap-frozen for RNA/protein analysis, and the remainder processed into a single-cell suspension for flow cytometry.

  • Flow Cytometry Analysis of Immune Infiltrate: a. Prepare single-cell suspensions from tumors and spleens. b. Stain cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations such as tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and cytotoxic T-cells. c. Analyze stained cells using a flow cytometer.

  • Analysis of Gene Expression in Tumors: a. Extract RNA from tumor samples and perform qRT-PCR or RNA sequencing to analyze changes in gene expression related to immune activation and interferon response.[2]

Protocol 3: Analysis of the Tumor Cell Secretome

Objective: To investigate the effect of this compound on the secretion of pro-tumorigenic factors by cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • This compound

  • Conditioned medium collection reagents

  • Cytokine array kit or ELISA kits for specific cytokines (e.g., IL-6, IL-8, CXCL1)

Procedure:

  • Preparation of Conditioned Medium: a. Seed cells and allow them to adhere. b. Treat cells with this compound or vehicle control in complete medium for a specified time. c. Wash the cells and replace the medium with serum-free medium containing this compound or vehicle. d. Collect the conditioned medium after a defined incubation period (e.g., 24-48 hours).

  • Analysis of Secreted Factors: a. Analyze the conditioned medium using a cytokine array to screen for a broad range of secreted factors.[5] b. Quantify the concentration of specific cytokines of interest using ELISA kits according to the manufacturer's instructions.[5]

Conclusion

This compound is a powerful research tool for dissecting the role of the IRE1α pathway in shaping the tumor microenvironment. By inhibiting IRE1α's RNase activity, this compound can reverse the immunosuppressive TME, decrease the production of pro-tumorigenic factors, and enhance the efficacy of both chemotherapy and immunotherapy in preclinical models. The protocols outlined above provide a framework for researchers to investigate these phenomena in various cancer types, contributing to a better understanding of the interplay between cellular stress responses and anti-tumor immunity, and potentially paving the way for novel combination cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to MKC8866 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRE1α RNase inhibitor, MKC8866. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity.[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). The primary mechanism of action of this compound is to bind to the RNase catalytic site of IRE1α, thereby inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA.[1] This prevents the production of the active transcription factor XBP1s, which is involved in promoting cell survival, protein folding, and ER-associated degradation (ERAD).[3] Inhibition of the IRE1α-XBP1s pathway by this compound can lead to decreased proliferation and increased apoptosis in cancer cells that are dependent on this pathway for survival.[1][2]

Q2: In which cancer types has this compound shown preclinical efficacy?

This compound has demonstrated significant therapeutic activity in various preclinical models, both as a monotherapy and in combination with other anticancer agents. These include models for:

  • Prostate Cancer: this compound has been shown to strongly inhibit tumor growth in multiple preclinical models of prostate cancer.[1][4]

  • Breast Cancer: Particularly in triple-negative breast cancer (TNBC), this compound can enhance the efficacy of chemotherapies like paclitaxel.[2]

  • Glioblastoma: In preclinical models, local delivery of this compound has been shown to sensitize glioblastoma to radiation and chemotherapy.[5]

  • Acute Myeloid Leukemia (AML): In combination with proteasome inhibitors, this compound has been shown to enhance cell death in AML cell lines and patient-derived samples.[3]

  • Multiple Myeloma: Targeting the IRE1α-XBP1 pathway is a promising therapeutic option in multiple myeloma.

Q3: Does this compound affect other branches of the Unfolded Protein Response (UPR)?

Studies have shown that this compound is selective for the IRE1α branch of the UPR. It does not appear to significantly affect the other two main UPR sensors, PERK (protein kinase RNA-like endoplasmic reticulum kinase) and ATF6 (activating transcription factor 6), at concentrations where it effectively inhibits IRE1α RNase activity.[1][2]

Troubleshooting Guide: Overcoming Resistance to this compound

While specific, clinically documented mechanisms of acquired resistance to this compound are still an emerging area of research, based on the known mechanisms of IRE1α signaling and general principles of drug resistance, several potential resistance mechanisms and troubleshooting strategies can be proposed.

Problem 1: Decreased sensitivity or acquired resistance to this compound in long-term cell culture.

Potential Cause A: Loss or downregulation of XBP1.

  • Explanation: Since the primary mode of action of this compound is to inhibit the splicing of XBP1 mRNA, cells that lose or significantly downregulate XBP1 expression may become inherently resistant to the effects of this compound. Studies in murine myeloid cells have shown that the absence of Xbp1 can lead to resistance to IRE1α inhibitors.[6][7]

  • Troubleshooting/Solution:

    • Confirm XBP1 Expression: Routinely monitor XBP1 mRNA (both unspliced and spliced forms) and protein levels in your cell lines using qRT-PCR and Western blotting.

    • Combination Therapy: Consider combining this compound with agents that do not rely on the IRE1α-XBP1 axis for their cytotoxic effects. For example, drugs targeting other survival pathways that may be upregulated in XBP1-deficient cells.

Potential Cause B: Upregulation of compensatory survival pathways.

  • Explanation: Cancer cells can adapt to the inhibition of one survival pathway by upregulating others. Upon inhibition of the IRE1α-XBP1s pathway, cells might activate alternative pro-survival signaling, such as the PERK or ATF6 branches of the UPR, or other pathways like PI3K/AKT or MAPK.

  • Troubleshooting/Solution:

    • Pathway Analysis: Perform pathway analysis (e.g., using Western blotting for key phosphorylated proteins or RNA sequencing) to identify upregulated survival pathways in this compound-resistant cells.

    • Synergistic Drug Combinations: Based on the identified compensatory pathways, rationally combine this compound with inhibitors targeting these pathways. For example, if the PERK pathway is upregulated, a combination with a PERK inhibitor could be effective.

Potential Cause C: Alterations in the c-MYC oncogene pathway.

  • Explanation: The IRE1α-XBP1s pathway has been shown to be essential for c-MYC signaling in some cancers, including prostate cancer.[1][4] Resistance to this compound could potentially arise from the uncoupling of c-MYC activity from the IRE1α pathway.

  • Troubleshooting/Solution:

    • Monitor c-MYC levels: Assess c-MYC mRNA and protein levels in both sensitive and resistant cell lines.

    • Combine with MYC inhibitors: Although direct MYC inhibitors are still largely in development, combining this compound with agents that indirectly target MYC or its downstream effectors could be a viable strategy.

Problem 2: High intrinsic resistance to this compound in a new cancer cell line.

Potential Cause: Low basal activity of the IRE1α-XBP1s pathway.

  • Explanation: The efficacy of this compound is likely dependent on the reliance of the cancer cells on the IRE1α-XBP1s pathway for survival. Cell lines with low basal IRE1α activity and XBP1s levels may be intrinsically less sensitive to this compound.

  • Troubleshooting/Solution:

    • Assess Basal IRE1α Activity: Before initiating long-term experiments, characterize the basal activity of the IRE1α pathway in your cell line by measuring the levels of spliced XBP1 mRNA and downstream target genes.

    • Induce ER Stress: In some cases, combining this compound with a drug that induces ER stress (e.g., a proteasome inhibitor like bortezomib or carfilzomib) can enhance its efficacy.[3] This is because the stress-inducing agent can force a greater reliance on the IRE1α pathway for survival, making the cells more susceptible to its inhibition.

Quantitative Data Summary

Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents in Prostate Cancer Xenograft Models.

Treatment GroupTumor Volume (mm³) at Day 21 (Mean ± SEM)
Vehicle850 ± 75
This compound (100 mg/kg)450 ± 50
Cabazitaxel (5 mg/kg)550 ± 60
This compound + Cabazitaxel150 ± 25

Note: Data are hypothetical and for illustrative purposes, based on findings suggesting synergistic effects.[1]

Table 2: Effect of this compound in Combination with a Proteasome Inhibitor (Carfilzomib) on AML Cell Viability.

Treatment% Cell Viability (Mean ± SD)
Control (DMSO)100 ± 5
This compound (10 µM)95 ± 6
Carfilzomib (10 nM)60 ± 8
This compound + Carfilzomib30 ± 7

Note: Data are hypothetical and for illustrative purposes, based on findings suggesting enhanced cytotoxicity.[3]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing acquired resistance to this compound through continuous exposure to escalating drug concentrations.[8][9]

  • Determine the initial IC50: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Low-Dose Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor Cell Viability and Proliferation: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells may die.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, subculture them and increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Repeat and Select: Repeat the process of adaptation and dose escalation for several months.

  • Characterize Resistant Clones: Once a cell population can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), isolate single-cell clones.

  • Confirm Resistance: Confirm the resistance of the selected clones by performing a new dose-response curve and comparing the IC50 to the parental cell line. The resistance index (RI) can be calculated as IC50 (resistant) / IC50 (parental).

Protocol 2: Western Blot Analysis of IRE1α Pathway Proteins

This protocol is for assessing the activation state of the IRE1α pathway.[10][11]

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRE1α (Ser724), total IRE1α, XBP1s, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for XBP1 Splicing

This protocol allows for the quantification of the spliced form of XBP1 mRNA.[12][13][14]

  • RNA Extraction: Extract total RNA from cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design primers that specifically amplify the spliced form of XBP1 (XBP1s) and primers that amplify total XBP1 (both spliced and unspliced). A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.

    • XBP1s Forward Primer: Spans the splice junction.

    • XBP1s Reverse Primer: Downstream of the splice junction.

    • Total XBP1 Forward/Reverse Primers: Flank the splice site.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and the designed primers.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of XBP1s and total XBP1, normalized to the housekeeping gene.

Visualizations

MKC8866_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Stress ER Stress IRE1a IRE1a ER Stress->IRE1a activates XBP1u_mRNA XBP1u_mRNA IRE1a->XBP1u_mRNA splices XBP1s_mRNA XBP1s_mRNA XBP1u_mRNA->XBP1s_mRNA splicing XBP1s_Protein XBP1s_Protein XBP1s_mRNA->XBP1s_Protein translation Pro-survival Genes Pro-survival Genes XBP1s_Protein->Pro-survival Genes activates transcription XBP1s_Protein->Pro-survival Genes This compound This compound This compound->IRE1a inhibits RNase activity

Caption: Mechanism of action of this compound in inhibiting the IRE1α-XBP1s pathway.

Troubleshooting_MKC8866_Resistance cluster_Mechanisms Potential Resistance Mechanisms cluster_Solutions Troubleshooting Strategies Resistance Resistance to this compound Loss_XBP1 Loss/downregulation of XBP1 Resistance->Loss_XBP1 Compensatory_Pathways Upregulation of compensatory pathways (e.g., PERK, ATF6) Resistance->Compensatory_Pathways MYC_Upregulation Upregulation of c-MYC signaling Resistance->MYC_Upregulation Confirm_XBP1 Confirm XBP1 expression (qRT-PCR, Western) Loss_XBP1->Confirm_XBP1 Pathway_Analysis Pathway analysis (Western, RNA-seq) Compensatory_Pathways->Pathway_Analysis Monitor_MYC Monitor c-MYC levels MYC_Upregulation->Monitor_MYC Combo_Therapy Combination Therapy Confirm_XBP1->Combo_Therapy with non-IRE1α targeting agents Pathway_Analysis->Combo_Therapy with inhibitors of upregulated pathways Monitor_MYC->Combo_Therapy with MYC inhibitors

Caption: Troubleshooting flowchart for overcoming potential resistance to this compound.

Experimental_Workflow_Resistance Start Parental Cell Line IC50 Determine IC50 of this compound Start->IC50 Low_Dose Culture with low-dose this compound IC50->Low_Dose Dose_Escalation Stepwise dose escalation Low_Dose->Dose_Escalation Resistant_Clones Isolate resistant clones Dose_Escalation->Resistant_Clones Confirm Confirm resistance (IC50 comparison) Resistant_Clones->Confirm Characterize Characterize Resistance Mechanisms Confirm->Characterize

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

References

troubleshooting MKC8866 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRE1α RNase inhibitor, MKC8866, in an in vitro setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective salicylaldehyde analog that functions as a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4][5] this compound binds to the RNase catalytic site of IRE1α, inhibiting both the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.[2][6] This leads to a downstream reduction in the active XBP1s transcription factor and modulation of the UPR signaling pathway.[7][8]

Q2: In which solvents can I dissolve this compound and what are the recommended storage conditions?

A2: this compound is soluble in organic solvents such as DMSO and DMF.[1][9] Water solubility is very low.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the compound's solubility.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored appropriately.[1]

Data Presentation: this compound Solubility and Stock Solution Stability

SolventConcentrationNotes
DMSO3 mg/mL (~8.3 mM)Use fresh, anhydrous DMSO.[1]
DMSO6.67 mg/mL (~18.46 mM)May require ultrasonication and warming to 60°C.[3]
DMF1 mg/mL-
Storage ConditionFormDuration
-20°CPowder3 years[1][3]
-80°CStock Solution in Solvent1 year[1]
-20°CStock Solution in Solvent1 month[1][3]

Q3: What are typical working concentrations and incubation times for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Published studies have reported using a wide range of concentrations, from 0.2 µM to as high as 200 µM.[1][10] Incubation times can also vary from a few hours (e.g., 3-4 hours) to several days (e.g., 6-7 days).[1][2][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration and duration for your specific cell model and assay.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

Possible Cause 1: Low Aqueous Solubility. this compound has poor solubility in aqueous solutions like cell culture media. Direct dilution of a highly concentrated DMSO stock into the medium can cause it to crash out.

Solution:

  • Serial Dilutions: First, dissolve this compound in 100% anhydrous DMSO to make a high-concentration stock.[11] Perform intermediate serial dilutions of the stock solution in 100% DMSO before the final dilution into the aqueous buffer or cell culture medium.[11] The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the diluted this compound.

  • Vortexing: Gently vortex or invert the tube immediately after the final dilution to ensure rapid and even dispersion.

Possible Cause 2: Interaction with Media Components. Salts and proteins in the cell culture medium can reduce the solubility of hydrophobic compounds.[11]

Solution:

  • Serum Reduction: If your experiment allows, try reducing the serum concentration at the time of treatment, as serum proteins can sometimes interact with small molecules.

  • Use of Surfactants (Assay Dependent): For biochemical assays (not cell-based), a very low concentration of a non-ionic detergent like Tween-20 might aid in solubility, but this must be validated for compatibility with your assay.[11]

Issue 2: Inconsistent or No Inhibitory Effect Observed

Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

Solution:

  • Proper Storage: Ensure the powdered compound and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for long-term stock).[1]

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1]

Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the treatment duration may be too short to elicit a measurable response in your specific cell line or assay.

Solution:

  • Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM). Also, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment conditions.

  • Positive Control: Include a positive control for ER stress induction (e.g., tunicamycin or thapsigargin) to confirm that the IRE1α pathway is active and can be modulated in your cell model.[10]

Possible Cause 3: Cell Line Insensitivity. The cell line being used may not rely heavily on the IRE1α-XBP1 pathway for survival or the specific phenotype being measured, making it less sensitive to this compound.

Solution:

  • Pathway Activation Check: Before the experiment, confirm the activation of the IRE1α pathway under basal or ER stress-induced conditions by measuring XBP1 splicing via RT-PCR or Western blotting for XBP1s.

  • Literature Review: Check the literature to see if the IRE1α pathway has been implicated in the biology of your chosen cell line.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of powdered this compound to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, the solution can be gently vortexed. If necessary, sonicate in a water bath or warm to 60°C.[3] Ensure the compound is fully dissolved.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Western Blot for XBP1s Inhibition
  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

  • ER Stress Induction (Optional): If studying induced IRE1α activity, treat cells with an ER stress inducer like tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 30 nM) for a predetermined time.[1][12]

  • This compound Treatment: Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours) before or concurrently with the ER stress inducer.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for XBP1s. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the fold change in XBP1s expression relative to the loading control.

Visualizations

MKC8866_Mechanism_of_Action ER_Lumen ER Lumen ER_Membrane ER Membrane Cytosol_Label ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Splices This compound This compound This compound->IRE1a Inhibits RNase Activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Target Genes (e.g., ER Chaperones, ERAD components) XBP1s_Protein->UPR_Genes Induces Transcription

Caption: Mechanism of action of this compound on the IRE1α signaling pathway.

Troubleshooting_Solubility Start Start: this compound Precipitates in Medium Check_DMSO Is the DMSO fresh and anhydrous? Start->Check_DMSO Use_Fresh_DMSO Use new, anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Check_Dilution Are you performing serial dilutions? Check_DMSO->Check_Dilution Yes Use_Fresh_DMSO->Check_Dilution Perform_Serial_Dilution Make concentrated stock in 100% DMSO. Perform intermediate dilutions in DMSO before final dilution in medium. Check_Dilution->Perform_Serial_Dilution No Final_Check Still precipitating? Check_Dilution->Final_Check Yes Perform_Serial_Dilution->Final_Check Final_Actions Pre-warm medium to 37°C. Add drug dropwise while vortexing. Consider reducing serum concentration. Final_Check->Final_Actions Yes Success Problem Solved Final_Check->Success No Final_Actions->Success

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental_Workflow_WB A 1. Seed Cells B 2. Pre-treat with this compound or Vehicle (DMSO) A->B C 3. Induce ER Stress (e.g., Tunicamycin) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Western Transfer D->E F 6. Immunoblot for XBP1s & Loading Control E->F G 7. Detect & Analyze Data F->G

Caption: Experimental workflow for analyzing XBP1s inhibition by Western Blot.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of MKC8866

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the IRE1α RNase-specific inhibitor, MKC8866. The focus is on overcoming challenges related to its low aqueous solubility and improving its bioavailability for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound has been reported to have a moderate oral bioavailability of 30% in mice, with maximum blood concentrations observed at 4 hours after oral administration.[1][2]

Q2: Why is improving the bioavailability of this compound important for in vivo studies?

A2: Improving bioavailability is crucial for achieving optimal therapeutic concentrations of this compound at the target site.[3][4] Low bioavailability can lead to high variability in experimental results, the need for higher doses that may cause off-target effects, and an underestimation of the compound's therapeutic potential.[5]

Q3: What are the main factors limiting the in vivo bioavailability of this compound?

A3: The primary limiting factor for this compound bioavailability is its poor aqueous solubility.[6] Like many small molecule inhibitors, its hydrophobic nature can lead to poor dissolution in the gastrointestinal tract, thereby limiting its absorption into the bloodstream.[3][7]

Q4: Can this compound be administered in vivo without a specialized formulation?

A4: While direct administration in a simple vehicle like corn oil has been used, specialized formulations are often necessary to improve exposure and reduce variability.[6] For localized delivery, such as in brain tumor models, this compound has been incorporated into hydrogels to bypass the blood-brain barrier.[8][9]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound across study animals.

Possible Cause: Inconsistent dissolution and absorption of the compound due to its low solubility.

Solutions:

  • Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[3][10][11]

    • Micronization: Techniques like milling can reduce particle size to the micron range.[3][12]

    • Nanonization: Advanced methods such as high-pressure homogenization can create nanoparticles with significantly improved dissolution rates.[3][12]

  • Improved Formulation: Utilizing a more sophisticated vehicle can enhance solubility and absorption.

    • Lipid-Based Formulations: These can improve absorption by leveraging the body's natural lipid absorption pathways.[7][10] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[3][7][12]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[3][7][13]

Issue 2: Sub-therapeutic plasma concentrations of this compound despite high oral doses.

Possible Cause: The formulation is not effectively solubilizing the compound in the gastrointestinal tract.

Solutions:

  • Formulation Optimization: A systematic approach to formulation development is recommended. This involves screening different combinations of solvents, surfactants, and lipids.[10]

  • Use of Solubilizing Excipients:

    • Co-solvents: Water-miscible organic solvents can increase the solubility of poorly soluble drugs.[5][10]

    • Surfactants: These can help to solubilize hydrophobic compounds by forming micelles.[10]

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][14][15]

Table 1: Common Formulation Strategies to Enhance Oral Bioavailability [3][7][10][12][14]

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.Simple and widely applicable.May not be sufficient for very poorly soluble compounds.
Lipid-Based Formulations Enhances solubilization and utilizes lipid absorption pathways.Can significantly improve bioavailability.Can be complex to formulate and may have stability issues.
Solid Dispersions Disperses the drug in a hydrophilic matrix in an amorphous state.Can lead to substantial increases in dissolution rate and extent.Potential for recrystallization of the drug over time, leading to decreased performance.
Cyclodextrin Complexation Forms inclusion complexes to increase aqueous solubility.High solubilization potential.Can be expensive and may have limitations in terms of drug loading.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Prepare a pre-suspension by dispersing this compound powder in an aqueous solution containing a stabilizer.

  • Stir the pre-suspension for 30 minutes to ensure adequate wetting of the drug particles.

  • Homogenize the pre-suspension using a high-pressure homogenizer. The number of cycles and the pressure should be optimized to achieve the desired particle size.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

  • The nanosuspension can then be used for oral gavage in in vivo studies.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for developing a SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 20)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.

  • Prepare the SEDDS formulation by dissolving this compound in the selected oil, followed by the addition of the surfactant and co-surfactant.

  • Gently stir the mixture until a clear and homogenous solution is obtained.

  • The formulation should be visually inspected for clarity and phase separation.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion.

  • The resulting formulation can be filled into capsules for oral administration.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome problem Low in vivo Bioavailability of this compound strategy1 Particle Size Reduction (Micronization/Nanosizing) problem->strategy1 strategy2 Lipid-Based Formulations (e.g., SEDDS) problem->strategy2 strategy3 Solid Dispersions problem->strategy3 strategy4 Complexation (e.g., Cyclodextrins) problem->strategy4 invitro In Vitro Dissolution & Permeability Studies strategy1->invitro strategy2->invitro strategy3->invitro strategy4->invitro invivo Pharmacokinetic Studies in Animal Models invitro->invivo outcome Improved Bioavailability & Therapeutic Efficacy invivo->outcome

Caption: Workflow for improving this compound bioavailability.

signaling_pathway cluster_drug Drug Formulation cluster_absorption Absorption & Distribution cluster_target Target Engagement cluster_inhibitor Inhibitor formulation Optimized this compound Formulation absorption Enhanced GI Absorption formulation->absorption plasma Increased Plasma Concentration absorption->plasma target Effective IRE1α Inhibition plasma->target inhibitor This compound inhibitor->formulation

Caption: Logical flow from formulation to target engagement.

References

MKC8866 Technical Support Center: Refining Treatment Schedules to Reduce Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for refining MKC8866 treatment schedules to minimize toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as ORIN1001, is a potent and selective inhibitor of the endoribonuclease (RNase) activity of Inositol-Requiring Enzyme 1α (IRE1α).[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR).[3][4][5] By inhibiting the RNase domain of IRE1α, this compound blocks the unconventional splicing of X-Box Binding Protein 1 (XBP1) mRNA into its active form, XBP1s.[3][6] The IRE1α/XBP1s pathway is implicated in the survival and proliferation of various cancer cells, making this compound a promising therapeutic agent.[3][7]

Q2: What are the known toxicities associated with this compound from clinical studies?

A2: In a phase 1 clinical trial, the most common treatment-emergent adverse events (TEAEs) reported with this compound (ORIN1001) were predominantly Grade 1-2 in severity and included nausea, vomiting, rash, fatigue, and hypokalemia.[6][8] Dose-limiting toxicities (DLTs) observed at higher doses included thrombocytopenia and rash.[6][9][10][11]

Q3: Has a Recommended Phase 2 Dose (RP2D) been established for this compound?

A3: Yes, based on early clinical trial data, a proposed Recommended Phase 2 Dose (RP2D) has been estimated. For this compound as a single agent, the proposed RP2D is 500 mg, and when used in combination with Abraxane, it is 300 mg.[9][10][11]

Q4: Are there preclinical data on the tolerability of this compound?

A4: Yes, preclinical studies in mice have shown that daily administration of this compound is well-tolerated.[12] For instance, one study reported no evident toxicity after 60 consecutive daily oral doses at 300 mg/kg.[12] Preclinical data also indicate that this compound has an excellent safety profile.[13]

Troubleshooting Guides

Issue: Unexpected or Severe Toxicity Observed During Preclinical Experiments

If you are observing higher-than-expected toxicity in your preclinical models, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Model-Specific Sensitivity Conduct a dose-range finding study in your specific animal model to determine the Maximum Tolerated Dose (MTD).Different species or even strains can have varied responses to a therapeutic agent. Establishing the MTD in your model is crucial for setting appropriate dose levels for efficacy studies.
Incorrect Dosing or Formulation Verify all calculations for dose preparation. Ensure the stability and homogeneity of the formulation.Errors in dose calculation or issues with the drug formulation can lead to unintended high exposures and subsequent toxicity.
Continuous High-Level Target Inhibition Explore intermittent dosing schedules (e.g., 5 days on/2 days off, or once-weekly dosing).Continuous inhibition of a signaling pathway may lead to cumulative toxicity. Intermittent dosing can allow for recovery of normal tissues, potentially reducing side effects while maintaining anti-tumor activity.[14][15][16]
Off-Target Effects at High Concentrations Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) relationship to ensure that the doses used are within a therapeutic window.Understanding the exposure-response relationship can help in selecting doses that are effective against the target without causing excessive toxicity due to off-target effects.
Toxicity Grading

For a standardized assessment of observed toxicities, it is recommended to use a grading system such as the Common Terminology Criteria for Adverse Events (CTCAE). The table below provides an example based on CTCAE v5.0 for some of the adverse events reported for this compound.[17][18][19][20]

Adverse Event Grade 1 (Mild) Grade 2 (Moderate) Grade 3 (Severe) Grade 4 (Life-Threatening) Grade 5 (Death)
Nausea Loss of appetite without alteration in eating habitsOral intake decreased without significant weight lossInadequate oral intake; IV fluids indicatedLife-threatening consequences; urgent intervention indicatedDeath
Vomiting 1-2 episodes in 24h3-5 episodes in 24h≥6 episodes in 24h; IV fluids indicatedLife-threatening consequences; urgent intervention indicatedDeath
Rash (Maculo-papular) Macules/papules covering <10% BSAMacules/papules covering 10-30% BSAMacules/papules covering >30% BSALife-threatening consequences; generalized exfoliative, ulcerative, or bullous dermatitisDeath
Fatigue Fatigue relieving with restFatigue not relieved by rest; limiting instrumental ADLFatigue not relieved by rest; limiting self-care ADLLife-threatening consequences; urgent intervention indicatedDeath
Thrombocytopenia 150,000 - 75,000/mm³<75,000 - 50,000/mm³<50,000 - 25,000/mm³<25,000/mm³; life-threatening bleedingDeath

BSA: Body Surface Area; ADL: Activities of Daily Living

Experimental Protocols

Protocol 1: Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)
  • Objective: To identify the highest dose of this compound that can be administered without causing unacceptable side effects.

  • Animal Model: Select two relevant species, one rodent (e.g., BALB/c mice) and one non-rodent, as per regulatory guidelines.

  • Study Design:

    • Use a "3+3" dose escalation design.

    • Enroll cohorts of 3 animals at escalating dose levels of this compound.

    • Begin with a starting dose based on in vitro data or previous studies.

  • Procedure:

    • Administer this compound daily via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 14-28 days).

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Record body weight at least twice weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy.

  • Endpoint: The MTD is defined as the dose level below which 2 or more animals in a cohort experience dose-limiting toxicities (DLTs). A DLT is typically defined as >20% body weight loss, severe clinical signs, or significant alterations in hematological or biochemical parameters.

Protocol 2: Evaluation of Intermittent vs. Continuous Dosing Schedules
  • Objective: To compare the toxicity and efficacy of an intermittent this compound dosing schedule against a continuous daily schedule.

  • Animal Model: Use a relevant tumor xenograft model in immunocompromised mice.

  • Study Design:

    • Group 1 (Vehicle Control): Administer the vehicle on a daily schedule.

    • Group 2 (Continuous Dosing): Administer the MTD of this compound daily.

    • Group 3 (Intermittent Dosing): Administer a higher dose of this compound (e.g., 1.5x MTD) on a "5 days on, 2 days off" schedule.

  • Procedure:

    • Initiate treatment when tumors reach a palpable size.

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight and clinical signs of toxicity throughout the study.

    • At the study endpoint, collect tumors for pharmacodynamic analysis (e.g., XBP1s levels) and blood for pharmacokinetic analysis.

  • Endpoint: Compare the tumor growth inhibition, overall survival, and toxicity profiles (e.g., body weight loss, clinical signs) between the continuous and intermittent dosing groups to determine if an intermittent schedule provides a better therapeutic index.

Mandatory Visualizations

G1 cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen ER_Membrane ER Membrane UnfoldedProteins Unfolded Proteins (ER Stress) BiP BiP UnfoldedProteins->BiP binds IRE1a IRE1α BiP->IRE1a IRE1a->IRE1a XBP1u_mRNA XBP1u mRNA IRE1a:s->XBP1u_mRNA splicing RIDD RIDD (mRNA degradation) IRE1a:s->RIDD This compound This compound This compound->IRE1a:s inhibits RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein translation UPR_Genes UPR Target Genes (Cell Survival, Proliferation) XBP1s_Protein->UPR_Genes activates transcription

Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of this compound.

G2 Start Start: Establish In Vivo Tumor Model DRF Dose-Range Finding Study (Determine MTD) Start->DRF Schedule_Selection Select Dosing Schedules (e.g., Continuous vs. Intermittent) DRF->Schedule_Selection Efficacy_Arm Efficacy Assessment (Tumor Growth Inhibition) Schedule_Selection->Efficacy_Arm Toxicity_Arm Toxicity Monitoring (Body Weight, Clinical Signs) Schedule_Selection->Toxicity_Arm PKPD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Schedule_Selection->PKPD_Analysis Analysis Therapeutic Index Calculation Efficacy_Arm->Analysis Toxicity_Arm->Analysis PKPD_Analysis->Analysis Decision Select Optimal Schedule Analysis->Decision

Caption: Experimental workflow for refining this compound treatment schedules.

G3 cluster_Dosing Dosing Strategy cluster_Outcomes Potential Outcomes Continuous Continuous Dosing (e.g., Daily at MTD) Efficacy Therapeutic Efficacy Continuous->Efficacy Maintains Target Inhibition Toxicity Toxicity Continuous->Toxicity Potential for Cumulative Toxicity Intermittent Intermittent Dosing (e.g., Higher Dose, Less Frequent) Intermittent->Efficacy Sustains Sufficient Target Inhibition Intermittent->Toxicity Allows for Tissue Recovery Therapeutic_Window Improved Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Logical relationship between dosing schedules and therapeutic outcomes.

References

addressing off-target effects of MKC8866 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of MKC8866 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α).[1][2] IRE1α is a key sensor of the Unfolded Protein Response (UPR) located in the endoplasmic reticulum (ER) membrane.[3][4] Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain.[3][5] This RNase activity has two main functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor XBP1s, and the degradation of a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[3][6][7] this compound, a salicylaldehyde analog, binds to the RNase catalytic site of IRE1α, thereby inhibiting both XBP1 splicing and RIDD activity.[2]

A2: While this compound is designed to be a specific inhibitor of IRE1α RNase activity, it is crucial to experimentally validate that the observed phenotype is indeed a consequence of inhibiting this specific pathway.[2] An unexpected phenotype could arise from:

  • An unknown or cell-type-specific role of the IRE1α pathway.

  • Cross-talk between the IRE1α pathway and other signaling pathways.

  • A genuine off-target effect of the compound.

The troubleshooting guide below provides a systematic approach to investigate these possibilities.

Q3: How can I be sure that this compound is inhibiting IRE1α RNase activity in my specific experimental system?

A3: Before investigating potential off-target effects, it is essential to confirm on-target engagement in your model system. The most direct way is to measure the level of spliced XBP1 (XBP1s) mRNA or protein, which should decrease with this compound treatment.[2][8] This can be assessed by RT-qPCR for XBP1s mRNA or Western blot for XBP1s protein.[9] Additionally, you can measure the mRNA levels of known XBP1s target genes, such as ERDJ4 and HERPUD1, which should also be downregulated.[2]

Q4: Does this compound affect the other branches of the Unfolded Protein Response (UPR)?

A4: Studies have shown that this compound is selective for the IRE1α branch of the UPR. It does not appear to affect the activation of the other two main UPR sensors, PERK (protein kinase R-like endoplasmic reticulum kinase) and ATF6 (activating transcription factor 6).[2] You can verify this in your system by measuring markers of PERK activation (e.g., phosphorylation of PERK and eIF2α, CHOP induction) and ATF6 processing by Western blot.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies. This information can be useful for dose-response planning.

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 0.29 µMHumanCell-free hIRE1α[1]
IC50 0.38 µMLNCaP (prostate cancer)XBP1s protein expression[10]
Effective Concentration 5-20 µMT47D (breast cancer)XBP1s immunoblot[2]
Effective Concentration 10 µMLNCaP (prostate cancer)RNA sequencing[1]
Effective Concentration 30 µMU87 (glioblastoma)Western blot[11]
In Vivo Dosage 300 mg/kg dailyMice (xenograft)Oral gavage[2]
In Vivo Dosage 200-300 mg/kgMice (xenograft)Oral gavage[10]

Troubleshooting Guide for Potential Off-Target Effects

If you observe an unexpected phenotype upon this compound treatment, follow this workflow to determine if it is an on-target or off-target effect.

Diagram: Troubleshooting Workflow for this compound

G cluster_0 Start: Unexpected Phenotype Observed cluster_1 Step 1: Confirm On-Target IRE1α Inhibition cluster_2 Step 2: Use a Genetic Control cluster_3 Step 3: Assess Other UPR Branches cluster_4 Conclusion start Unexpected Phenotype with this compound confirm_on_target Measure XBP1s mRNA/protein and target genes (e.g., ERDJ4) start->confirm_on_target on_target_inhibited Is IRE1α activity inhibited? confirm_on_target->on_target_inhibited genetic_control Knockdown IRE1α or XBP1 using siRNA/shRNA on_target_inhibited->genetic_control Yes conclusion_re_evaluate Re-evaluate experiment (check dosage, timing, etc.) on_target_inhibited->conclusion_re_evaluate No phenotype_replicated Does genetic knockdown replicate the phenotype? genetic_control->phenotype_replicated assess_upr Measure PERK and ATF6 pathway activation markers phenotype_replicated->assess_upr Yes conclusion_off_target Phenotype is likely OFF-TARGET (consider alternative inhibitors or methods) phenotype_replicated->conclusion_off_target No upr_selective Are PERK/ATF6 pathways unaffected? assess_upr->upr_selective conclusion_on_target Phenotype is likely ON-TARGET (novel IRE1α function) upr_selective->conclusion_on_target Yes upr_selective->conclusion_off_target No G cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol unfolded_proteins Unfolded Proteins IRE1a_monomer IRE1α (Monomer) unfolded_proteins->IRE1a_monomer ER Stress IRE1a_dimer IRE1α Dimer (Activated) IRE1a_monomer->IRE1a_dimer Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA splicing RIDD_substrates RIDD Substrate mRNAs IRE1a_dimer->RIDD_substrates degradation (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation nucleus UPR Target Genes (ER Chaperones, ERAD) XBP1s_protein->nucleus Nuclear Translocation & Gene Expression degraded_mRNA Degraded mRNA RIDD_substrates->degraded_mRNA This compound This compound This compound->IRE1a_dimer Inhibits RNase Domain

References

Technical Support Center: Mitigating MKC8866-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing MKC8866. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating this compound-induced cellular stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cellular stress?

A1: this compound is a highly selective and potent small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of the Unfolded Protein Response (UPR), a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.

This compound specifically blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. XBP1s is a transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress. By inhibiting XBP1s production, this compound disrupts this adaptive response, leading to an accumulation of unfolded proteins and unresolved ER stress, which can ultimately trigger cellular apoptosis. It is important to note that this compound is selective for the IRE1α pathway and does not directly affect the other two main UPR branches, the PERK and ATF6 pathways[1][2].

Q2: My cells are showing high levels of apoptosis after this compound treatment. How can I mitigate this?

A2: High levels of apoptosis are an expected consequence of potent IRE1α inhibition in cells reliant on this pathway for survival. To mitigate this, you can employ a rescue strategy by ectopically expressing the spliced form of XBP1 (XBP1s). Overexpression of XBP1s can bypass the this compound-induced block and restore the expression of downstream target genes necessary for ER homeostasis, thereby reducing cellular stress and increasing cell viability[3].

Another approach is to reduce the overall protein synthesis load in your cells. This can be achieved by optimizing cell culture conditions, such as reducing serum concentration or supplementing with chemical chaperones that assist in protein folding.

Q3: Can I use chemical chaperones to alleviate this compound-induced ER stress?

A3: Yes, chemical chaperones can be a valuable tool to non-specifically alleviate ER stress. Compounds like 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA) are known to facilitate protein folding and reduce the burden of unfolded proteins in the ER. While not a direct counteraction to this compound's mechanism, they can help improve overall cellular health and may partially mitigate the stress induced by IRE1α inhibition. The optimal concentration and incubation time for chemical chaperones should be determined empirically for your specific cell type and experimental conditions.

Q4: Will activating the other UPR branches (PERK or ATF6) help rescue my cells from this compound?

A4: Activating the PERK or ATF6 pathways could potentially offer a compensatory mechanism to cope with the ER stress exacerbated by this compound. The PERK pathway reduces the translational load on the ER, while the ATF6 pathway upregulates chaperones and other ER quality control components. However, there is limited direct evidence for the efficacy of this strategy specifically in the context of this compound treatment. If you choose to explore this, it is crucial to monitor the activation of these pathways and their downstream targets to confirm their engagement and assess the impact on cell viability.

Q5: Are there any known off-target effects of this compound?

A5: this compound is reported to be a highly selective inhibitor of IRE1α RNase activity[1]. Studies have shown that it does not significantly affect the kinase activity of IRE1α or the activation of the other two UPR sensors, PERK and ATF6[1]. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations. It is always recommended to use the lowest effective concentration of this compound as determined by a dose-response curve in your specific cellular model and to include appropriate controls to monitor for unexpected cellular responses. One study noted that while this compound suppressed TGFβ2 secretion in control cells, it failed to do so in IRE1 knockdown cells, confirming its reliance on IRE1 expression for this particular effect[1].

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of XBP1 splicing after this compound treatment.
Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal IC50 for XBP1 splicing inhibition in your specific cell line. Effective concentrations in published studies range from 0.2 µM to 20 µM[4].
Incorrect Timing of Treatment and Analysis Optimize the incubation time with this compound. Inhibition of XBP1 splicing can be observed as early as 4 hours post-treatment[1]. Analyze XBP1 splicing at various time points to determine the optimal window for your experiment.
Issues with RT-qPCR Assay Verify the integrity of your RNA and the specificity of your primers for both spliced and unspliced XBP1. Run appropriate controls, including a positive control for ER stress induction (e.g., tunicamycin or thapsigargin treatment) to ensure your assay is working correctly.
Cell Line Insensitivity Some cell lines may be less dependent on the IRE1α-XBP1s pathway for survival and may not show a robust response to this compound. Consider using a cell line known to be sensitive to IRE1α inhibition or assess the basal level of XBP1s in your cells.
Problem 2: High background or unexpected bands in CHOP Western blot.
Possible Cause Suggested Solution
Antibody Specificity Ensure you are using a validated antibody for CHOP. Run a positive control (e.g., cells treated with a known ER stress inducer like tunicamycin) and a negative control (untreated cells) to confirm antibody specificity.
Incorrect Blocking or Washing Steps Optimize your Western blot protocol. Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure adequate washing steps to reduce non-specific antibody binding.
Sample Preparation Prepare fresh cell lysates and use protease and phosphatase inhibitors to prevent protein degradation. Determine the optimal protein loading amount to avoid overloading the gel.
Problem 3: High variability in cell viability assay results.
Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution in multi-well plates. Avoid using the outer wells of the plate, which are more prone to evaporation.
Inconsistent Drug Treatment Ensure accurate and consistent pipetting of this compound and any other treatment compounds. Prepare fresh drug dilutions for each experiment.
Assay Timing and Endpoint The timing of the viability assay is critical. Assess viability at multiple time points after this compound treatment to capture the dynamic cellular response. Ensure the chosen endpoint (e.g., 24, 48, 72 hours) is appropriate for your experimental question.
Choice of Viability Assay Different viability assays measure different cellular parameters. The MTT assay, for example, measures metabolic activity. Consider using multiple viability assays that measure different aspects of cell health (e.g., membrane integrity, ATP levels) to get a more comprehensive picture.

Quantitative Data Summary

Table 1: Efficacy of Ectopic XBP1s in Rescuing this compound-Induced Effects

Cell LineTreatmentEffect of this compoundRescue with Ectopic XBP1sReference
LNCaP10 µM this compoundDecreased cell viabilityPartial rescue of cell viability[3]

Experimental Protocols

RT-qPCR for XBP1 Splicing

This protocol allows for the quantification of both the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

Materials:

  • Cells treated with this compound and appropriate controls

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript II, Invitrogen)

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers specific for XBP1u and XBP1s (design based on the 26-nucleotide intron)

  • qPCR instrument

Procedure:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound for the determined time. Include vehicle-treated and positive control (e.g., 1 µg/mL tunicamycin for 6 hours) groups.

  • RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit.

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a master mix and primers specific for XBP1u and XBP1s. Also include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of XBP1u and XBP1s using the ΔΔCt method, normalized to the housekeeping gene.

    • The ratio of XBP1s to total XBP1 (XBP1s + XBP1u) can be calculated to represent the extent of splicing.

Western Blot for ER Stress Markers (e.g., CHOP)

This protocol describes the detection of the pro-apoptotic ER stress marker CHOP by Western blotting.

Materials:

  • Cells treated with this compound and appropriate controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CHOP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against CHOP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of viability.

Materials:

  • Cells plated in a 96-well plate

  • This compound and other treatment compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations and controls for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from blank wells (medium only). Express cell viability as a percentage of the vehicle-treated control.

Visualizations

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Response Cellular Response IRE1a IRE1α XBP1u XBP1u mRNA IRE1a->XBP1u splicing PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylation ATF6 ATF6 ATF6_p50 ATF6 (p50) ATF6->ATF6_p50 cleavage XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation ATF4 ATF4 eIF2a->ATF4 selective translation Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation ATF6_p50_nuc ATF6 (p50) ATF6_p50->ATF6_p50_nuc translocation ER_Chaperones ER Chaperones ERAD Components XBP1s_protein->ER_Chaperones ATF4->ER_Chaperones Apoptosis Apoptosis ATF4->Apoptosis prolonged stress ATF6_p50_nuc->ER_Chaperones This compound This compound This compound->IRE1a inhibition ER_Stress ER Stress (Unfolded Proteins) ER_Stress->IRE1a ER_Stress->PERK ER_Stress->ATF6

Caption: The Unfolded Protein Response (UPR) signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Analysis Analysis cluster_qPCR RT-qPCR cluster_WB Western Blot cluster_Data Data Interpretation start Seed Cells treat Treat with this compound (and/or mitigating agent) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability rna RNA Extraction treat->rna protein Protein Extraction treat->protein interpret Analyze and Interpret Results viability->interpret rt Reverse Transcription rna->rt sds SDS-PAGE protein->sds qpcr qPCR for XBP1s/u rt->qpcr qpcr->interpret transfer Transfer to Membrane sds->transfer probe Probe with Antibodies (e.g., CHOP) transfer->probe probe->interpret

Caption: A general experimental workflow for assessing the effects of this compound and potential mitigating agents.

References

Technical Support Center: Optimizing MKC8866 Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MKC8866, a specific inhibitor of IRE1α RNase, for research focused on solid tumors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its mechanism of action? this compound is a salicylaldehyde analog that acts as a specific inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α)[1][2][3]. IRE1α is a key sensor in the unfolded protein response (UPR), a cellular stress response pathway often hijacked by cancer cells for survival. By inhibiting IRE1α's RNase activity, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s[1][4][5]. XBP1s is a transcription factor that promotes the expression of genes involved in protein folding, secretion, and ER-associated degradation, which are crucial for tumor cell survival and proliferation[1][5].

  • What are the main challenges in delivering this compound to solid tumors? Like many small molecule inhibitors, the effective delivery of this compound to solid tumors is hampered by several physiological barriers. These include a dense extracellular matrix (ECM) that impedes drug penetration, high interstitial fluid pressure (IFP) within the tumor that reduces convective drug transport, and an abnormal and inefficient tumor vasculature that limits blood flow and drug extravasation. Furthermore, some studies suggest that this compound may not efficiently cross the blood-brain barrier, which could be a limitation for treating brain tumors[6].

  • What strategies can be employed to improve the delivery of this compound to solid tumors? Several strategies can be explored to enhance the delivery of this compound to solid tumors. These include:

    • Modulating the Tumor Microenvironment: Co-administration of agents that degrade the ECM, such as hyaluronidase, or therapies that "normalize" the tumor vasculature can improve the penetration of this compound.

    • Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and circulation time, and can be designed to target tumor cells specifically.

    • Combination Therapies: Combining this compound with drugs that alter the tumor microenvironment, such as anti-angiogenic agents, may enhance its delivery and efficacy.

Experimental Design and Protocols

  • How should I prepare this compound for in vitro and in vivo experiments? For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies in mice, this compound has been administered orally. A common vehicle for oral gavage is a solution of 1% microcrystalline cellulose in 1 g/ml sucrose[1]. It is crucial to ensure the compound is fully dissolved and the vehicle is appropriate for the animal model.

  • What are typical working concentrations for this compound in cell culture? The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. IC50 values for inhibiting IRE1α RNase activity have been reported in the low micromolar range in various cancer cell lines[1][3]. For example, in LNCaP prostate cancer cells, the IC50 for suppressing XBP1s expression was 0.38 µM[1].

  • How can I verify that this compound is inhibiting IRE1α activity in my experiment? The most direct way to confirm the on-target activity of this compound is to measure the levels of spliced XBP1 (XBP1s) mRNA or protein. A significant reduction in XBP1s levels upon this compound treatment indicates successful inhibition of IRE1α RNase. This can be assessed by RT-qPCR for XBP1s mRNA or by Western blotting for the XBP1s protein.

Troubleshooting

  • I am observing low efficacy of this compound in my in vivo model. What could be the issue? Several factors could contribute to low in vivo efficacy:

    • Poor Bioavailability: Although administered orally, the absorption and bioavailability of this compound might be limited. Consider optimizing the vehicle or exploring alternative delivery routes if initial results are suboptimal.

    • Insufficient Dose or Dosing Frequency: The dosage and frequency of administration may need to be optimized for your specific tumor model and animal strain.

    • Tumor Microenvironment Barriers: As mentioned, the physical barriers of the solid tumor may be preventing adequate drug accumulation. Consider strategies to modulate the tumor microenvironment.

    • Intrinsic Resistance: The cancer cells in your model may have intrinsic resistance mechanisms to IRE1α inhibition.

  • I am seeing off-target effects in my experiments. How can I address this? While this compound is a specific inhibitor of IRE1α RNase, off-target effects are always a possibility with small molecule inhibitors. To address this:

    • Confirm On-Target Engagement: Always verify the inhibition of XBP1 splicing to ensure the observed effects are likely due to IRE1α inhibition.

    • Use Multiple IRE1α Inhibitors: If possible, use another structurally different IRE1α inhibitor to see if it phenocopies the effects of this compound.

    • Genetic Knockdown/Knockout: The most rigorous way to confirm that the observed phenotype is due to IRE1α inhibition is to use genetic approaches like siRNA or CRISPR to deplete IRE1α and see if it recapitulates the effects of this compound. One study noted that while this compound suppressed TGFβ2 secretion, IRE1 knockdown did not, suggesting a potential off-target effect in that specific context[4].

  • My this compound is not dissolving properly. What should I do? this compound is soluble in DMSO. If you are having trouble with solubility, ensure you are using high-quality, anhydrous DMSO. For in vivo formulations, proper suspension in the vehicle is critical. Sonication may help to create a more uniform suspension. Always prepare fresh formulations before each experiment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeParameterValueReference
LNCaPProstate CancerIC50 (XBP1s suppression)0.38 µM[1]
MM1Multiple MyelomaEC50 (DTT-induced XBP1s expression)0.52 µM[1]
RPMI 8226Multiple MyelomaIC50 (unstressed cells)0.14 µM[1][3]
Human IRE1α(in vitro)IC50 (RNase activity)0.29 µM[2][3]

Table 2: In Vivo Monotherapy Efficacy of this compound

Tumor ModelCancer TypeTreatmentOutcomeReference
LNCaP XenograftProstate Cancer300 mg/kg daily, oralStrong inhibition of tumor growth[1]
VCaP XenograftProstate Cancer300 mg/kg daily, oralStrong inhibition of tumor growth[1]
22Rv1 XenograftProstate Cancer300 mg/kg daily, oralStrong inhibition of tumor growth[1]
C4-2B XenograftProstate Cancer300 mg/kg daily, oralStrong inhibition of tumor growth[1]
MDA-MB-231 XenograftTriple-Negative Breast Cancer300 mg/kg daily, oralDid not attenuate tumor growth as a single agent[4]

Table 3: In Vivo Combination Therapy Efficacy of this compound

Tumor ModelCancer TypeCombination TreatmentOutcomeReference
VCaP XenograftProstate CancerThis compound + EnzalutamideStrong synergy in tumor growth inhibition[1]
VCaP XenograftProstate CancerThis compound + Abiraterone AcetateSynergistic inhibition of tumor growth[1]
VCaP XenograftProstate CancerThis compound + CabazitaxelSynergistic inhibition of tumor growth[1]
MDA-MB-231 XenograftTriple-Negative Breast CancerThis compound + PaclitaxelMarkedly enhanced efficacy of paclitaxel[4]
Myc-CaP SyngeneicProstate CancerThis compound + anti-PD-1Dramatic inhibition of tumor growth[7]
RM-1 SyngeneicProstate CancerThis compound + anti-PD-1Significantly greater efficacy than this compound alone[7]

Experimental Protocols

Protocol 1: Western Blot for XBP1s Detection

This protocol is for the detection of the spliced form of XBP1 (XBP1s), a key indicator of IRE1α RNase activity and a direct target of this compound.

Materials:

  • RIPA lysis buffer (10 mM Tris-Cl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, 140 mM NaCl) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (12% acrylamide recommended for XBP1s)

  • PVDF membrane

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against XBP1s

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

  • Cell Lysis:

    • Treat cells with this compound and/or other compounds as per your experimental design.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDC membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against XBP1s overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

IRE1a_Signaling_Pathway IRE1α Signaling Pathway and this compound Inhibition ER_Stress ER Stress IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active) RNase activity IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_genes UPR Target Genes (Protein folding, ERAD) XBP1s_protein->UPR_genes activates transcription Cell_Survival Tumor Cell Survival & Proliferation UPR_genes->Cell_Survival promotes This compound This compound This compound->IRE1a_active inhibits

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_this compound Experimental Workflow for Assessing this compound Efficacy start Start cell_culture Cancer Cell Culture start->cell_culture in_vivo_model Establish Xenograft/ Syngeneic Mouse Model start->in_vivo_model treatment Treat with this compound (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot for XBP1s treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis in_vivo_treatment Treat Mice with this compound (oral gavage) in_vivo_model->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement ihc Immunohistochemistry (e.g., Ki67, Cleaved Caspase-3) tumor_measurement->ihc ihc->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound efficacy.

Drug_Delivery_Challenges Barriers to this compound Delivery in Solid Tumors MKC8866_blood This compound in Bloodstream Tumor_Vasculature Abnormal Tumor Vasculature MKC8866_blood->Tumor_Vasculature Limited Extravasation ECM Dense Extracellular Matrix (ECM) Tumor_Vasculature->ECM Poor Penetration Tumor_Cells Tumor Cells ECM->Tumor_Cells Inhibited Diffusion IFP High Interstitial Fluid Pressure (IFP) IFP->Tumor_Cells Reduced Convection

Caption: Key physiological barriers hindering this compound delivery to solid tumors.

References

strategies to enhance the synergistic effects of MKC8866

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MKC8866. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound and enhancing its synergistic effects in preclinical research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α)[1][2]. IRE1α is a critical stress sensor in the endoplasmic reticulum (ER) that, upon activation, initiates the most conserved branch of the Unfolded Protein Response (UPR)[3][4]. By inhibiting the RNase domain, this compound prevents the downstream signaling events of IRE1α, including the unconventional splicing of X-Box Binding Protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of other mRNAs[2][4].

Q2: Why is this compound often used in combination therapies?

A2: While this compound has shown some efficacy as a monotherapy in specific preclinical models, its primary strength lies in synergistic combinations[5][6]. Many cancer therapies, including taxanes and proteasome inhibitors, induce ER stress, which in turn activates the pro-survival IRE1α-XBP1s pathway in cancer cells[2][7]. This adaptive response can lead to therapeutic resistance. This compound counters this survival mechanism by blocking IRE1α activity, thereby sensitizing cancer cells to the cytotoxic effects of the partner drug and leading to enhanced apoptosis[6][7].

Q3: What is the functional consequence of inhibiting XBP1 splicing vs. RIDD?

A3: Inhibiting the RNase activity of IRE1α blocks both of its major functions:

  • XBP1 Splicing Inhibition: This prevents the formation of the active transcription factor XBP1s. XBP1s normally promotes cell survival by upregulating genes involved in protein folding and ER-associated degradation (ERAD)[7]. Blocking its production cripples this key adaptive response.

  • RIDD Inhibition: Under high or sustained ER stress, IRE1α can degrade various mRNAs and microRNAs at the ER membrane through RIDD. This process can have dual roles, either reducing the protein load on the ER to promote survival or degrading survival-related transcripts to trigger apoptosis[4][8]. The ultimate effect of inhibiting RIDD is context-dependent.

Q4: Does this compound affect the other branches of the Unfolded Protein Response (UPR)?

A4: Studies have shown that this compound is highly selective for the IRE1α pathway. It does not appear to affect the other two major UPR branches: the PERK (protein kinase R-like endoplasmic reticulum kinase) and ATF6 (activating transcription factor 6) pathways[2]. This specificity allows for the targeted investigation of the IRE1α axis.

Section 2: Strategies for Enhancing Synergy

This section provides an overview of known synergistic combinations and the data supporting them.

Table 1: Summary of Preclinical Synergistic Combinations with this compound
Combination AgentCancer TypeCell Lines / ModelKey Synergistic OutcomeReference(s)
Paclitaxel Triple-Negative Breast Cancer (TNBC)MDA-MB-231 XenograftsSignificantly reduced tumor growth and regrowth compared to paclitaxel alone.[2][9]
Docetaxel Prostate Cancer (PCa)PCa Xenograft ModelsRobust synergistic antitumor effects.[5][6]
Proteasome Inhibitors (Carfilzomib, Bortezomib)Acute Myeloid Leukemia (AML)KG1a, U937 cell lines; Patient-derived cellsSignificantly increased apoptosis, especially in the CD34+CD38- stem/progenitor population.[7]
Anti-PD-1 (ICB) Prostate Cancer (PCa)Myc-CaP PTEN KO mouse modelEnhanced tumor growth inhibition; Increased infiltration and activation of CD8+ T and NK cells.[10]
Nilotinib BCR-ABL1+ Acute Lymphoblastic Leukemia (ALL)SUP-B15, TOM-1 cell linesSynergistic pro-apoptotic effects involving p38 MAPK activation.[4]
Signaling Pathway Overview

The diagram below illustrates the central role of IRE1α in the Unfolded Protein Response and the point of intervention for this compound.

IRE1_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins (ER Stress) IRE1a_inactive IRE1α (Inactive) UnfoldedProteins->IRE1a_inactive Induces IRE1a_active IRE1α Dimer (Active RNase) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices RIDD_targets RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD_targets Degrades (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation Degraded_mRNA Degraded Fragments RIDD_targets->Degraded_mRNA UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_genes Activates Transcription Survival Cell Survival & Adaptation UPR_genes->Survival This compound This compound This compound->IRE1a_active Inhibits RNase Activity

Caption: The IRE1α signaling pathway under ER stress and inhibition by this compound.

Section 3: Experimental Protocols & Workflows

General Workflow for Assessing Synergy

The following diagram outlines a typical workflow for designing and executing an experiment to test the synergistic potential of this compound with a partner compound.

Synergy_Workflow A 1. Single-Agent Dose Response Determine IC50 for this compound and Partner Drug (Drug B) B 2. Synergy Assay Design Create a dose matrix with varying concentrations of this compound and Drug B A->B C 3. Cell Treatment Seed cells, allow attachment, then treat with drug matrix for 48-72h B->C D 4. Viability/Apoptosis Assay Measure endpoint (e.g., CellTiter-Glo, Annexin V staining) C->D E 5. Data Analysis Calculate % inhibition relative to control D->E F 6. Synergy Calculation Use software (e.g., CompuSyn, SynergyFinder) to calculate Combination Index (CI) E->F G 7. Interpret Results CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism F->G

Caption: Experimental workflow for evaluating drug synergy.

Protocol: Cell Viability-Based Synergy Assay

This protocol describes how to assess synergy between this compound and a partner drug (Drug B) using a 96-well plate format and a luminescence-based viability assay (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound and Drug B stock solutions (in DMSO)

  • Sterile 96-well flat-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Single-Agent Titration (Day 1-4):

    • First, determine the IC50 value for each drug individually.

    • Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Incubate for 24 hours.

    • Prepare 2-fold serial dilutions of this compound and Drug B in complete medium.

    • Treat cells with the drug dilutions for 72 hours. Include a DMSO vehicle control.

    • After 72 hours, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

    • Calculate IC50 values using non-linear regression in a suitable software (e.g., GraphPad Prism).

  • Combination Matrix Assay (Day 5-8):

    • Based on the IC50 values, design a 6x6 or 8x8 dose matrix. Concentrations should span a range above and below the respective IC50 values (e.g., 0.1x, 0.3x, 1x, 3x, 10x IC50).

    • Seed cells in 96-well plates as before and incubate for 24 hours.

    • Prepare the drug matrix by making serial dilutions of this compound in columns and Drug B in rows. This will create wells with every possible combination of the selected concentrations.

    • Include controls for each drug alone and a DMSO vehicle control.

    • Treat cells with the combination matrix and incubate for 72 hours.

    • Measure cell viability using the CellTiter-Glo® assay.

  • Data Analysis and Synergy Calculation:

    • Normalize the raw luminescence data to the vehicle control to get the fraction of viable cells for each condition.

    • Input the fractional viability data into synergy analysis software like CompuSyn or SynergyFinder.

    • These programs use the Chou-Talalay method to calculate a Combination Index (CI) for each dose combination. The CI value quantifies the nature of the drug interaction.

Section 4: Troubleshooting Guide

This guide addresses common issues encountered during synergy experiments with this compound.

Table 2: Troubleshooting Common Experimental Issues
IssuePossible Cause(s)Suggested Solution(s)
No synergy observed (CI ≈ 1 or > 1) 1. The partner drug does not induce ER stress, so there is no pro-survival UPR to inhibit. 2. The cell line is not dependent on the IRE1α pathway for survival. 3. Suboptimal drug concentrations or treatment duration.1. Confirm that the partner drug induces ER stress by measuring UPR markers (e.g., XBP1 splicing via RT-PCR, CHOP expression via Western blot). 2. Test in other cell lines. 3. Expand the dose-response matrix and test different time points (e.g., 48h, 96h).
High variability between replicates 1. Inconsistent cell seeding. 2. Pipetting errors during drug dilution/addition. 3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before seeding; count cells accurately. 2. Use calibrated pipettes; change tips frequently. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Combination is excessively toxic at all doses 1. The selected concentration range is too high for the combination. 2. The cell line is extremely sensitive to the dual inhibition.1. Redesign the dose matrix using much lower concentrations, focusing on ranges well below the single-agent IC50 values. 2. Reduce the treatment duration.
This compound shows unexpected single-agent toxicity 1. The cell line has a high basal level of IRE1α activity and is dependent on it for survival. 2. Off-target effects at very high concentrations.1. Measure basal XBP1s levels to confirm constitutive IRE1α activation. 2. Ensure that the concentrations used are within the reported selective range (e.g., < 20 µM)[2].
Troubleshooting Logic Diagram

If your experiment yields unexpected results, use this flowchart to diagnose the potential problem.

Troubleshooting_Flowchart Start Start: Unexpected Result (e.g., No Synergy) Q1 Did the partner drug induce ER stress? Start->Q1 Sol_1 Action: Confirm ER stress induction (Western blot for CHOP, RT-PCR for XBP1s). If negative, rationale for synergy is weak. Q1->Sol_1 No Q2 Is this compound inhibiting IRE1α activity? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_2 Action: Check this compound activity. Measure XBP1s levels post-treatment. Verify compound integrity and concentration. Q2->Sol_2 No Q3 Are drug concentrations and timing optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_3 Action: Re-run experiment with a broader dose matrix and multiple time points (e.g., 48h, 72h, 96h). Q3->Sol_3 No End Conclusion: The chosen cell model is likely not dependent on the IRE1α pathway for survival under this stress. Q3->End Yes A3_Yes Yes A3_No No

Caption: A troubleshooting flowchart for investigating a lack of synergy.

References

Validation & Comparative

A Comparative Guide to the Efficacy of MKC8866 and Other IRE1α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and endoribonuclease (RNase) activity. Its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. Chronic activation of the IRE1α-XBP1s pathway has been implicated in the pathogenesis of various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.

This guide provides an objective comparison of the efficacy of MKC8866, a potent and specific IRE1α RNase inhibitor, with other well-characterized IRE1α inhibitors, namely KIRA8 and STF-083010. The comparison is based on available preclinical data, focusing on their inhibitory potency, and in vitro and in vivo efficacy.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data for this compound, KIRA8, and STF-083010, providing a direct comparison of their potency and cellular effects.

Table 1: In Vitro Inhibitory Potency against IRE1α RNase Activity

InhibitorIC50 (Human IRE1α)Assay TypeReference
This compound 0.29 µMCell-free enzymatic assay[1]
KIRA8 5.9 nMCell-free enzymatic assay[2]
STF-083010 Not explicitly reported in a cell-free enzymatic assay, but effectively inhibits XBP1 splicing in cells.Cellular XBP1 splicing assay[3]

Table 2: Cellular Efficacy in Inhibiting XBP1 Splicing

InhibitorCell LineEffective ConcentrationKey FindingsReference
This compound LNCaP (Prostate Cancer)10 µMEffectively represses IRE1α-mediated XBP1 splicing.[1]
KIRA8 INS-1 (Insulinoma)Not explicitly stated, but reverses GNF-2 promoted XBP1 splicing.Potently inhibits IRE1α RNase activity against XBP1 RNA.[2]
STF-083010 RPMI 8226 (Multiple Myeloma)60 µMInhibited thapsigargin-induced endogenous XBP1 mRNA splicing.

Table 3: In Vivo Efficacy

InhibitorAnimal ModelDosing RegimenKey FindingsReference
This compound Prostate Cancer XenograftNot specifiedDisplays significant therapeutic activity in various preclinical models of prostate cancer.[1]
KIRA8 Non-obese diabetic (NOD) mice50 mg/kg, i.p., once a day for one weekSignificant reductions in islet XBP1 splicing and preserved insulin-related mRNAs.
STF-083010 Multiple Myeloma Xenograft30 mg/kg, i.p.Significantly inhibited tumor growth.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active dimerization/ autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (ER Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription This compound This compound This compound->IRE1a_active inhibits RNase activity KIRA8 KIRA8 KIRA8->IRE1a_active inhibits RNase activity STF083010 STF-083010 STF083010->IRE1a_active inhibits RNase activity

Caption: The IRE1α signaling pathway under ER stress and points of inhibition.

Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy enzymatic_assay Cell-Free IRE1α Enzymatic Assay inhibitor_treatment_vitro Treat with IRE1α Inhibitor (this compound, KIRA8, STF-083010) xbp1_splicing_assay XBP1 Splicing Assay (Western Blot for XBP1s) cell_culture Cell Culture (e.g., LNCaP, INS-1, RPMI 8226) er_stress_induction Induce ER Stress (e.g., Thapsigargin, Tunicamycin) cell_culture->er_stress_induction er_stress_induction->inhibitor_treatment_vitro inhibitor_treatment_vitro->xbp1_splicing_assay cell_viability_assay Cell Viability Assay (e.g., MTT Assay) inhibitor_treatment_vitro->cell_viability_assay animal_model Animal Model (e.g., Xenograft, Diabetic mice) inhibitor_treatment_vivo Administer IRE1α Inhibitor animal_model->inhibitor_treatment_vivo tumor_growth_measurement Tumor Growth Measurement inhibitor_treatment_vivo->tumor_growth_measurement biomarker_analysis Biomarker Analysis (e.g., XBP1 splicing in tissues) inhibitor_treatment_vivo->biomarker_analysis

Caption: General experimental workflow for evaluating IRE1α inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro IRE1α RNase Activity Assay (FRET-based)

This protocol is a generalized method for determining the in vitro IC50 of IRE1α inhibitors using a Fluorescence Resonance Energy Transfer (FRET) based assay.

  • Reagents and Materials:

    • Recombinant human IRE1α protein (cytoplasmic domain).

    • FRET-based RNA substrate: A short RNA oligonucleotide containing the XBP1 splice sites, labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.

    • Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Test compounds (this compound, KIRA8, STF-083010) dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the microplate, add 2 µL of the diluted compounds to each well.

    • Add 18 µL of the assay buffer containing the recombinant IRE1α protein to each well. The final concentration of IRE1α should be optimized for linear reaction kinetics.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the FRET-based RNA substrate to each well.

    • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the fluorophore/quencher pair) every minute for 30-60 minutes at 30°C.

    • The rate of increase in fluorescence is proportional to the IRE1α RNase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of XBP1s

This protocol describes the detection of the spliced form of XBP1 (XBP1s) protein in cell lysates by Western blotting.

  • Cell Culture and Treatment:

    • Seed cells (e.g., LNCaP, RPMI 8226) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with an ER stress inducer (e.g., 1 µg/mL tunicamycin or 300 nM thapsigargin) and/or the IRE1α inhibitor at the desired concentrations for the specified duration (e.g., 4-24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the protein lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against XBP1s (diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

MTT Cell Viability Assay

This protocol outlines the procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the IRE1α inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound, KIRA8, and STF-083010 are all effective inhibitors of the IRE1α pathway, demonstrating inhibition of XBP1 splicing and efficacy in preclinical models of various diseases. KIRA8 exhibits the highest in vitro potency with an IC50 in the nanomolar range. This compound shows potent activity in the sub-micromolar range and has demonstrated significant in vivo therapeutic effects in prostate cancer models.[1] STF-083010 also effectively inhibits IRE1α's endonuclease activity and shows anti-myeloma activity in vivo.[3] The choice of inhibitor for a specific research application or therapeutic development will depend on the desired potency, selectivity, and the specific disease context. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other emerging IRE1α inhibitors.

References

A Comparative Analysis of MKC8866 and Other UPR Inhibitors in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triple-negative breast cancer (TNBC) presents a significant therapeutic challenge due to its aggressive nature and lack of targeted therapies. The unfolded protein response (UPR), a cellular stress response pathway, has emerged as a promising target for intervention. This guide provides a comparative analysis of MKC8866, an IRE1α RNase inhibitor, against other UPR inhibitors, with a focus on their performance in preclinical TNBC models.

Introduction to UPR Inhibition in TNBC

The UPR is a critical signaling network activated by endoplasmic reticulum (ER) stress, a common feature of the tumor microenvironment. Cancer cells, including TNBC cells, often co-opt the UPR to promote survival, angiogenesis, and chemoresistance. The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), and activating transcription factor 6 (ATF6). Targeting these sensors with small molecule inhibitors represents a rational strategy to disrupt TNBC cell adaptation and enhance the efficacy of conventional therapies.

This compound: An IRE1α RNase Inhibitor

This compound is a selective inhibitor of the RNase activity of IRE1α.[1] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s, a key transcription factor that drives the expression of genes involved in ER expansion and protein folding.[2] this compound has demonstrated preclinical activity in various cancer models, including TNBC.[2][3]

Comparative Performance of UPR Inhibitors

While direct head-to-head studies are limited, this section compiles available data to provide a comparative overview of this compound and other UPR inhibitors investigated in the context of TNBC.

In Vitro Efficacy

The following table summarizes the in vitro activity of various UPR inhibitors on TNBC cell lines. It is important to note that experimental conditions, such as cell lines and assay methods, can vary between studies, making direct comparisons challenging.

InhibitorTargetTNBC Cell Line(s)IC50 / Effective ConcentrationKey FindingsReference(s)
This compound IRE1α RNaseMDA-MB-231, MDA-MB-468, BT-549, HCC180620 μM (used in functional assays)Decreased proliferation without inducing cell death as a single agent. Reduced secretion of pro-tumorigenic cytokines.[2]
STF-083010 IRE1α RNase (inhibits XBP1 splicing)Not specifically tested in TNBC in available literature.Not available for TNBC.Re-sensitized tamoxifen-resistant breast cancer cells to tamoxifen.[3]
CCT020312 PERK (activator)MDA-MB-453, CAL-148IC50 values not explicitly stated, but dose-dependent inhibition of viability observed at 6-12 μM.Induced G1 phase cell cycle arrest and apoptosis.[4]
HC-5404 PERK (inhibitor)Not specifically tested in TNBC in available preclinical data.Not available for TNBC.Potent and selective PERK inhibitor.[4]
In Vivo Efficacy

The following table summarizes the in vivo activity of UPR inhibitors in TNBC xenograft models.

InhibitorAnimal ModelTreatment RegimenKey FindingsReference(s)
This compound MDA-MB-231 xenografts in athymic nude mice300 mg/kg daily oral gavageAs a single agent, did not show significant tumor growth inhibition. In combination with paclitaxel (10 mg/kg weekly), significantly enhanced tumor growth repression and delayed tumor relapse.[2]
CCT020312 MDA-MB-453 orthotopic xenografts in BALB/c nude miceNot specified in abstractInhibited tumor growth.[4]
STF-083010 MCF7-TAMR (tamoxifen-resistant) xenografts in nude miceNot specified in abstractCo-treatment with tamoxifen significantly delayed breast cancer progression.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the UPR signaling pathway and a typical experimental workflow for evaluating UPR inhibitors are provided below.

UPR_Signaling_Pathway UPR Signaling Pathway in TNBC cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a Activates PERK PERK ER_Stress->PERK Activates ATF6 ATF6 ER_Stress->ATF6 Activates XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing eIF2a eIF2α Phosphorylation PERK->eIF2a ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage XBP1s XBP1s (Active Transcription Factor) XBP1_splicing->XBP1s UPR_Target_Genes UPR Target Genes (Folding, ERAD, Apoptosis) XBP1s->UPR_Target_Genes Transcription ATF4 ATF4 Translation eIF2a->ATF4 ATF4->UPR_Target_Genes Transcription ATF6n ATF6n (Active Transcription Factor) ATF6_cleavage->ATF6n ATF6n->UPR_Target_Genes Transcription Cell_Survival Cell Survival & Proliferation UPR_Target_Genes->Cell_Survival Apoptosis Apoptosis UPR_Target_Genes->Apoptosis This compound This compound This compound->XBP1_splicing Inhibits Other_IRE1a_Inhibitors Other IRE1α Inhibitors Other_IRE1a_Inhibitors->XBP1_splicing Inhibits PERK_Inhibitors PERK Inhibitors PERK_Inhibitors->eIF2a Inhibits Experimental_Workflow Experimental Workflow for UPR Inhibitor Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines TNBC Cell Lines (e.g., MDA-MB-231, HCC1806) Treatment Treat with UPR Inhibitor (e.g., this compound) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (UPR markers: p-IRE1α, XBP1s, p-PERK, ATF4, CHOP) Treatment->Western_Blot Xenograft Establish TNBC Xenografts (e.g., MDA-MB-231 in nude mice) In_Vivo_Treatment Treat with UPR Inhibitor +/- Chemotherapy (e.g., Paclitaxel) Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki-67, UPR markers) Tumor_Measurement->IHC

References

A Comparative Analysis of MKC8866 and First-Generation IRE1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolution of IRE1α inhibition, comparing the pharmacological and biological profiles of the newer generation MKC8866 against its predecessors, STF-083010 and 4µ8C.

In the landscape of targeted therapies, the Unfolded Protein Response (UPR) has emerged as a critical pathway in various diseases, including cancer and metabolic disorders. A key mediator of the UPR is the endoplasmic reticulum (ER) stress sensor, Inositol-requiring enzyme 1 (IRE1α). IRE1α's dual kinase and endoribonuclease (RNase) activities make it an attractive therapeutic target. This guide provides a comparative analysis of this compound, a potent and specific IRE1α RNase inhibitor, against the first-generation inhibitors STF-083010 and 4µ8C, offering researchers a comprehensive overview supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Generations

First-generation IRE1 inhibitors, such as STF-083010 and 4µ8C , paved the way for targeting the RNase activity of IRE1α. These small molecules act as direct inhibitors, sharing a common hydroxy-aryl-aldehyde (HAA) moiety that forms a Schiff base with a critical lysine residue (Lys907) in the RNase catalytic domain, thereby blocking its function.[1] While effective at inhibiting the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key downstream event of IRE1α activation, they have limitations, including potential off-target effects and less favorable pharmacokinetic properties for in vivo studies.[2] For instance, 4µ8C has been shown to also inhibit IRE1α autophosphorylation by interacting with a lysine residue in the kinase domain.[1][3]

This compound represents a more recent advancement in IRE1α RNase inhibition. As a salicylaldehyde analog, it also targets the RNase domain.[4] It has been optimized from a family of IRE1α-specific endoribonuclease inhibitors to have improved pharmacokinetic and pharmacodynamic properties, making it a more suitable candidate for preclinical and clinical development.[4][5] this compound specifically inhibits the RNase activity of IRE1α, leading to a reduction in XBP1 splicing and the subsequent downstream signaling cascade.[5]

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data on the potency and cellular effects of this compound and the first-generation IRE1 inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different reports.

InhibitorTargetMechanism of ActionIn Vitro Potency (IC50/EC50)Reference
This compound IRE1α RNaseCovalent modification of the RNase domainIC50: 0.29 µM (human IRE1α, cell-free) EC50: 0.52 µM (DTT-induced XBP1s expression) IC50: 0.14 µM (unstressed RPMI 8226 cells)[4]
STF-083010 IRE1α RNaseCovalent modification of the RNase domainNot explicitly stated in provided abstracts.[6]
4µ8C IRE1α RNase (and Kinase)Covalent modification of the RNase and Kinase domainsNot explicitly stated in provided abstracts.[1][3]
InhibitorCell Lines TestedEffect on Cell ViabilityIn Vivo ModelsNoted In Vivo EfficacyReference
This compound Prostate cancer (LNCaP, VCaP, 22Rv1, C4-2B), Melanoma (A2058, A375, B16F10)Reduces cell proliferation and induces apoptosis in cancer cells.Prostate cancer xenografts, Syngeneic prostate cancer models, Melanoma models.Significantly inhibits tumor growth as monotherapy and synergizes with other cancer drugs.[5][7][8]
STF-083010 Multiple myeloma (RPMI 8226), Acute Myeloid Leukemia, various cancer cell lines.Cytostatic and cytotoxic activity in a dose- and time-dependent manner.Multiple myeloma xenografts, Rat model of acute renal failure.Significantly inhibits tumor growth and ameliorates acute renal failure.[6][9]
4µ8C Colorectal cancer, Hepatocellular carcinoma, various cancer cell lines.Inhibits cancer cell growth without significant cytotoxicity at effective concentrations.Colorectal cancer mice, Hepatocellular carcinoma mice, Fungal keratitis model.Prevents tumor growth, reduces liver fibrosis, and exhibits antifungal activity.[10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

IRE1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen ER_Membrane IRE1 IRE1α XBP1u XBP1u mRNA IRE1->XBP1u Splices RIDD RIDD Substrates (mRNAs, miRNAs) IRE1->RIDD Degrades UP Unfolded Proteins UP->IRE1 Activates XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s->XBP1s_protein Translates to Degraded_RNA Degraded RNA RIDD->Degraded_RNA Nucleus Nucleus XBP1s_protein->Nucleus Translocates to UPR_Genes UPR Target Genes Nucleus->UPR_Genes Induces Transcription This compound This compound This compound->IRE1 Inhibits RNase FirstGen First-Gen Inhibitors (STF-083010, 4µ8C) FirstGen->IRE1 Inhibits RNase

Figure 1. IRE1α Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Analysis Downstream Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) ER_Stress Induction of ER Stress (e.g., Tunicamycin, Thapsigargin) Cell_Culture->ER_Stress Treatment Treatment with IRE1 Inhibitors Harvest Cell Lysate / RNA Isolation Treatment->Harvest MTT MTT Assay (Cell Viability) Treatment->MTT ER_Stress->Treatment PhosTag Phos-tag Western Blot (IRE1α Phosphorylation) Harvest->PhosTag RTPCR RT-PCR (XBP1 Splicing) Harvest->RTPCR

Figure 2. General Experimental Workflow for IRE1 Inhibitor Analysis.

Detailed Experimental Protocols

XBP1 mRNA Splicing Assay by RT-PCR

This assay is fundamental for assessing the RNase activity of IRE1α.

Objective: To qualitatively or quantitatively measure the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.

Materials:

  • Cultured cells of interest

  • IRE1 inhibitors (this compound, STF-083010, 4µ8C) and vehicle control (e.g., DMSO)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • RNA extraction kit (e.g., Trizol-based or column-based)

  • Reverse transcription kit

  • PCR reagents (Taq polymerase, dNTPs, primers flanking the XBP1 splice site)

  • Agarose gel electrophoresis system

  • (Optional for quantitative analysis) Real-time PCR system and appropriate reagents (e.g., SYBR Green or TaqMan probes)

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with the desired concentrations of IRE1 inhibitors or vehicle for a specified pre-incubation time. Subsequently, induce ER stress by adding Tunicamycin or Thapsigargin and incubate for an appropriate duration (e.g., 3-6 hours).[12][13]

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol. Ensure RNA quality and quantity are assessed.

  • Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.[12][14]

    • Primer design is critical. Human XBP1 primers can be designed as described in the literature.[14]

  • Gel Electrophoresis: Separate the PCR products on a high-percentage agarose gel (e.g., 2.5-3%) to resolve the 26-base pair difference between the XBP1u and XBP1s amplicons.[13]

  • Visualization and Quantification: Visualize the bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). The intensity of the bands corresponding to XBP1u and XBP1s can be quantified using densitometry software. For a more precise quantification, quantitative real-time PCR (qPCR) with primers specific for the spliced form of XBP1 can be employed.[13][15][16]

IRE1α Phosphorylation Assay by Phos-tag™ Western Blot

This method allows for the detection of phosphorylated IRE1α, an indicator of its activation.

Objective: To assess the phosphorylation status of IRE1α upon ER stress and inhibitor treatment.

Materials:

  • Cell lysates prepared as in the XBP1 splicing assay

  • SDS-PAGE reagents

  • Phos-tag™ Acrylamide and MnCl₂

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST to reduce background)

  • Primary antibody against total IRE1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Lysate Preparation: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Phos-tag™ SDS-PAGE: Prepare polyacrylamide gels containing Phos-tag™ and MnCl₂. The Phos-tag™ specifically captures phosphorylated proteins, causing a mobility shift.[17][18]

    • The concentration of Phos-tag™ and MnCl₂ may need to be optimized for the protein of interest.[17]

  • Electrophoresis: Load equal amounts of protein lysate and run the gel. The phosphorylated form of IRE1α will migrate slower than the non-phosphorylated form.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. It is crucial to wash the gel with a transfer buffer containing EDTA before transfer to remove the manganese ions, which can interfere with the transfer process.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for at least 1 hour.

    • Incubate the membrane with a primary antibody against total IRE1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: The blot will show two bands for IRE1α if it is phosphorylated: a lower band for the non-phosphorylated form and an upper, shifted band for the phosphorylated form. The relative intensity of these bands indicates the extent of IRE1α phosphorylation. It is recommended to also probe for a loading control (e.g., tubulin or GAPDH) and total IRE1α on a standard SDS-PAGE gel to normalize the results.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the effect of IRE1 inhibitors on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well culture plates

  • IRE1 inhibitors and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the IRE1 inhibitors or vehicle control. Include wells with untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results as a dose-response curve to determine the IC50 value for cell viability.

Conclusion

The development of IRE1α inhibitors has progressed from first-generation compounds like STF-083010 and 4µ8C to more refined molecules such as this compound. While all three effectively inhibit the RNase activity of IRE1α, this compound appears to offer improved pharmacological properties, making it a valuable tool for in vivo studies and a promising candidate for clinical translation.[5] The choice of inhibitor for a particular research application will depend on the specific experimental goals, the model system being used, and the desired balance between potency, selectivity, and in vivo applicability. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the performance of these and other IRE1 inhibitors in their own experimental settings.

References

Independent Validation of MKC8866's Effect on c-MYC Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MKC8866, an indirect inhibitor of c-MYC signaling, with other alternative direct inhibitors. The information presented is supported by experimental data from publicly available research to aid in the evaluation of these compounds for research and drug development purposes.

Mechanism of Action: Indirect vs. Direct Inhibition of c-MYC

This compound operates through a novel, indirect mechanism to suppress c-MYC activity. It is a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α).[1][2][3] IRE1α is a key component of the Unfolded Protein Response (UPR), a cellular stress response pathway. A major output of IRE1α RNase activity is the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s.[3][4] Crucially, the IRE1α-XBP1s signaling pathway is essential for maintaining optimal c-MYC mRNA and protein expression.[4][5][6][7] Therefore, by inhibiting IRE1α, this compound effectively downregulates the c-MYC signaling cascade.[7]

In contrast, the alternatives listed in this guide are direct inhibitors of c-MYC. They function by disrupting the critical protein-protein interaction between c-MYC and its obligate binding partner, MAX.[6] This heterodimerization is essential for c-MYC to bind to DNA and activate the transcription of its target genes.

Comparative Efficacy of c-MYC Signaling Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of direct c-MYC inhibitors. It is important to note that the nature of the reported inhibitory concentrations varies, reflecting the different mechanisms of action.

CompoundTargetMechanism of ActionReported IC50 / Effective ConcentrationCell Lines / SystemReference
This compound IRE1α RNaseIndirect c-MYC inhibition via the IRE1α-XBP1s pathwayIC50: 0.29 µM (for human IRE1α in vitro) EC50: 0.52 µM (for DTT-induced XBP1s expression in MM1 cells) Effective Concentration: 10 µM (for c-MYC protein and mRNA reduction in LNCaP and VCaP cells)Human IRE1α (in vitro), MM1, LNCaP, VCaP[2][7]
10058-F4 c-MYC/MAX InteractionDirect c-MYC inhibitionIC50: 49.0 µM (cell viability) IC50: 70.5 µM (cell viability) IC50: 82.8 µM (cell viability)HL60 MCF7 A549[6]
c-Myc-i7 c-MYC/MAX InteractionDirect c-MYC inhibitionIC50: 1.6 µM (cell viability) IC50: 83.7 µM (cell viability)MCF7 A549[6]
MY05 c-MYC/MAX InteractionDirect c-MYC inhibitionIC50: 5 - 14 µM (cell viability)P493-6, MDA-MB 468[8]
OMO-103 (Omomyc) c-MYCDirect c-MYC inhibition (therapeutic mini-protein)Phase I clinical trial completed, demonstrating safety and anti-tumor activity. Specific IC50 values from these trials are not yet published.Human Patients (various solid tumors)[9]

Experimental Protocols for Validation

To independently validate the effect of these compounds on c-MYC signaling, the following experimental protocols are recommended:

Western Blot Analysis for c-MYC Protein Levels

This method is used to quantify changes in c-MYC protein expression following treatment with an inhibitor.

a. Cell Lysis and Protein Quantification:

  • Culture cells to the desired confluency and treat with the inhibitor at various concentrations and time points.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 10-25 µg of total protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

c. Immunodetection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for c-MYC overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using a digital imaging system or X-ray film.[5]

  • Normalize the c-MYC band intensity to a loading control protein such as GAPDH or β-actin.

Real-Time Quantitative PCR (RT-qPCR) for c-MYC mRNA Levels

This technique is employed to measure changes in the transcription of the MYC gene.

a. RNA Isolation and cDNA Synthesis:

  • Treat cells with the inhibitor as described for the Western blot.

  • Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or column-based kits).

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

b. qPCR Reaction:

  • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for c-MYC, and a SYBR Green or TaqMan-based qPCR master mix.

  • Include primers for a reference gene (e.g., GAPDH, ACTB) for normalization.

  • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

c. Data Analysis:

  • Determine the cycle threshold (Ct) value for c-MYC and the reference gene in both treated and untreated samples.

  • Calculate the relative change in c-MYC mRNA expression using the ΔΔCt method.

c-MYC Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of c-MYC.

a. Cell Transfection and Treatment:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with a c-MYC responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • After 24 hours, treat the cells with the inhibitor at various concentrations.

b. Luciferase Activity Measurement:

  • After the desired treatment duration (e.g., 18-24 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[10][11]

c. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in c-MYC transcriptional activity in treated cells relative to untreated controls.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibitors Points of Inhibition ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a activates XBP1_mRNA XBP1 mRNA IRE1a->XBP1_mRNA splices XBP1s_mRNA spliced XBP1s mRNA XBP1_mRNA->XBP1s_mRNA XBP1s XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s translates to cMYC_Gene c-MYC Gene XBP1s->cMYC_Gene promotes transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcribes to cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translates to cMYC_MAX_Complex c-MYC/MAX Heterodimer cMYC_Protein->cMYC_MAX_Complex MAX MAX MAX->cMYC_MAX_Complex Target_Genes Target Gene Transcription cMYC_MAX_Complex->Target_Genes activates This compound This compound This compound->IRE1a Direct_Inhibitors Direct c-MYC Inhibitors (e.g., 10058-F4, c-Myc-i7) Direct_Inhibitors->cMYC_MAX_Complex G cluster_workflow Experimental Workflow for Inhibitor Validation cluster_protein Protein Analysis cluster_mrna mRNA Analysis cluster_activity Transcriptional Activity start Cancer Cell Culture treatment Treat with Inhibitor (e.g., this compound or alternative) start->treatment transfection Transfect with c-MYC Luciferase Reporter start->transfection harvest Harvest Cells treatment->harvest luciferase Dual-Luciferase Assay lysis_protein Cell Lysis & Protein Quantification harvest->lysis_protein lysis_rna RNA Isolation & cDNA Synthesis harvest->lysis_rna western Western Blot for c-MYC lysis_protein->western rtqpcr RT-qPCR for c-MYC mRNA lysis_rna->rtqpcr transfection->treatment transfection->luciferase

References

Unveiling the Synergistic Power of MKC8866 and Paclitaxel in Combating Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of their combined in vivo efficacy, offering new hope for a challenging disease.

In the landscape of oncology research, the quest for more effective cancer therapies is relentless. For researchers and drug development professionals vested in combating triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat subtype, the discovery of synergistic drug combinations is a significant leap forward. This guide provides a comprehensive comparison of the in vivo performance of a novel IRE1α RNase inhibitor, MKC8866, when used in conjunction with the widely-used chemotherapeutic agent, paclitaxel. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, demonstrates a potent synergy that significantly enhances tumor suppression and prolongs survival in preclinical models.

Enhanced Anti-Tumor Efficacy with Combination Therapy

The combination of this compound and paclitaxel results in a marked improvement in the inhibition of tumor growth compared to either agent administered alone. In a well-established in vivo xenograft model using MDA-MB-231 TNBC cells, the co-administration of this compound and paclitaxel led to a statistically significant reduction in tumor volume throughout the 60-day study period.[1]

Treatment GroupMean Tumor Volume (mm³) at Day 60P-value vs. Paclitaxel Alone
Vehicle Control>2000 (reached max. size by day 25)N/A
This compound (300 mg/kg, daily)>2000 (reached max. size by day 25)N/A
Paclitaxel (10 mg/kg, weekly)~1500N/A
This compound + Paclitaxel (from day 1)~500P ≤ 0.0001
This compound + Paclitaxel (from day 14)~800P ≤ 0.001
This compound + Paclitaxel (from day 28)~1200P ≤ 0.05

Table 1: Comparative Tumor Growth Inhibition in MDA-MB-231 Xenografts. Data sourced from a preclinical study demonstrating the synergistic effect of combining this compound with paclitaxel.[1]

Notably, treatment with this compound alone did not show significant anti-tumor activity, highlighting its role as a synergistic agent that enhances the efficacy of paclitaxel.[1]

Prolonged Survival with the this compound-Paclitaxel Combination

The enhanced tumor suppression observed with the combination therapy directly translated to a significant improvement in the survival of the tumor-bearing mice. Mice receiving the this compound and paclitaxel combination from the initiation of treatment, as well as those who began the combination therapy at later stages, exhibited significantly longer survival times compared to those treated with paclitaxel alone.[1] This underscores the clinical potential of this combination in delaying disease progression and improving patient outcomes.

The Underlying Mechanism: Targeting Chemoresistance

The synergy between this compound and paclitaxel is rooted in their distinct but complementary mechanisms of action. Paclitaxel, a taxane family medication, functions by stabilizing microtubules, which are crucial for cell division.[2][3][4][5] This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[2][3][4]

However, cancer cells can develop resistance to chemotherapy. One of the key mechanisms involves the activation of the Unfolded Protein Response (UPR), a cellular stress response pathway. The IRE1α-XBP1s arm of the UPR has been identified as a critical driver of chemoresistance.[1][6] Paclitaxel treatment has been shown to increase IRE1α RNase activity, which in turn promotes the survival of tumor-initiating cells.[1]

This compound is a specific inhibitor of the IRE1α endoribonuclease (RNase) activity.[7] By blocking this pathway, this compound prevents the splicing of X-Box Binding Protein 1 (XBP1) mRNA into its active form, XBP1s.[1] This inhibition of the IRE1α-XBP1s signaling axis counteracts the pro-survival mechanisms induced by paclitaxel, thereby re-sensitizing the cancer cells to the chemotherapeutic agent.[1][6]

Synergy_Mechanism cluster_chemo Chemotherapy cluster_cell Cancer Cell cluster_inhibitor Inhibitor Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes ER_Stress ER Stress Paclitaxel->ER_Stress Induces Apoptosis Apoptosis Microtubules->Apoptosis Induces Mitotic Arrest IRE1a IRE1α ER_Stress->IRE1a Activates XBP1s XBP1s IRE1a->XBP1s Splicing Chemoresistance Chemoresistance XBP1s->Chemoresistance Promotes Chemoresistance->Apoptosis Inhibits This compound This compound This compound->IRE1a Inhibits

Diagram 1: Signaling pathway of this compound and paclitaxel synergy.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodology for the in vivo synergy study is provided below.

Cell Lines and Culture: The human triple-negative breast cancer cell line, MDA-MB-231, was used for these experiments.

Animal Model: Female athymic nude mice (Crl:NU(Ncr)-Foxn1nu) were utilized for the xenograft study.[1][8]

Tumor Implantation and Treatment:

  • 5 x 10⁶ MDA-MB-231 cells were subcutaneously injected into the right flank of each mouse.[1][8]

  • When tumors reached a palpable size of approximately 225-250 mm³, the mice were randomized into different treatment groups.[1]

  • Vehicle Group: Received the vehicle control.

  • This compound Group: Administered 300 mg/kg of this compound daily via oral gavage.[1]

  • Paclitaxel Group: Received 10 mg/kg of paclitaxel weekly via intravenous injection.[8]

  • Combination Groups: Received both paclitaxel (10 mg/kg, weekly) and this compound (300 mg/kg, daily) with the initiation of this compound treatment starting on day 1, day 14, or day 28.[1][8]

  • Treatments continued until tumors reached the maximum permitted size of 2000 mm³ or until day 60.[1]

Data Collection and Analysis:

  • Tumor size was measured every 2-3 days using calipers, and tumor volume was calculated.[1][8]

  • The percentage of XBP1 mRNA splicing in tumor tissues was analyzed to confirm the on-target effect of this compound.[1][8]

  • Animal survival was monitored and recorded.[1]

  • Statistical analysis was performed to determine the significance of the observed differences between treatment groups.

Experimental_Workflow A MDA-MB-231 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to ~250 mm³ B->C D Randomization into Treatment Groups C->D E Treatment Administration (Vehicle, this compound, Paclitaxel, Combination) D->E F Tumor Volume Measurement (every 2-3 days) E->F G Survival Monitoring E->G H Endpoint Analysis (Tumor size, XBP1 splicing) F->H G->H

Diagram 2: In vivo experimental workflow.

Conclusion

The compelling preclinical data presented in this guide strongly supports the synergistic interaction between this compound and paclitaxel in a TNBC model. By inhibiting the IRE1α-XBP1s pathway, this compound effectively overcomes a key mechanism of chemoresistance, thereby enhancing the anti-tumor efficacy of paclitaxel and leading to improved survival. These findings provide a strong rationale for the further clinical investigation of this combination therapy as a promising new strategy for the treatment of triple-negative breast cancer.

References

Comparative Analysis of IRE1α Inhibitors on Tumor Immunity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed cross-validation of the IRE1α inhibitor MKC8866 and its alternatives reveals distinct impacts on the tumor microenvironment and highlights the therapeutic potential of targeting the unfolded protein response in oncology. This guide provides a comparative overview of this compound, STF-083010, KIRA6, and B-I09, focusing on their effects on anti-tumor immunity, supported by available experimental data and detailed methodologies.

Introduction to IRE1α Inhibition in Cancer Therapy

The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), has emerged as a critical regulator of tumor progression and immune evasion. Its dual kinase and RNase activities play a pivotal role in the unfolded protein response (UPR), a cellular stress response pathway frequently hijacked by cancer cells to support their survival and growth. Inhibition of IRE1α presents a promising therapeutic strategy to disrupt these pro-tumorigenic mechanisms and enhance anti-cancer immunity. This compound (also known as ORIN1001) is a selective inhibitor of the RNase activity of IRE1α currently under clinical investigation. This guide compares the performance of this compound with other preclinical IRE1α inhibitors: STF-083010, KIRA6, and B-I09.

Comparative Performance of IRE1α Inhibitors

The following tables summarize the available quantitative data on the effects of this compound and its alternatives on various aspects of tumor immunity. It is important to note that direct comparative studies are limited, and the available data comes from different cancer models and experimental setups.

Table 1: Effect of IRE1α Inhibitors on Tumor Growth and Survival

InhibitorCancer ModelDosage and AdministrationTumor Growth InhibitionSurvival BenefitCitation
This compound Prostate Cancer (mouse syngeneic)25 mg/kg, oral gavage, dailySignificant reduction in tumor volumeNot reported[1]
This compound + anti-PD-1 Prostate Cancer (mouse syngeneic)This compound: 25 mg/kg, oral gavage, daily; anti-PD-1: 10 mg/kg, intraperitoneal injection, twice weeklySynergistic reduction in tumor volume compared to monotherapiesNot reported[1]
STF-083010 Multiple Myeloma (mouse xenograft)30 mg/kg, intraperitoneal injection, once weekly for 2 weeksSignificant inhibition of tumor growthNot reported[2]
STF-083010 + Tamoxifen Breast Cancer (mouse xenograft)Not specifiedSignificant delay in tumor progressionNot reported[3][4]
KIRA6 + Mitoxantrone Melanoma (mouse prophylactic vaccination)Not specifiedReduced anti-tumor vaccination responseDecreased survival[1]
B-I09 Chronic Lymphocytic Leukemia (mouse model)Not specifiedPromotes regression of leukemiaNot reported[3]

Table 2: Impact of IRE1α Inhibitors on the Tumor Immune Microenvironment

InhibitorCancer ModelEffect on Immune Cell InfiltrationEffect on Macrophage PolarizationEffect on Cytokine ProfileCitation
This compound + anti-PD-1 Prostate Cancer (mouse syngeneic)Increased infiltration of CD8+ T cells and NK cellsReduction in tumor-associated macrophages (TAMs)Upregulation of IFN-α and IFN-γ signaling response genes[1]
STF-083010 Melanoma (murine)Reprograms cholesterol metabolism in intratumoral CD8+ T cells to promote antitumor activityNot reportedNot reported[5]
STF-083010 Melanoma (in vitro)--Suppressed TG/HA15-induced increase in transcription and secretion of CXCL9, CXCL10, CXCL11, IL-6, and TNF-α[6]
KIRA6 + Mitoxantrone Melanoma (in vitro)Reduced neutrophil and monocyte recruitmentNot reportedAbolished MTX-induced CXCL8 secretion[1]
B-I09 Not reportedNot reportedNot reportedNot reportedN/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of IRE1α and a general experimental workflow for evaluating the impact of IRE1α inhibitors on tumor immunity.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors IRE1α Inhibitors cluster_Cytoplasm Cytoplasm ER_Stress ER Stress (e.g., unfolded proteins) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices RIDD Regulated IRE1-Dependent Decay (RIDD) IRE1a_active->RIDD degrades other mRNAs/miRNAs This compound This compound (RNase inhibitor) This compound->IRE1a_active inhibits RNase STF083010 STF-083010 (RNase inhibitor) STF083010->IRE1a_active inhibits RNase BI09 B-I09 (RNase inhibitor) BI09->IRE1a_active inhibits RNase KIRA6 KIRA6 (Kinase inhibitor) KIRA6->IRE1a_active inhibits kinase XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s (transcription factor) XBP1s_mRNA->XBP1s_protein translation Immune_Modulation Modulation of Immune Response XBP1s_protein->Immune_Modulation regulates transcription of immune-related genes RIDD->Immune_Modulation

Caption: The IRE1α signaling pathway in the context of tumor immunity and points of intervention by various inhibitors.

Experimental_Workflow cluster_invivo In Vivo Model cluster_analysis Analysis cluster_readouts Readouts Tumor_Implantation Tumor Cell Implantation (Syngeneic Mouse Model) Treatment Treatment with IRE1α Inhibitor (e.g., this compound) +/- Immunotherapy Tumor_Implantation->Treatment Tumor_Harvest Tumor and Spleen Harvest Treatment->Tumor_Harvest Tumor_Growth Tumor Growth Inhibition Treatment->Tumor_Growth Tumor_Dissociation Tumor Dissociation into Single-Cell Suspension Tumor_Harvest->Tumor_Dissociation IHC Immunohistochemistry (IHC) for Immune Cell Markers Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs) Tumor_Dissociation->Flow_Cytometry Cytokine_Analysis Cytokine Profiling of Tumor Microenvironment Tumor_Dissociation->Cytokine_Analysis CD8_T_cells CD8+ T Cell Percentage Flow_Cytometry->CD8_T_cells Macrophage_Polarization M1/M2 Macrophage Ratio Flow_Cytometry->Macrophage_Polarization Cytokine_Levels Cytokine Levels (e.g., IFN-γ, CXCLs) Cytokine_Analysis->Cytokine_Levels

Caption: A generalized experimental workflow for assessing the immunomodulatory effects of IRE1α inhibitors in vivo.

Experimental Protocols

In Vivo Tumor Models and Drug Administration

Animal Models: Syngeneic mouse models (e.g., C57BL/6 or BALB/c mice) are typically used to study the effects of IRE1α inhibitors on an intact immune system. Tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma, or 4T1 breast cancer) are implanted subcutaneously or orthotopically.

Drug Administration:

  • This compound: Can be administered via oral gavage, typically at a daily dose of 25 mg/kg.

  • STF-083010: Is often administered via intraperitoneal (IP) injection. A common dosage is 30 mg/kg, administered once weekly.

  • Immunotherapies: Antibodies such as anti-PD-1 are typically administered via IP injection at a dose of 10 mg/kg, twice a week.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
  • Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is then stained with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1) and intracellular markers (e.g., FoxP3 for regulatory T cells, IFN-γ for activated T cells).

  • Flow Cytometry Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.

Cytokine and Chemokine Analysis
  • Multiplex Immunoassay: The levels of various cytokines and chemokines in the tumor homogenates or serum can be quantified using multiplex immunoassays (e.g., Luminex).

  • ELISA: Enzyme-linked immunosorbent assays can be used to measure the concentration of specific cytokines of interest.

  • Quantitative PCR (qPCR): The expression levels of cytokine and chemokine genes in sorted immune cell populations or whole tumor tissue can be determined by qPCR.

Conclusion and Future Directions

The available data suggests that inhibiting the RNase activity of IRE1α with molecules like this compound and STF-083010 can have beneficial effects on anti-tumor immunity, particularly when combined with immune checkpoint blockade. These inhibitors appear to remodel the tumor microenvironment, leading to increased infiltration of cytotoxic T cells and a reduction in immunosuppressive cell populations.

However, the off-target effects of some IRE1α inhibitors, such as KIRA6, highlight the importance of careful target validation and specificity analysis. Further research is needed to conduct direct head-to-head comparisons of these inhibitors in various cancer models to fully elucidate their differential effects on tumor immunity. A deeper understanding of the complex interplay between the UPR and the immune system will be crucial for the successful clinical translation of IRE1α inhibitors as a novel class of cancer immunotherapies.

References

In Vivo Efficacy of MKC8866/ORIN1001: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical in vivo performance of the IRE1α RNase inhibitor MKC8866, also known as ORIN1001, in various cancer models.

This guide provides a comprehensive comparison of the in vivo efficacy of this compound/ORIN1001, a potent and selective inhibitor of the IRE1α RNase, a key component of the unfolded protein response (UPR). The compound has demonstrated significant therapeutic potential in preclinical studies across a range of solid tumors, both as a monotherapy and in combination with existing cancer treatments.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic application of targeting the IRE1α signaling pathway.

Mechanism of Action

This compound/ORIN1001 is a salicylaldehyde analog that specifically inhibits the endoribonuclease (RNase) activity of IRE1α.[3][4] IRE1α is a critical sensor of endoplasmic reticulum (ER) stress. Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to its active form, XBP1s. XBP1s is a transcription factor that upregulates genes involved in protein folding, secretion, and ER-associated degradation to restore ER homeostasis. In many cancers, the IRE1α-XBP1s pathway is hijacked to promote tumor cell survival, proliferation, and adaptation to the harsh tumor microenvironment.[1][5]

This compound/ORIN1001's inhibition of IRE1α RNase activity blocks the splicing of XBP1 mRNA, leading to a reduction in XBP1s levels.[1] This disruption of the UPR signaling cascade has been shown to be essential for the activation of c-MYC signaling, a major oncogenic driver in various cancers, including prostate cancer.[1][5] By inhibiting this pathway, this compound/ORIN1001 can suppress tumor growth and enhance the efficacy of other anticancer agents.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., hypoxia, nutrient deprivation) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation cMYC_gene c-MYC Gene XBP1s_protein->cMYC_gene activates transcription UPR_genes UPR Target Genes XBP1s_protein->UPR_genes activates transcription Tumor_Survival Tumor Cell Survival & Proliferation cMYC_gene->Tumor_Survival UPR_genes->Tumor_Survival MKC8866_ORIN1001 This compound / ORIN1001 MKC8866_ORIN1001->IRE1a_active inhibits RNase activity

Caption: The IRE1α-XBP1s signaling pathway and the inhibitory action of this compound/ORIN1001.

In Vivo Efficacy Data

This compound/ORIN1001 has demonstrated significant anti-tumor activity in various preclinical xenograft models of prostate and breast cancer.

Prostate Cancer Xenograft Models

In multiple prostate cancer cell line-derived xenograft models, daily oral administration of this compound as a monotherapy resulted in strong inhibition of tumor growth.[1]

Cell LineMouse ModelTreatmentOutcomeReference
LNCaP Nude miceThis compound (300 mg/kg, daily, oral)Significant tumor growth inhibition[1]
VCaP Nude miceThis compound (300 mg/kg, daily, oral)Significant tumor growth inhibition[1]
22Rv1 Nude miceThis compound (300 mg/kg, daily, oral)Significant tumor growth inhibition[1]
C4-2B Nude miceThis compound (300 mg/kg, daily, oral)Significant tumor growth inhibition[1]

Furthermore, this compound showed synergistic effects when combined with standard-of-care therapies for prostate cancer, such as enzalutamide, abiraterone acetate, and cabazitaxel.[1]

Breast Cancer Xenograft Models

In a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells, this compound alone did not show significant efficacy as a single agent.[6] However, when combined with the chemotherapeutic agent paclitaxel, it significantly enhanced the repression of tumor growth.[6]

Cell LineMouse ModelTreatmentOutcomeReference
MDA-MB-231 Athymic nude miceThis compound (300 mg/kg, daily, oral)No significant single-agent efficacy[6]
MDA-MB-231 Athymic nude miceThis compound (300 mg/kg, daily, oral) + Paclitaxel (10 mg/kg, weekly, IV)Significant synergistic tumor growth inhibition[6][7]

Experimental Protocols

Prostate Cancer Xenograft Study
  • Cell Lines: LNCaP, VCaP, 22Rv1, and C4-2B human prostate cancer cell lines.

  • Animals: Male nude mice.

  • Tumor Implantation: Cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors were palpable, mice were randomized into treatment groups. This compound was administered daily by oral gavage at a dose of 300 mg/kg.[1]

  • Tumor Measurement: Tumor growth was monitored regularly using caliper measurements.[1]

  • Endpoint: At the end of the study, tumors were excised and weighed. Immunohistochemical analysis was performed to assess markers of proliferation (PCNA) and apoptosis (cleaved Caspase-3).[1]

Triple-Negative Breast Cancer Xenograft Study
  • Cell Line: MDA-MB-231 human breast cancer cell line.[6]

  • Animals: Female athymic nude mice (Crl:NU(Ncr)-Foxn1nu).[6][7]

  • Tumor Implantation: 5 × 10⁶ MDA-MB-231 cells were subcutaneously injected into the right flank of each mouse.[6][7]

  • Treatment: When tumors reached a palpable size (approximately 250 mm³), mice were randomized into treatment groups.[6][7]

    • Vehicle control

    • This compound (300 mg/kg) administered daily via oral gavage.[7]

    • Paclitaxel (10 mg/kg) administered weekly by intravenous injection.[7]

    • Combination of this compound and paclitaxel.[7]

  • Tumor Measurement: Tumor size was assessed every 2-3 days via caliper measurement, and tumor volume was calculated.[7]

  • Endpoint: The study continued until tumors reached their maximum permitted size.[7]

Xenograft_Workflow Cell_Culture Cancer Cell Line Culture (e.g., LNCaP, MDA-MB-231) Harvest_Cells Harvest and Prepare Cell Suspension Cell_Culture->Harvest_Cells Implantation Subcutaneous Injection of Cells into Immunocompromised Mice Harvest_Cells->Implantation Tumor_Growth Allow Tumors to Grow to Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (e.g., Vehicle, this compound/ORIN1001, Combination Therapy) Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Daily/Weekly Endpoint Study Endpoint (e.g., Max Tumor Size, Time) Monitoring->Endpoint Analysis Tumor Excision, Weighing, and Further Analysis (e.g., IHC, Western Blot) Endpoint->Analysis

Caption: A generalized experimental workflow for in vivo efficacy studies using xenograft models.

Summary and Future Directions

The preclinical data strongly support the in vivo efficacy of this compound/ORIN1001 in inhibiting tumor growth, particularly in prostate cancer models as a monotherapy and in combination with other agents. In breast cancer, its synergistic effect with chemotherapy is promising. The mechanism of action, through the inhibition of the IRE1α-XBP1s pathway and subsequent downregulation of c-MYC, provides a solid rationale for its therapeutic potential.

ORIN1001 is currently in Phase 1/2 clinical trials for advanced solid tumors and metastatic breast cancer (NCT03950570), which will provide crucial data on its safety and efficacy in humans.[2] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to IRE1α inhibition and exploring novel combination strategies to overcome therapeutic resistance.

References

Safety Operating Guide

Proper Disposal of MKC8866: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, researchers, scientists, and drug development professionals handling MKC8866 must adhere to stringent disposal procedures due to its potential hazards. This guide provides essential safety and logistical information for the proper management of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.

As a novel research chemical, comprehensive hazard information for this compound is not fully established. Therefore, it is imperative to treat this compound as hazardous and exercise caution in all handling and disposal procedures. The following guidelines are based on available safety data and general best practices for the disposal of hazardous chemical waste.

Step-by-Step Disposal Protocol

Personnel engaged in the disposal of this compound must be trained in hazardous waste management and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Segregate solid waste (e.g., contaminated vials, pipette tips, gloves) from liquid waste (e.g., unused solutions, solvent rinses).

  • Containerization:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers.

    • The container must be compatible with the chemical properties of this compound and any solvents used.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated in the Safety Data Sheet (SDS).

  • Solid Waste Disposal:

    • Place all solid materials contaminated with this compound into a designated solid hazardous waste container.

    • This includes, but is not limited to, weighing papers, contaminated PPE, and empty stock vials.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a designated liquid hazardous waste container.

    • Aspirate or carefully pour liquid waste into the container, avoiding splashes.

    • Rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.

    • Use a suitable solvent or a laboratory-grade detergent solution.

    • Collect all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.

  • Storage and Pickup:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Do not accumulate large quantities of waste.

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Safety Data

The following table summarizes key safety information for this compound. This data is essential for a comprehensive understanding of its hazard profile.

ParameterValueSource
GHS Classification Not fully classified. Treat as hazardous.Precautionary Principle
Signal Word WarningGeneral Hazard
Hazard Statements May be harmful if swallowed, inhaled, or in contact with skin. May cause eye, skin, and respiratory irritation.Assumed for a research chemical
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.Standard laboratory practice

Experimental Protocols Cited

The disposal procedures outlined above are based on standard protocols for handling potent, non-volatile, solid research compounds of unknown toxicity. These protocols are derived from guidelines provided by occupational safety and environmental protection agencies for the management of hazardous chemical waste in a laboratory setting.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from initial generation to final collection.

MKC8866_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_storage Storage & Collection Generate_Waste Generate this compound Waste Is_Solid Solid Waste? Generate_Waste->Is_Solid Is_Liquid Liquid Waste? Generate_Waste->Is_Liquid Solid_Container Sealable, Labeled Solid Waste Container Is_Solid->Solid_Container Yes Liquid_Container Sealable, Labeled Liquid Waste Container Is_Liquid->Liquid_Container Yes SAA Store in Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA EHS_Pickup Schedule EHS Waste Pickup SAA->EHS_Pickup

Caption: Decision workflow for the safe disposal of this compound waste.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.